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  • Product: Ethyl 5-azaspiro[2.4]heptane-7-carboxylate
  • CAS: 1690691-10-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 5-azaspiro[2.4]heptane-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a key synthetic intermediate possessing a rigid, three-dim...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a key synthetic intermediate possessing a rigid, three-dimensional spirocyclic scaffold. This unique structural motif has garnered significant attention in medicinal chemistry for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides a comprehensive overview of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate, including its chemical properties, a detailed examination of its synthesis, its reactivity, and its pivotal role as a building block in the development of novel therapeutics, particularly in the fields of antiviral and antibacterial research. This document is intended to serve as a technical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Significance of the 5-Azaspiro[2.4]heptane Scaffold

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with enhanced efficacy, selectivity, and improved drug-like properties. Spirocyclic systems, which feature two rings connected by a single common atom, have emerged as particularly valuable scaffolds.[1][2] The inherent three-dimensionality and conformational rigidity of these structures can lead to improved binding affinity and selectivity for biological targets.[2]

The 5-azaspiro[2.4]heptane core, a fusion of a cyclopropane and a pyrrolidine ring, is a prime example of a spirocyclic scaffold that has proven its utility in medicinal chemistry. This framework is a key component in a number of biologically active compounds, including potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[3][4] The incorporation of this moiety can enhance metabolic stability and provide a defined vector for substituents to interact with target proteins. Ethyl 5-azaspiro[2.4]heptane-7-carboxylate serves as a versatile and readily functionalizable starting material for the synthesis of more complex molecules based on this valuable scaffold.

Physicochemical Properties

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is typically handled in its hydrochloride salt form for improved stability and handling characteristics.[5][6]

PropertyValueSource
IUPAC Name ethyl 5-azaspiro[2.4]heptane-7-carboxylateN/A
CAS Number 2007919-30-2 (hydrochloride salt)[5][6]
Molecular Formula C₉H₁₅NO₂[6]
Molecular Weight 169.22 g/mol (free base)N/A
Molecular Formula (HCl salt) C₉H₁₆ClNO₂[5][6]
Molecular Weight (HCl salt) 205.68 g/mol [5][6]
Appearance Typically an off-white to white solidN/A
Solubility Soluble in water and polar organic solvents such as methanol and ethanol.N/A

Synthesis of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate

A robust and scalable synthesis of the 5-azaspiro[2.4]heptane core is crucial for its application in drug discovery programs. A common and effective strategy involves the construction of the spirocyclic system from a suitable pyrrolidine precursor. The following proposed synthetic pathway is based on established methodologies for creating similar spirocyclic proline analogs, particularly those outlined in the patent literature for the synthesis of HCV inhibitor intermediates.[1][3][4]

Retrosynthetic Analysis

A logical retrosynthetic approach to Ethyl 5-azaspiro[2.4]heptane-7-carboxylate begins with the disconnection of the cyclopropane ring, revealing a 4-methylenepyrrolidine intermediate. This intermediate can, in turn, be derived from a 4-oxopyrrolidine derivative, a readily available starting material.

Retrosynthesis Target Ethyl 5-azaspiro[2.4]heptane-7-carboxylate Intermediate1 Ethyl 4-methylene-pyrrolidine-2-carboxylate Target->Intermediate1 Cyclopropanation Intermediate2 Ethyl 4-oxo-pyrrolidine-2-carboxylate Intermediate1->Intermediate2 Wittig Olefination StartingMaterial 4-Hydroxyproline Intermediate2->StartingMaterial Oxidation

Caption: Retrosynthetic pathway for Ethyl 5-azaspiro[2.4]heptane-7-carboxylate.

Proposed Synthetic Protocol

Step 1: Oxidation of N-protected 4-hydroxyproline ethyl ester

The synthesis commences with a commercially available and enantiomerically pure starting material, such as N-Boc-cis-4-hydroxy-L-proline. The hydroxyl group is first esterified to the ethyl ester, followed by oxidation to the corresponding ketone.

  • Rationale: The use of an N-Boc protecting group prevents unwanted side reactions at the nitrogen atom during the oxidation and subsequent steps. Common oxidation reagents for this transformation include Swern oxidation, Dess-Martin periodinane, or TEMPO-catalyzed oxidation.

Step 2: Wittig Olefination

The 4-keto group is then converted to a methylene group via a Wittig reaction.

  • Rationale: The Wittig reaction is a reliable method for the formation of a carbon-carbon double bond from a ketone. The use of methyltriphenylphosphonium bromide and a strong base, such as potassium tert-butoxide, generates the necessary ylide for the olefination.

Step 3: Cyclopropanation

The key spirocyclic core is formed through the cyclopropanation of the exocyclic double bond.

  • Rationale: The Simmons-Smith reaction or its variants are commonly employed for the cyclopropanation of alkenes. This reaction typically utilizes diiodomethane and a zinc-copper couple to generate the reactive carbenoid species.

Step 4: Deprotection (Optional)

If the N-protected version is not the desired final product, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the title compound as a salt.

Synthetic_Workflow A Step 1: Oxidation N-Boc-4-hydroxyproline ethyl ester → N-Boc-4-oxopyrrolidine-2-carboxylate ethyl ester B Step 2: Wittig Reaction N-Boc-4-oxopyrrolidine-2-carboxylate ethyl ester → N-Boc-4-methylenepyrrolidine-2-carboxylate ethyl ester A->B C Step 3: Cyclopropanation N-Boc-4-methylenepyrrolidine-2-carboxylate ethyl ester → N-Boc-ethyl 5-azaspiro[2.4]heptane-7-carboxylate B->C D Step 4: Deprotection N-Boc-ethyl 5-azaspiro[2.4]heptane-7-carboxylate → Ethyl 5-azaspiro[2.4]heptane-7-carboxylate C->D

Caption: Proposed synthetic workflow for Ethyl 5-azaspiro[2.4]heptane-7-carboxylate.

Spectroscopic Characterization (Representative Data)

While a publicly available, experimentally verified full dataset for the title compound is limited, the following is a representative spectroscopic analysis based on closely related analogs, such as N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid.[7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl ester and the spirocyclic core.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂- (ethyl)~4.1-4.2Quartet (q)~7.1
-CH₃ (ethyl)~1.2-1.3Triplet (t)~7.1
-CH- (pyrrolidine, C7)~3.5-3.7Triplet (t) or Doublet of Doublets (dd)Varies
-CH₂- (pyrrolidine, C6 & C8)~3.0-3.4Multiplet (m)Varies
-CH₂- (cyclopropane, C1 & C2)~0.5-1.0Multiplet (m)Varies
-NH-Broad singlet, variableSinglet (s)N/A
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of the ester carbonyl and the unique spiro carbon.

CarbonExpected Chemical Shift (δ, ppm)
C=O (ester)~170-175
-CH₂- (ethyl)~60-62
-CH- (pyrrolidine, C7)~58-60
Spiro-C (C3)~20-25
-CH₂- (pyrrolidine, C6 & C8)~45-55
-CH₂- (cyclopropane, C1 & C2)~10-20
-CH₃ (ethyl)~14-15
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (secondary amine)3300-3500 (broad)
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)1730-1750
C-N stretch1000-1250
Mass Spectrometry
  • Expected [M+H]⁺: m/z = 170.1176 (for the free base)

Reactivity and Derivatization

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate offers two primary sites for further chemical modification: the secondary amine and the ethyl ester.

Reactivity cluster_0 Functionalization Sites cluster_1 Potential Reactions Core Ethyl 5-azaspiro[2.4]heptane-7-carboxylate N_Alkylation N-Alkylation / N-Arylation Core->N_Alkylation At Nitrogen N_Acylation N-Acylation Core->N_Acylation At Nitrogen Ester_Hydrolysis Ester Hydrolysis Core->Ester_Hydrolysis At Ester Ester_Amidation Amidation Core->Ester_Amidation At Ester

Caption: Key reactivity and derivatization pathways.

Reactions at the Nitrogen Atom

The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo a variety of transformations:

  • N-Alkylation and N-Arylation: The nitrogen can be functionalized with various alkyl or aryl groups through reactions with alkyl halides or through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This allows for the introduction of diverse substituents to explore structure-activity relationships.

  • N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides. This is a common strategy for introducing specific pharmacophores.

Reactions at the Ester Group

The ethyl ester provides a handle for further modifications:

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a key transformation in the synthesis of many pharmaceuticals.

  • Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes in the presence of a catalyst.

Applications in Drug Discovery

The 5-azaspiro[2.4]heptane scaffold is a privileged motif in medicinal chemistry, and Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a key intermediate for accessing derivatives with a range of biological activities.

  • Antiviral Agents: As previously mentioned, derivatives of this scaffold are potent inhibitors of the HCV NS5A protein.[3][4][7] The rigid spirocyclic core helps to correctly orient the pharmacophoric groups for optimal binding to the target.

  • Antibacterial Agents: The 5-azaspiro[2.4]heptane moiety has been incorporated into novel quinolone antibiotics, demonstrating potent activity against various bacterial strains.[8]

  • Dopamine D3 Receptor Antagonists: Certain 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have shown high affinity and selectivity for the dopamine D3 receptor, a target for various central nervous system disorders.[9]

  • Orexin Receptor Antagonists: The 5-azaspiro[2.4]heptane scaffold has been utilized in the development of potent dual orexin 1 and orexin 2 receptor antagonists, which are of interest for the treatment of sleep disorders.[10][11]

Safety and Handling

The hydrochloride salt of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules with significant potential in drug discovery. Its rigid spirocyclic core provides a unique platform for the development of novel therapeutics with improved pharmacological profiles. The synthetic routes to this intermediate are well-established, and its reactivity allows for a wide range of derivatizations. As the demand for novel chemical scaffolds in medicinal chemistry continues to grow, the importance of intermediates like Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is set to increase.

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. 2020.
  • Processes for the preparation of 5-azaspiro[2.
  • Processes for the preparation of 5-azaspiro[2.
  • Development of a Manufacturing Process for an HCV Protease Inhibitor Candid
  • PROCESSES FOR THE PREPARATION OF 5-AZASPIRO[2.
  • 5-Ethyl-5-azaspiro[2.4]heptan-7-ol. PubChem.
  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)
  • Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionaliz
  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Deriv
  • Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionaliz
  • Application Notes and Protocols for the Preparation of Functionalized Spiro[2.
  • Ethyl 5-azaspiro[2.
  • Decatungstate-Catalysed C(sp3)
  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[2][3] HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research. 2020.

  • Azaspiroheptanes and octanes and processes for their production. EP0550025A1.
  • 5-Azaspiro[2.4]heptane-7-carboxylic acid, ethyl ester, hydrochloride (1:1). CymitQuimica.
  • Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Request PDF.
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed.
  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv.
  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis.
  • 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. PubMed.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Application Note: 1H and 13C NMR Spectral Analysis of Ethyl Heptano
  • Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. PMC.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable N

Sources

Exploratory

Biological Activity and Pharmacological Profiling of 5-Azaspiroheptane Derivatives: A Comprehensive Technical Guide

Biological Activity and Pharmacological Profiling of 5-Azaspiro[1]heptane Derivatives: A Comprehensive Technical Guide Executive Summary The 5-azaspiro[1]heptane scaffold has emerged as a privileged structure in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Pharmacological Profiling of 5-Azaspiro[1]heptane Derivatives: A Comprehensive Technical Guide

Executive Summary

The 5-azaspiro[1]heptane scaffold has emerged as a privileged structure in modern medicinal chemistry. Functioning primarily as a conformationally restricted bioisostere of proline, the spirocyclic fusion of a cyclopropane ring to a pyrrolidine core restricts the conformational degrees of freedom. This rigidity locks the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding and significantly enhancing both binding affinity and target selectivity [1].

For drug development professionals, this scaffold is most notably recognized for its critical role in two distinct therapeutic arenas:

  • Antiviral Agents: Serving as the core structural anchor in Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) inhibitors (e.g., Ledipasvir).

  • Neuropharmacology: Acting as a highly brain-penetrant, metabolically stable pharmacophore for dual Orexin 1 (OX1R) and Orexin 2 (OX2R) receptor antagonists.

This whitepaper synthesizes the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate 5-azaspiro[1]heptane derivatives.

Mechanistic Pharmacology & Target Engagement

Antiviral Activity: HCV NS5A Inhibition

The (S)-5-(tert-butoxycarbonyl)-5-azaspiro[1]heptane-6-carboxylic acid derivative is a vital intermediate in the synthesis of Ledipasvir (GS-5885) [1]. Ledipasvir is a highly potent, once-daily oral NS5A inhibitor. The spiro-cyclopropyl group in Ledipasvir interacts directly with Domain I of the NS5A protein. By binding to this dimeric interface, the derivative prevents the hyperphosphorylation of NS5A and disrupts its interaction with host cell factors and viral RNA, effectively halting the assembly of the viral replication complex [2].

The introduction of the 5-azaspiro[1]heptane core was a breakthrough in overcoming the pharmacokinetic liabilities of earlier linear or purely pyrrolidine-based analogs, yielding an extended plasma half-life (37–45 hours) and picomolar in vitro potency [2].

G Ledipasvir Ledipasvir (5-azaspiroheptane core) NS5A HCV NS5A Protein (Domain I Dimer) Ledipasvir->NS5A High-affinity binding RNA_Bind Viral RNA Binding (Blocked) NS5A->RNA_Bind Prevents Rep_Complex Replication Complex Assembly (Inhibited) NS5A->Rep_Complex Prevents Virion Virion Assembly (Halted) Rep_Complex->Virion Downstream effect Clearance Viral Clearance (SVR) Virion->Clearance Clinical outcome

Fig 1: Mechanism of HCV NS5A inhibition by 5-azaspiro[1]heptane derivatives (Ledipasvir).

Neuropharmacology: Dual Orexin Receptor Antagonism

Beyond virology, the 5-azaspiro[1]heptane core has been successfully deployed to target G-protein-coupled receptors (GPCRs) in the central nervous system. Orexin neuropeptides (OXA and OXB) regulate wakefulness and arousal by binding to OX1R and OX2R.

Historically, 4,4-disubstituted piperidines were used as orexin antagonists but suffered from high Cytochrome P450 (CYP) inhibition and poor brain penetration. Replacing the piperidine core with a 5-azaspiro[1]heptane scaffold drastically reduced CYP3A4 time-dependent inhibition (TDI) while maintaining potent dual antagonism [4]. The compact, rigid spiro nature lowers the polar surface area (PSA) and enhances lipophilicity, driving superior blood-brain barrier (BBB) traversal [5].

GPCR Antagonist 5-azaspiro[2.4]heptane Derivative Receptor OX1R / OX2R (GPCR) Antagonist->Receptor Antagonism Orexin Orexin A/B (Endogenous Ligand) Orexin->Receptor Competitive Binding Gq Gq Protein Activation (Blocked) Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) (Inhibited) Gq->PLC Ca2 Intracellular Ca2+ Release (Suppressed) PLC->Ca2 IP3 Pathway Sleep Promotion of Sleep / Wakefulness Blockade Ca2->Sleep Neuromodulation

Fig 2: Dual orexin receptor antagonism signaling pathway by 5-azaspiro[1]heptane derivatives.

Quantitative Data Presentation

The structural versatility of the 5-azaspiro[1]heptane scaffold allows it to be tuned for highly specific targets. Below is a summary of the quantitative biological activity across its two primary therapeutic domains.

Table 1: Antiviral Potency of Ledipasvir (5-azaspiro[1]heptane core) against HCV Replicons [3]

HCV Genotype NS5A Polymorphism In Vitro EC₅₀ (nM) Clinical Relevance
GT 1a (H77) Wild-type 0.031 Highly Susceptible
GT 1b (Con-1) Wild-type 0.004 Highly Susceptible
GT 2a (JFH-1) L31 21.0 Moderately Susceptible
GT 2b M31 530.0 Resistant

| GT 4a | Wild-type | 0.390 | Susceptible |

Table 2: SAR of 5-azaspiro[1]heptane Derivatives as Orexin Antagonists [4, 5]

Compound R₁ Substitution R₂ Substitution OX1R pK_b OX2R pK_b Brain Penetration
1 H Phenyl 7.2 < 5.0 Low
2 H 2-Chlorophenyl 7.5 < 5.0 Low

| 15 (Lead) | Methyl | Substituted Benzyl | 8.1 | 7.8 | High |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of 5-azaspiro[1]heptane derivatives requires robust, self-validating assay systems. The following protocols detail the methodologies used to generate the data in Tables 1 and 2, explicitly outlining the causality behind the experimental design.

Protocol 1: In Vitro HCV Subgenomic Replicon Assay (Antiviral Screening)

Purpose: To quantify the antiviral efficacy (EC₅₀) of NS5A inhibitors while ruling out non-specific cytotoxicity.

  • Cell Culture & Seeding: Plate Huh-7 cells harboring the HCV subgenomic replicon (linked to a Renilla luciferase reporter) at 104 cells/well in a 96-well plate.

    • Causality: Using a subgenomic replicon allows for rapid, quantitative measurement of viral RNA replication without the biohazard risks associated with live infectious virus.

  • Compound Treatment: Perform a 10-point, 3-fold serial dilution of the 5-azaspiro[1]heptane derivative in DMSO. Add to the cells (final DMSO concentration ≤0.5% ). Incubate for 72 hours at 37°C.

  • Luciferase Quantification: Lyse cells and add luciferase substrate (e.g., Renilla-Glo). Measure luminescence using a microplate reader.

    • Causality: Luminescence is directly proportional to the amount of viral RNA translated, providing a highly sensitive readout of NS5A inhibition.

  • Self-Validation (Cytotoxicity Counter-Screen): In a parallel plate treated identically, add CellTiter-Glo (ATP-based assay) to measure cell viability.

    • Causality: Normalizing the antiviral signal against the cytotoxicity assay ensures that the observed reduction in viral replication is due to true target engagement (NS5A inhibition) and not an artifact of host cell death.

Protocol 2: FLIPR Calcium Assay for GPCR Antagonism (Orexin Receptors)

Purpose: To determine the functional antagonism (IC₅₀ / pK_b) of 5-azaspiro[1]heptane derivatives at OX1R and OX2R.

  • Cell Preparation: Seed CHO (Chinese Hamster Ovary) cells stably expressing either human OX1R or OX2R into 384-well black-wall, clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and Probenecid for 60 minutes.

    • Causality: Fluo-4 AM is an esterified dye that passively diffuses across the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorophore inside. Probenecid inhibits organic anion transporters, preventing the dye from leaking out.

  • Antagonist Pre-incubation: Add the 5-azaspiro[1]heptane derivative (serial dilutions) and incubate for 30 minutes.

  • Agonist Challenge & Kinetic Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC₈₀ concentration of Orexin A. Continuously monitor fluorescence (Ex: 488 nm / Em: 515 nm) for 3 minutes.

    • Causality: OX1R and OX2R are Gq-coupled GPCRs. Activation by Orexin A triggers Phospholipase C (PLC), generating IP3, which releases Ca²⁺ from the endoplasmic reticulum. The Fluo-4 dye fluoresces upon binding this Ca²⁺. A valid antagonist will dose-dependently suppress this fluorescent spike, providing a direct, real-time readout of receptor blockade.

References

  • Link, J. O., et al. "Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection." Journal of Medicinal Chemistry, 2014. Available at:[Link]

  • Cheng, G., et al. "In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir." Antimicrobial Agents and Chemotherapy, 2016. Available at:[Link]

  • Stasi, L. P., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2013. Available at:[Link]

Sources

Foundational

The Ascendance of a Spirocyclic Scaffold: An In-Depth Technical Guide to the Discovery and History of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide delves into the core chemistry, historical evolution, and strategic importance of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate, a...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the core chemistry, historical evolution, and strategic importance of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate, a key heterocyclic building block in modern medicinal chemistry. As a senior application scientist, my focus extends beyond mere protocol to illuminate the underlying principles and the scientific rationale that have guided the development and application of this unique molecular scaffold.

Part 1: The Strategic Value of Three-Dimensionality in Drug Design: The Rise of Spirocycles

The relentless pursuit of novel and effective therapeutics has driven a significant shift in drug discovery, moving from predominantly flat, aromatic structures to more complex, three-dimensional (3D) molecules. Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their inherent 3D nature provides a rigid and well-defined orientation of substituents, enabling more precise and potent interactions with the intricate topographies of biological targets. This structural feature often leads to improved selectivity and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

The 5-azaspiro[2.4]heptane framework, in particular, has emerged as a "privileged scaffold" – a molecular core that is capable of providing useful ligands for more than one type of receptor or enzyme target. Its presence in a number of clinically evaluated and approved drugs underscores its significance. For instance, derivatives of this scaffold are crucial components of advanced antibacterial agents and potent antiviral therapies.

Part 2: A Historical Perspective on the Synthesis of the 5-Azaspiro[2.4]heptane Core

While a singular, seminal publication detailing the "discovery" of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is not readily apparent in the historical literature, its synthesis can be logically reconstructed from fundamental and well-established organic chemistry principles. The early approaches to constructing such spiro-heterocycles would have relied on robust, multi-step sequences focusing on the sequential formation of the cyclopropane and pyrrolidine rings.

A Plausible "Classical" Synthetic Pathway

A logical and historically precedented approach to Ethyl 5-azaspiro[2.4]heptane-7-carboxylate would involve two key stages: the formation of a suitably functionalized cyclopropane precursor, followed by the construction of the pyrrolidine ring.

Stage 1: Synthesis of the Cyclopropane Precursor

The construction of the gem-dicarbethoxy cyclopropane ring is a classic transformation. A common and early method involves the reaction of a malonic ester with a 1,2-dihalide.

Experimental Protocol: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • Objective: To synthesize the core cyclopropane structure functionalized with two ester groups.

  • Methodology:

    • To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise under an inert atmosphere.

    • The resulting solution of diethyl sodiomalonate is then treated with 1,2-dibromoethane.

    • The reaction mixture is heated to reflux for several hours to facilitate the intramolecular dialkylation.

    • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield pure diethyl 1,1-cyclopropanedicarboxylate.

  • Causality of Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the acidic methylene proton of diethyl malonate, forming the nucleophilic enolate. 1,2-dibromoethane serves as the electrophile for the sequential alkylation reactions. The intramolecular nature of the second alkylation is favored due to the proximity of the reacting centers, leading to the formation of the cyclopropane ring.

Stage 2: Formation of the Pyrrolidine Ring

With the cyclopropane precursor in hand, the next logical step is the introduction of the nitrogen atom and subsequent cyclization to form the pyrrolidine ring. This can be envisioned through a multi-step sequence involving reduction, functional group manipulation, and finally, cyclization. A plausible, albeit lengthy, classical approach would be a variation of the following:

  • Selective Reduction: One of the ester groups of diethyl 1,1-cyclopropanedicarboxylate would be selectively reduced to a hydroxymethyl group.

  • Conversion to a Leaving Group: The resulting alcohol would then be converted to a better leaving group, such as a tosylate or a halide.

  • Introduction of Nitrogen: The activated intermediate would then undergo nucleophilic substitution with an amino group precursor, such as an azide or a protected amine.

  • Reduction and Cyclization: Reduction of the remaining ester and the azide (if used) followed by an intramolecular cyclization would form the pyrrolidine ring.

However, a more convergent and historically significant approach for the formation of the pyrrolidinone ring, a direct precursor to the desired product, is the Dieckmann Condensation .

Conceptual Application of the Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. While not directly applicable in a single step from diethyl 1,1-cyclopropanedicarboxylate to form the 5-azaspiro[2.4]heptane ring, a modified substrate could be employed. A hypothetical precursor, such as an N-substituted amino-diester, could undergo this cyclization.

A more direct classical approach would involve the reductive amination of a dicarbonyl precursor.

Experimental Protocol: Reductive Amination Approach (Conceptual)

  • Objective: To form the pyrrolidine ring via intramolecular reductive amination.

  • Methodology:

    • A suitable 1,4-dicarbonyl compound containing the cyclopropane moiety would be synthesized. For instance, the cyclopropane ring could be flanked by an aldehyde and a keto-ester group.

    • This dicarbonyl precursor would be reacted with ammonia or a primary amine in the presence of a reducing agent.

    • The amine would first form an imine with the aldehyde, which would then be reduced. The resulting primary amine would then undergo intramolecular condensation with the ketone, followed by reduction of the cyclic imine to yield the 5-azaspiro[2.4]heptane core.

  • Causality of Experimental Choices: Reductive amination is a powerful tool for C-N bond formation. The choice of reducing agent is critical for selectivity. Historically, catalytic hydrogenation or metal hydrides would have been employed. The intramolecular nature of the reaction is entropically favored, driving the formation of the five-membered ring.

Part 3: The Modern Era of Synthesis and Application

The evolution of synthetic organic chemistry has provided more efficient and elegant routes to Ethyl 5-azaspiro[2.4]heptane-7-carboxylate and its derivatives. These modern methods often employ catalysis and offer superior control over stereochemistry, a critical aspect for the synthesis of chiral drugs.

A notable contemporary approach involves the asymmetric hydrogenation of a prochiral enamine or a related precursor. For example, the synthesis of the closely related (S)-7-amino-5-azaspiro[2.4]heptane has been achieved via the highly enantioselective hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate.[1] This highlights the shift towards more atom-economical and stereoselective methodologies.

Key Applications in Drug Discovery

The true value of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate lies in its role as a versatile building block for the synthesis of complex, biologically active molecules. Its rigid spirocyclic core allows for the precise positioning of pharmacophoric groups in three-dimensional space, enhancing interactions with target proteins.

  • Antibacterial Agents: The 5-azaspiro[2.4]heptane moiety is a key structural feature in a number of advanced quinolone antibiotics. Its incorporation has been shown to improve the antibacterial spectrum and pharmacokinetic properties of these drugs.

  • Antiviral Therapies: In the field of antiviral drug discovery, particularly for the treatment of Hepatitis C Virus (HCV), derivatives of 5-azaspiro[2.4]heptane have been instrumental. The N-Boc protected carboxylic acid derivative is a crucial intermediate in the synthesis of Ledipasvir, a potent NS5A inhibitor.

Data Presentation

Table 1: Physicochemical Properties of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate

PropertyValue
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointNot readily available
SolubilitySoluble in most organic solvents

Note: Experimental data for the free base is not widely published, as it is often handled as a more stable salt, such as the hydrochloride salt.

Visualizations

Diagram 1: Plausible "Classical" Synthetic Route

G cluster_0 Stage 1: Cyclopropane Formation cluster_1 Stage 2: Pyrrolidine Formation (Conceptual) diethyl_malonate Diethyl Malonate naoet NaOEt, EtOH diethyl_malonate->naoet dibromoethane 1,2-Dibromoethane naoet->dibromoethane diethyl_cyclo Diethyl 1,1-cyclopropanedicarboxylate dibromoethane->diethyl_cyclo precursor Functionalized Precursor diethyl_cyclo->precursor Multi-step functionalization cyclization Intramolecular Cyclization precursor->cyclization target Ethyl 5-azaspiro[2.4]heptane-7-carboxylate cyclization->target G prochiral_precursor Prochiral Precursor (e.g., protected aminoaceto cyclopropanecarboxylate) asymmetric_hydrogenation Asymmetric Hydrogenation (Chiral Catalyst, H2) prochiral_precursor->asymmetric_hydrogenation chiral_intermediate Chiral Intermediate asymmetric_hydrogenation->chiral_intermediate cyclization_deprotection Cyclization & Deprotection chiral_intermediate->cyclization_deprotection final_product Chiral 5-Azaspiro[2.4]heptane Derivative cyclization_deprotection->final_product

Caption: A streamlined modern approach emphasizing stereocontrol.

References

  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 2011 , 76(8), 2807-2813. [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 2020 , 25(23), 5644. [Link]

  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. PubMed, 2011 . [Link]

Sources

Exploratory

Escaping Flatland: The Strategic Implementation of Spirocyclic Scaffolds in Modern Medicinal Chemistry

Executive Summary For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic scaffolds due to their synthetic accessibility via established cross-coupling reactions. However, this over-reliance le...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic scaffolds due to their synthetic accessibility via established cross-coupling reactions. However, this over-reliance led to a high clinical attrition rate, primarily driven by poor physicochemical properties and off-target toxicity. The introduction of the 1 paradigm revolutionized lead optimization by advocating for increased three-dimensionality (higher Fsp³)[1].

As a Senior Application Scientist, I have consistently observed that incorporating spirocyclic compounds—molecules containing two rings joined by a single quaternary carbon atom—dramatically enhances a drug candidate's clinical viability. This whitepaper provides an in-depth technical analysis of the causality behind spirocyclic efficacy, a retrospective look at FDA-approved spiro-drugs, and self-validating synthetic protocols for constructing these complex 3D architectures.

The Physicochemical Causality: Why Spirocycles?

The decision to replace a flat aromatic ring with a spirocyclic moiety is not merely an aesthetic structural tweak; it is a calculated thermodynamic and pharmacokinetic intervention. The causality behind this bioisosteric replacement rests on three pillars:

  • Thermodynamic Solubility: Planar molecules exhibit strong intermolecular π-π stacking, resulting in high crystal lattice energies that resist aqueous dissolution. Spirocycles possess a globular, 3D geometry that disrupts this lattice packing, significantly lowering the melting point and 2[2].

  • Metabolic Stability: Aromatic rings are notorious "soft spots" for Cytochrome P450-mediated epoxidation and hydroxylation. By dearomatizing these rings into spirocycles, we eliminate these liabilities, thereby extending the in vivo half-life[1].

  • Target Specificity (Reduced Promiscuity): A rigid 3D scaffold requires a highly specific geometric match to bind to a protein pocket. This "lock-and-key" strictness prevents the ligand from promiscuously binding to off-target receptors, thereby reducing adverse side effects[3].

Table 1: Comparative Physicochemical Profile of Scaffolds
PropertyPlanar Aromatic ScaffoldsSpirocyclic ScaffoldsMechanistic Causality
Hybridization High sp² fractionHigh sp³ fraction (Fsp³)Introduction of quaternary spiro carbons.
Aqueous Solubility Generally PoorSignificantly EnhancedDisruption of π-π stacking and crystal lattice energy[2].
Metabolic Stability Low (Prone to oxidation)HighElimination of aromatic C-H oxidation soft spots[1].
Target Selectivity PromiscuousHighly SpecificRigid 3D conformation enforces strict binding pocket requirements[3].

Retrospective Analysis: FDA-Approved Spirocyclic Drugs

The theoretical benefits of spirocycles are robustly validated by clinical data. Notably, of the approximately two dozen clinically used medicines containing a spirocycle, 4, reflecting the modern shift toward 3D architectures[4].

Table 2: Selected FDA-Approved Spirocyclic Therapeutics
Drug NameYear ApprovedOrigin of SpirocycleTherapeutic Indication
Griseofulvin 1959Cycloaddition / Claisen condensationAntifungal[4]
Spironolactone 1960LactonizationDiuretic / Antihypertensive[4]
Buspirone 1986AlkylationAnxiolytic[4]
Irbesartan 1997CyclocondensationAntihypertensive (AT1 receptor blocker)[4]
Moxidectin 2018Semisynthetic modificationAntiparasitic (River blindness)[4]

Visualizing the "Escape from Flatland" Workflow

To conceptualize the lead optimization process, I have mapped the strategic transition from a planar hit to a 3D spirocyclic lead. This workflow relies heavily on identifying metabolic liabilities and utilizing advanced catalysis (such as photoredox dearomatization) to force the molecule into a 3D space[1].

Pathway N1 2D Planar Hit Compound (High sp2 fraction) N2 Identify Metabolic Soft Spots (CYP450 Oxidation Sites) N1->N2 N3 Dearomatization Strategy (Photoredox Catalysis) N2->N3 N4 Spirocyclization (Radical Addition) N3->N4 N5 3D Spirocyclic Lead (Enhanced Fsp3 & Solubility) N4->N5

Caption: Logical progression from 2D planar hits to 3D spirocyclic leads via dearomatization.

Strategic Synthesis: Validated Experimental Protocols

The synthesis of highly congested quaternary spiro-compounds has historically been a bottleneck. However, modern transition-metal catalysis has provided robust, scalable solutions. Below are two self-validating protocols designed for high-fidelity execution in a medicinal chemistry setting.

Protocol A: Nickel-Catalyzed Divergent Intramolecular Arylative Cyclization

This protocol is utilized to synthesize heteroatom-substituted small spirocyclic frameworks (e.g., spiro[4.5]decane) from unactivated alkenes[3].

  • Causality for Experimental Choices: Nickel is selected over palladium because of its superior propensity to undergo migratory insertion with unactivated alkenes. Aryl boronic acids are chosen as coupling partners due to their stability and predictable transmetalation kinetics with Ni(0)[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon. Causality: Ni(0) species are highly air-sensitive; strict anhydrous and anaerobic conditions prevent premature catalyst oxidation.

  • Reagent Loading: Add the unactivated alkene tethered to a carbonyl electrophile (1.0 equiv), the aryl boronic acid (1.5 equiv), Ni(cod)₂ catalyst (10 mol%), and the selected ligand (e.g., a bipyridine derivative, 12 mol%).

  • Solvent Addition: Inject degassed solvent (typically 1,4-dioxane or THF) via syringe.

  • Reaction Execution: Stir the mixture at the optimized temperature (usually 60–80 °C) for 12–24 hours until complete consumption of the starting material is observed.

  • Work-Up & Validation: Quench the reaction with water, extract with ethyl acetate, and purify via flash column chromatography.

  • Self-Validation System: Confirm the regio- and diastereoselectivity of the resulting spirocycle via 2D NMR (NOESY) and X-ray crystallographic analysis to ensure trans-selectivity[3].

NiCatalysis Pre Unactivated Alkene + Carbonyl Electrophile Cat Ni(0) Catalyst + Aryl Boronic Acid Pre->Cat Mig Migratory Insertion & Cyclization Cat->Mig Prod Spiro[4.5]decane Framework Mig->Prod

Caption: Nickel-catalyzed divergent intramolecular arylative cyclization workflow.

Protocol B: Gold(I)-Catalyzed Cycloisomerization for Oxa/Aza-Spirocycles

This protocol provides a straightforward route to access structurally diverse oxa- and aza-spirocycles via the cycloisomerization of aliphatic 1-bromoalkynes[5].

  • Causality for Experimental Choices: Gold(I) is exceptionally carbophilic. It selectively activates the alkyne π-system for nucleophilic attack by a tethered oxygen or nitrogen atom under extremely mild conditions, preserving sensitive functional groups that would degrade under harsh thermal cyclizations. The terminal bromide polarizes the alkyne, directing the nucleophilic attack regioselectively[5].

Step-by-Step Methodology:

  • Catalyst Activation: In a dry vial, combine a Au(I) precatalyst (e.g., Ph₃PAuCl, 5 mol%) with a silver salt (e.g., AgNTf₂, 5 mol%) in dichloromethane. Causality: The silver salt acts as a halide scavenger, precipitating AgCl and generating the highly Lewis-acidic, active cationic gold species.

  • Substrate Addition: Filter the active catalyst solution into a separate flask containing the aliphatic 1-bromoalkyne substrate (bearing a tethered -OH or -NHR group).

  • Cycloisomerization: Stir the reaction mixture at room temperature. The reaction typically reaches completion within 2–4 hours.

  • Scalability & Validation: This protocol is highly robust and can be easily scaled. As reported, scaling up to 1.1 grams requires no further optimization and can yield up to 81% of the target spirocycle[5]. Monitor the disappearance of the 1-bromoalkyne peak via GC-MS and confirm the formation of the quaternary spiro carbon via ¹³C NMR.

Conclusion & Future Outlook

The integration of spirocyclic compounds into medicinal chemistry is a definitive shift away from the limitations of flatland. By strategically leveraging the 3D geometry of spirocycles, drug development professionals can systematically engineer out metabolic liabilities and poor solubility while locking in target specificity. As synthetic methodologies like visible-light photoredox dearomatization[1] and transition-metal catalysis[3] continue to mature, the chemical space accessible to spirocyclic scaffolds will only expand, paving the way for the next generation of highly efficacious therapeutics.

References

  • 2. Enamine.net.

  • 4. PMC - NIH. 3.5. Organic Letters - ACS Publications. 4.1. Springer Nature. 5.6. RSC Publishing. 6.3. CCS Chemistry.

Sources

Foundational

Ethyl 5-azaspiroheptane-7-carboxylate: A Privileged Spirocyclic Scaffold for Novel Biological Target Engagement

Ethyl 5-azaspiro[1]heptane-7-carboxylate: A Privileged Spirocyclic Scaffold for Novel Biological Target Engagement Executive Summary In contemporary medicinal chemistry, the transition from flat, sp²-rich aromatic rings...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 5-azaspiro[1]heptane-7-carboxylate: A Privileged Spirocyclic Scaffold for Novel Biological Target Engagement

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp²-rich aromatic rings to sp³-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. The 5-azaspiro[1]heptane core represents a conformationally rigidified bioisostere of pyrrolidine and proline. This technical guide explores the structural rationale, physicochemical properties, and potential biological targets of Ethyl 5-azaspiro[1]heptane-7-carboxylate , providing actionable workflows and self-validating protocols for drug development professionals.

Structural Rationale & Physicochemical Profiling

The incorporation of a spirocyclopropane ring onto a pyrrolidine core restricts the dynamic puckering of the five-membered ring. This conformational lock significantly reduces the entropic penalty incurred upon binding to a biological target. While the 6-carboxylate isomer is famously utilized in the Hepatitis C drug Ledipasvir[2], the 7-carboxylate regioisomer projects its functional groups along an entirely different spatial vector. This unique geometry opens up novel chemical space for structure-activity relationship (SAR) exploration, specifically where traditional proline mimics fail to achieve the required binding angles.

Table 1: Physicochemical Properties of Ethyl 5-azaspiro[1]heptane-7-carboxylate hydrochloride [3]

PropertyValueCausality / Relevance
Molecular Weight 205.68 g/mol Highly efficient fragment, leaving ample MW budget for lead optimization.
LogP 0.97Optimal lipophilicity for aqueous solubility and initial membrane permeability.
TPSA 38.33 ŲExcellent for central nervous system (CNS) penetration (well below the 90 Ų threshold).
H-Bond Donors/Acceptors 1 / 3Ensures specific target engagement while minimizing non-specific protein binding.

Potential Biological Targets

Based on the structural homology of the 5-azaspiro[1]heptane scaffold, we can map the 7-carboxylate derivative to three primary biological target classes:

Viral Proteases (SARS-CoV-2 3CLpro & HCV NS5A)

Rigidified proline mimics are essential for occupying the tight P2 pocket of the SARS-CoV-2 main protease (3CLpro)[4]. The 7-carboxylate allows for the synthesis of novel peptidomimetics that can covalently or non-covalently inhibit viral replication. Furthermore, its structural similarity to the core of Ledipasvir makes it a prime candidate for exploring next-generation NS5A inhibitors, where the spirocyclic core acts as a critical conformational spacer[2].

Orexin Receptors (OX1R / OX2R)

The 5-azaspiro[1]heptane class has been extensively validated as potent dual orexin receptor antagonists (DORAs), which are critical targets for treating insomnia and arousal disorders[5]. The secondary amine and the 7-carboxylate ester provide orthogonal handles to attach the requisite lipophilic and aromatic groups needed to achieve high binding affinity and brain penetration[5].

Aminergic GPCRs

Pyrrolidine rings are ubiquitous in ligands targeting dopamine, serotonin, and histamine receptors. The spirocyclic modification enhances metabolic stability against monoamine oxidases and CYP450 enzymes by sterically shielding the amine lone pair, prolonging the half-life of GPCR-targeted therapeutics.

G cluster_0 Structural Features cluster_1 Potential Biological Targets Scaffold Ethyl 5-azaspiro[2.4]heptane -7-carboxylate Spiro Spirocyclopropane Ring (Conformational Lock) Scaffold->Spiro Ester 7-Carboxylate Vector (Peptide Coupling) Scaffold->Ester Amine Secondary Amine (H-Bond Donor) Scaffold->Amine Viral Viral Proteases (SARS-CoV-2 3CLpro) Spiro->Viral Fits P2 Pocket GPCR Orexin Receptors (OX1R/OX2R Antagonists) Ester->GPCR Lipophilic Extension HCV HCV NS5A Protein (Ledipasvir Analogues) Amine->HCV Dimerization Linker

Pharmacophore mapping and target engagement logic for the 5-azaspiro[1]heptane scaffold.

Experimental Workflows: Self-Validating Protocols

To leverage this scaffold in a drug discovery campaign (e.g., synthesizing a 3CLpro inhibitor library), researchers must employ robust, self-validating synthetic and screening protocols. The following methodology ensures high fidelity from chemical synthesis to biological readout.

Protocol: Synthesis and Screening of Peptidomimetic Inhibitors
  • Step 1: Saponification (Ester Hydrolysis)

    • Procedure: Dissolve Ethyl 5-azaspiro[1]heptane-7-carboxylate hydrochloride in a 3:1 mixture of THF/H2O. Add 2.0 equivalents of LiOH. Stir at room temperature for 4 hours.

    • Causality: LiOH in THF/H2O provides mild conditions that prevent the ring-opening of the highly strained spirocyclopropane moiety, which can readily occur under harsh acidic or high-temperature basic conditions.

  • Step 2: Amide Coupling

    • Procedure: React the resulting carboxylic acid with a primary amine pharmacophore using HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

    • Causality: HATU is selected over traditional EDC/HOBt to maximize the coupling efficiency of the sterically hindered secondary amine/acid, while strictly minimizing the risk of epimerization at the adjacent stereocenters.

  • Step 3: Self-Validating FRET-Based Target Engagement Assay

    • Procedure: Incubate the purified compound with recombinant 3CLpro enzyme and a FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Measure fluorescence at Ex/Em = 340/490 nm.

    • Validation System: The assay must include Nirmatrelvir as a positive control[4]. A dose-response curve must yield a Hill slope near 1.0 to confirm 1:1 stoichiometric binding and rule out false positives caused by non-specific compound aggregation (PAINS behavior).

G S1 Step 1: Scaffold Saponification (Ester to Acid) S2 Step 2: Amide Coupling (HATU/DIPEA) S1->S2 Mild LiOH/THF S3 Step 3: LC-MS & NMR Validation (Purity >98%) S2->S3 Purified Library S4 Step 4: FRET-Based Enzymatic Assay (Target Binding) S3->S4 QC Passed S5 Step 5: Hit Identification (IC50 Calculation) S4->S5 Dose-Response

Self-validating high-throughput screening workflow for peptidomimetic synthesis.

References

  • Stasi, L. P., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters (2013). PubMed. URL: [Link]

  • "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid." Molecules (2020). MDPI. URL: [Link]

  • "Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety." European Journal of Medicinal Chemistry (2022). PMC. URL: [Link]

Sources

Exploratory

The 5-Azaspiro[2.4]heptane Scaffold: A Comprehensive Technical Guide

Executive Summary & Core Rationale In modern medicinal chemistry, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a critical strategy for improving drug-likenes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a critical strategy for improving drug-likeness. This paradigm, often termed "escaping from flatland," relies heavily on the use of conformationally restricted bicyclic and spirocyclic systems. Among these, the 5-azaspiro[2.4]heptane scaffold (a spirocyclopropyl proline derivative) has emerged as a privileged structural motif.

As a Senior Application Scientist, I approach this scaffold not just as a chemical building block, but as a precision engineering tool. By fusing a cyclopropyl ring to the C4 position of a pyrrolidine core, we fundamentally alter the molecule's conformational dynamics. This structural lock prevents the rapid C γ -endo / C γ -exo ring flipping typical of native proline, thereby reducing the entropic penalty upon target binding. This mechanistic advantage has led to the scaffold's integration into blockbuster antiviral therapeutics (e.g., Ledipasvir) , potent antibacterial agents (e.g., Sitafloxacin) , and novel CNS-active compounds like Dual Orexin Receptor Antagonists (DORAs) .

Structural Dynamics & Physicochemical Profiling

The integration of the spirocyclopropyl moiety is not merely a steric modification; it is a calculated physicochemical optimization. The table below summarizes the quantitative and qualitative shifts that occur when transitioning from a standard pyrrolidine to the 5-azaspiro[2.4]heptane core.

Table 1: Physicochemical Comparison and Mechanistic Causality

ParameterPyrrolidine5-azaspiro[2.4]heptaneMechanistic Causality / Impact
Formula C₄H₉NC₆H₁₁NAddition of the spiro-cyclopropyl ring increases lipophilicity (LogP), aiding membrane permeability.
Conformational State Dynamic (C γ -endo/exo flipping)Rigid (Locked pucker)Restricts degrees of freedom, significantly lowering the entropic penalty upon target binding.
sp3 Fraction (F sp3 ) 1.01.0Maintains high three-dimensionality, avoiding the off-target toxicity associated with flat aromatic rings.
Metabolic Stability Susceptible to CYP-mediated oxidation at C3/C4Highly stableThe cyclopropyl moiety sterically shields adjacent carbons, preventing rapid oxidative metabolism.
Vector Projection Linear/FlexibleAngled/DefinedDirects substituents at specific trajectories, crucial for fitting into tight binding pockets (e.g., HCV NS5A).

(Data derived from foundational scaffold properties cataloged in PubChem .)

Synthetic Methodologies & Workflows

Constructing the 5-azaspiro[2.4]heptane core requires precise stereochemical control. The most robust industrial route involves the olefination of a 4-ketoproline derivative, followed by a directed Simmons-Smith cyclopropanation .

SyntheticWorkflow A 4-Hydroxyproline (Starting Material) B Oxidation (Ketone) A->B Swern/TEMPO C Olefination (Wittig/Tebbe) B->C Ph3P=CH2 D Cyclopropanation (Simmons-Smith) C->D Et2Zn, CH2I2 E (S)-5-Boc-5-azaspiro [2.4]heptane-6-carboxylic acid D->E Boc2O, Resolution

Synthetic workflow for (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid.

Pharmacological Applications & Target Engagement

The versatility of the 5-azaspiro[2.4]heptane scaffold is demonstrated by its ability to engage vastly different biological targets depending on its substitution pattern. The rigid vector projection allows medicinal chemists to precisely orient pharmacophores.

PharmaApplications cluster_0 Antiviral Pathway cluster_1 Antibacterial Pathway cluster_2 CNS Pathway Core 5-azaspiro[2.4]heptane Scaffold Target1 HCV NS5A Protein Core->Target1 C6-Carboxylic Acid (Ledipasvir) Target2 Bacterial DNA Gyrase Core->Target2 C7-Amino (Sitafloxacin) Target3 Orexin Receptors (OX1 / OX2) Core->Target3 Piperidine Replacement (DORA) Effect1 Inhibition of Viral Replication Complex Target1->Effect1 Effect2 DNA Cleavage & Cell Death Target2->Effect2 Effect3 Arousal Modulation (Insomnia Treatment) Target3->Effect3

Pharmacological targets and pathways engaged by 5-azaspiro[2.4]heptane derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes explicit causality for reagent selection and integrated quality control checkpoints.

Protocol A: Simmons-Smith Cyclopropanation (Furukawa Modification)

Objective: Synthesis of the spirocyclopropyl core from a 4-methylene-L-proline derivative. Causality: Standard Simmons-Smith conditions (Zn-Cu couple) often yield poor conversions for highly functionalized prolines. The Furukawa modification utilizes diethylzinc ( Et2​Zn ) and trifluoroacetic acid (TFA) to generate a highly reactive zinc carbenoid ( CF3​COOZnCH2​I ). The Boc-directing group on the proline nitrogen coordinates with the zinc center, ensuring syn-facial attack and high diastereoselectivity.

Step-by-Step Methodology:

  • Reactor Setup: Flame-dry a 500 mL Schlenk flask under an argon atmosphere. Add anhydrous dichloromethane (DCM, 100 mL) and cool the system to 0 °C using an ice bath.

  • Carbenoid Generation: Inject Et2​Zn (1.0 M in hexanes, 2.5 eq). Dropwise add TFA (2.5 eq) over 15 minutes to prevent exotherms. Stir for 10 minutes, then add diiodomethane ( CH2​I2​ , 2.5 eq). A fine white precipitate will form, indicating carbenoid generation.

  • Substrate Addition: Slowly add the 4-methylene-L-proline derivative (1.0 eq) dissolved in 20 mL of anhydrous DCM. Allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Quench & Extraction: Cautiously quench the reaction by adding saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3​ , brine, and dry over anhydrous Na2​SO4​ .

  • Validation & Quality Control (Self-Validation):

    • TLC: Elute with 3:1 Hexanes/EtOAc. Stain with KMnO4​ . The disappearance of the rapid-bleaching exocyclic double bond spot confirms complete conversion.

    • NMR: Confirm product formation by the appearance of distinct, highly shielded cyclopropyl multiplet signals at δ 0.50–0.70 ppm in the 1H -NMR spectrum.

Protocol B: Asymmetric Hydrogenation of Cyclopropane Intermediates

Objective: Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via catalytic reduction. Causality: While Protocol A builds the cyclopropane onto a pyrrolidine, this alternative industrial route builds the pyrrolidine around a pre-existing cyclopropane. Utilizing the chiral[RuCl(benzene)(S)-SunPhos]Cl catalyst ensures high facial selectivity during the reduction of the ketone/imine intermediate, completely bypassing the need for costly late-stage chiral resolution.

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [RuCl(benzene)(S)-SunPhos]Cl (0.2 mol%) in degassed anhydrous ethanol.

  • Substrate Loading: Transfer the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate substrate (1.0 eq) into a high-pressure stainless-steel autoclave. Add the prepared catalyst solution (Substrate/Catalyst ratio = 500/1).

  • Hydrogenation: Seal the autoclave, purge the headspace with H2​ gas three times, and pressurize to 50 atm. Heat the reaction mixture to 50 °C with vigorous stirring for 24 hours.

  • Workup & Cyclization: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the mixture through a short pad of Celite to remove the ruthenium catalyst, then concentrate in vacuo. Treat the resulting intermediate with standard acid/base conditions to facilitate intramolecular cyclization into the spiro-pyrrolidine core.

  • Validation & Quality Control (Self-Validation):

    • Chiral HPLC: Analyze the crude mixture using a chiral stationary phase (e.g., Chiralcel OD-H). A successful run will yield an enantiomeric excess (ee) of >98%.

    • LC-MS: Verify the mass of the reduced intermediate (presence of [M+H]+ corresponding to the cyclized product) before proceeding to final deprotection steps.

References

  • Title: Processes for the preparation of 5-azaspiro[2.
  • Title: Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: 5-Azaspiro[2.4]heptane hydrochloride (CID 70700605) Source: PubChem Database URL: [Link]

  • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Source: Molecules (MDPI) URL: [Link]

Foundational

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate: A Conformationally Restricted Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I frequently collaborate with medicinal chemistry teams to overcome pharmacokinetic and target-affinity bo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I frequently collaborate with medicinal chemistry teams to overcome pharmacokinetic and target-affinity bottlenecks. A recurring strategy in modern drug design is "scaffold hopping"—specifically, replacing flexible aliphatic rings with conformationally restricted spirocycles.

This whitepaper explores Ethyl 5-azaspiro[2.4]heptane-7-carboxylate , a highly specialized spirocyclic β -proline (pyrrolidine-3-carboxylate) analogue. By integrating a cyclopropane ring into the pyrrolidine core, this scaffold locks the spatial geometry of the amine and carboxylate vectors, offering profound advantages in metabolic stability, target selectivity, and intellectual property (IP) space.

Structural Rationale & Physicochemical Profiling

The Causality of Conformational Restriction

Unsubstituted pyrrolidines rapidly interconvert between envelope and half-chair conformations. When binding to a target receptor, forcing a flexible molecule into a single bioactive conformation incurs a high entropic penalty, which reduces overall binding affinity.

By introducing a spiro-fused cyclopropane at the C4 position of a pyrrolidine-3-carboxylate (yielding the 5-azaspiro[2.4]heptane-7-carboxylate core), we achieve two mechanistic advantages:

  • Vector Locking : The spiro-fusion severely restricts the puckering of the 5-membered ring. This locks the C7-carboxylate and the N5-amine into a predictable, rigid trajectory.

  • Metabolic Shielding : The electron-rich cyclopropane ring sterically and electronically shields adjacent carbon atoms from Cytochrome P450 (CYP) mediated oxidation, a common failure point for standard pyrrolidines[1].

Quantitative Data Summary

To effectively utilize this building block, we must establish its baseline physicochemical properties. The data below reflects the hydrochloride salt form, which is the industry standard for handling this amine[2].

Table 1: Physicochemical and Computational Properties

PropertyValueCausality / Implication for Drug Design
CAS Number 2007919-30-2 (HCl salt)Ensures unambiguous sourcing of the correct regioisomer.
Molecular Weight 205.68 g/mol Low MW allows ample room for further functionalization without violating Lipinski's Rule of 5.
LogP (Calculated) 0.97Optimal lipophilicity for a core building block; ensures aqueous solubility while maintaining membrane permeability.
Topological Polar Surface Area (TPSA) 38.33 ŲExcellent for CNS penetration (well below the 90 Ų threshold for blood-brain barrier crossing).
H-Bond Donors / Acceptors 1 / 3Provides necessary interaction points without overly desolvating the molecule.

Synthetic Methodology & Workflow

The synthesis of the 5-azaspiro[2.4]heptane core relies on the precise construction of the cyclopropane ring onto a pre-existing pyrrolidine scaffold. The most reliable, self-validating method is the Simmons-Smith cyclopropanation of an exocyclic olefin.

SynthesisWorkflow A Ethyl 4-oxopyrrolidine- 3-carboxylate B Ethyl 4-methylene- pyrrolidine-3-carboxylate A->B Wittig Olefination (Ph3P=CH2) C N-Protected Ethyl 5-azaspiro [2.4]heptane-7-carboxylate B->C Simmons-Smith (Et2Zn, CH2I2) D Ethyl 5-azaspiro[2.4]heptane- 7-carboxylate HCl C->D Deprotection (H2, Pd/C) & HCl

Synthetic workflow for Ethyl 5-azaspiro[2.4]heptane-7-carboxylate via Simmons-Smith reaction.

Experimental Protocol: Self-Validating Cyclopropanation

To ensure high scientific integrity, the following protocol incorporates built-in validation checkpoints.

Objective: Convert N-benzyl-4-methylenepyrrolidine-3-carboxylate to the spirocyclic core.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask. Add N-benzyl-4-methylenepyrrolidine-3-carboxylate (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL). Cool the system to 0 °C under an inert nitrogen atmosphere.

  • Carbenoid Generation: Slowly add Diethylzinc ( Et2​Zn , 1.0 M in hexanes, 30.0 mL, 3.0 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the active zinc species.

  • Cyclopropanation: Add Diiodomethane ( CH2​I2​ , 2.4 mL, 30.0 mmol, 3.0 eq) dropwise. Maintain the temperature at 0 °C for 1 hour, then allow it to gradually warm to room temperature (20 °C) overnight.

  • In-Process Validation (Crucial): Do not blindly assume reaction completion. Withdraw a 0.1 mL aliquot, quench with saturated NH4​Cl , extract with ethyl acetate, and analyze via LC-MS.

    • Validation Metric: The mass must shift by exactly +14 Da (addition of a CH2​ unit).

  • Quench and Workup: Once validated, cool the reaction to 0 °C and carefully quench with saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with DCM (3 × 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Structural Validation: Perform 1H -NMR (400 MHz, CDCl3​ ).

    • Validation Metric: The complete disappearance of the exocyclic olefinic protons ( δ 4.9–5.1 ppm) and the appearance of characteristic highly shielded cyclopropyl protons ( δ 0.5–1.0 ppm) confirms the spiro[2.4]heptane architecture.

Applications in Therapeutics & Target Pathways

The 5-azaspiro[2.4]heptane system is not merely a theoretical curiosity; it is a highly validated pharmacophore in several advanced clinical and commercial applications.

A. Hepatitis C Virus (HCV) NS5A Inhibitors

The α -proline variant of this core (5-azaspiro[2.4]heptane-6-carboxylic acid) is a critical, industrially synthesized building block for Ledipasvir , a blockbuster antiviral agent[3][4]. Shifting the carboxylate from the 6-position to the 7-position (as in our subject compound) provides a novel vector for next-generation antivirals, allowing researchers to probe different binding pockets within the NS5A dimer interface.

B. Quinolone Antibacterials

Derivatives such as (S)-7-amino-5-azaspiro[2.4]heptane are utilized as the C7-substituent in pyrido[1,2-a]pyrimidine and quinolone antibacterial agents (e.g., Sitafloxacin)[5]. The rigid spirocycle enhances binding affinity to bacterial DNA gyrase while minimizing recognition by bacterial efflux pumps.

C. Dual Orexin Receptor Antagonists (DORAs)

One of the most exciting applications of the 5-azaspiro[2.4]heptane core is in the treatment of insomnia. Researchers have discovered that replacing a flexible 4,4-disubstituted piperidine with a 5-azaspiro[2.4]heptane core yields highly potent dual antagonists for the Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors[1]. The spirocycle provides the exact geometry required to occupy the deep orthosteric pocket of these GPCRs while maintaining excellent brain penetration.

OrexinPathway Antagonist 5-azaspiro[2.4]heptane Antagonist Receptor OX1R / OX2R (GPCRs) Antagonist->Receptor Competitive Inhibition Orexin Orexin A / B Neuropeptides Orexin->Receptor Endogenous Agonist Binding GProtein Gq/11 Protein Receptor->GProtein Activation (Blocked) PLC Phospholipase C (PLC) GProtein->PLC Signaling Cascade Effect Intracellular Ca2+ Release -> Wakefulness PLC->Effect IP3/DAG Production

Mechanism of action for 5-azaspiro[2.4]heptane derivatives in the Orexin signaling pathway.

Conclusion

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate represents a triumph of modern synthetic design. By acting as a conformationally locked β -proline analogue, it allows medicinal chemists to systematically interrogate binding pockets, improve metabolic half-lives, and navigate around crowded IP landscapes. When handled with rigorous, self-validating synthetic protocols, it is an indispensable tool for accelerating hit-to-lead and lead optimization campaigns.

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid MDPI Molecules URL:[Link]

  • Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • US8927739B2 - Processes for the preparation of 5-azaspiro[2.
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Ethyl 5-azaspiroheptane-7-carboxylate

Application Note: Scalable Synthesis of Ethyl 5-azaspiro[1]heptane-7-carboxylate Executive Summary & Scientific Rationale Spirocyclic pyrrolidine derivatives, particularly the 5-azaspiro[1]heptane scaffold, have emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Ethyl 5-azaspiro[1]heptane-7-carboxylate

Executive Summary & Scientific Rationale

Spirocyclic pyrrolidine derivatives, particularly the 5-azaspiro[1]heptane scaffold, have emerged as privileged structures in modern drug discovery[2]. By enforcing a rigid, three-dimensional geometry, these spirocycles reduce the entropic penalty of target binding and improve metabolic stability compared to their flat pyrrolidine counterparts. This scaffold is a critical structural motif in several active pharmaceutical ingredients (APIs), including the quinolone antibacterial agent Sitafloxacin[3] and the Hepatitis C NS5A inhibitor Ledipasvir[4].

This application note details a highly efficient, three-step synthetic protocol for Ethyl 5-azaspiro[1]heptane-7-carboxylate hydrochloride , a versatile building block for β -amino acid derivatives.

Mechanistic Strategy

The construction of the spiro[1]heptane core relies on the robust Simmons-Smith cyclopropanation of an exo-methylene pyrrolidine precursor.

  • Wittig Olefination: The sequence begins with the commercially available Ethyl 1-Boc-4-oxopyrrolidine-3-carboxylate. A Wittig reaction generates the required exocyclic alkene. Potassium tert-butoxide is selected as the base over n-butyllithium to prevent nucleophilic attack on the sensitive ethyl ester.

  • Simmons-Smith Cyclopropanation: The classical Zn-Cu couple is often heterogeneous and irreproducible. Instead, we utilize the Furukawa modification (diethylzinc and diiodomethane), which generates a homogeneous, highly reactive zinc carbenoid ( Zn(CH2​I)2​ )[2]. The adjacent allylic ester directs the carbenoid delivery via oxygen coordination, ensuring high diastereoselectivity (syn-addition).

  • Deprotection: Acid-mediated removal of the Boc group yields the final hydrochloride salt, preventing unwanted ring-opening of the strained cyclopropane.

Retrosynthesis Target Ethyl 5-azaspiroheptane- 7-carboxylate HCl BocSpiro Ethyl 1-Boc-5-azaspiro[2.4]heptane- 7-carboxylate Target->BocSpiro Deprotection (HCl/Dioxane) ExoMethylene Ethyl 1-Boc-4-methylene pyrrolidine-3-carboxylate BocSpiro->ExoMethylene Simmons-Smith (Et2Zn, CH2I2) Ketone Ethyl 1-Boc-4-oxo pyrrolidine-3-carboxylate ExoMethylene->Ketone Wittig Olefination (Ph3PCH3Br, tBuOK)

Caption: Retrosynthetic workflow for Ethyl 5-azaspiro[1]heptane-7-carboxylate via Simmons-Smith.

Quantitative Data: Simmons-Smith Optimization

To establish a self-validating and scalable protocol, the core spiro-forming step was optimized. The addition of trifluoroacetic acid (TFA) (Shi's modification) significantly accelerates the reaction by generating a more electrophilic carbenoid species ( CF3​COOZnCH2​I ), which is crucial for overcoming the steric hindrance of the pyrrolidine ring[2].

EntryZinc SourceCarbenoid PrecursorAdditiveTemp (°C)Yield (%)d.r. (syn:anti)
1 Et2​Zn (2.0 eq) CH2​I2​ (2.0 eq)None0 to 2545%85:15
2 Et2​Zn (3.0 eq) CH2​I2​ (3.0 eq)None0 to 2568%88:12
3 Et2​Zn (3.0 eq) CH2​I2​ (3.0 eq) TFA (0.1 eq) -15 to 25 85% 95:5
4Zn-Cu couple CH2​I2​ (5.0 eq)None40 (Reflux)30%70:30

Note: Diastereomeric ratio (d.r.) was determined by crude 1H NMR integration of the cyclopropyl protons.

Mechanism Reagents Et2Zn + CH2I2 (Furukawa Reagent) Carbenoid Zn(CH2I)2 Active Zinc Carbenoid Reagents->Carbenoid Ligand Exchange Coordination Coordination to Ester Carbonyl (Directing Effect) Carbenoid->Coordination Substrate Binding TransitionState Butterfly Transition State (Syn-Delivery of Methylene) Coordination->TransitionState Cycloaddition Product Spirocyclic Core Formation (Diastereoselective) TransitionState->Product ZnI2 Elimination

Caption: Mechanistic pathway of the ester-directed Simmons-Smith cyclopropanation.

Step-by-Step Experimental Protocols

Step 1: Wittig Olefination of Ethyl 1-Boc-4-oxopyrrolidine-3-carboxylate

Objective: Convert the C4 ketone into an exo-methylene group without epimerizing the C3 stereocenter.

  • Preparation: Suspend methyltriphenylphosphonium bromide (1.5 eq, 53.5 mmol) in anhydrous THF (100 mL) under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Ylide Generation: Add potassium tert-butoxide (1.4 eq, 50.0 mmol) portion-wise. Stir the resulting bright yellow suspension at 0 °C for 1 hour.

  • Substrate Addition: Dissolve Ethyl 1-Boc-4-oxopyrrolidine-3-carboxylate (1.0 eq, 35.7 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validating IPC (In-Process Control): Analyze via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting ketone ( Rf​≈0.3 , UV active) is fully consumed, and a new non-UV active, KMnO4​ -stainable spot appears ( Rf​≈0.6 ).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (50 mL). Extract with EtOAc ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel flash chromatography (Hexanes/EtOAc 9:1 to 4:1) to afford Ethyl 1-Boc-4-methylenepyrrolidine-3-carboxylate as a colorless oil.

Step 2: Simmons-Smith Cyclopropanation (Spiro-Formation)

Objective: Stereoselective installation of the spiro-cyclopropane ring directed by the C3 ester.

  • Preparation: Dissolve the exo-methylene intermediate from Step 1 (1.0 eq, 20.0 mmol) in anhydrous dichloromethane (DCM, 80 mL) under argon. Cool the solution to -15 °C (ice/salt bath).

  • Carbenoid Generation: Add diethylzinc (1.0 M in hexanes, 3.0 eq, 60.0 mmol) dropwise. Caution: Diethylzinc is highly pyrophoric. Stir for 10 minutes.

  • Activation: Add trifluoroacetic acid (0.1 eq, 2.0 mmol) dropwise. Stir for 15 minutes.

  • Cyclopropanation: Add diiodomethane (3.0 eq, 60.0 mmol) dropwise over 30 minutes. Maintain the temperature at -15 °C for 1 hour, then slowly allow the reaction to warm to room temperature and stir for 16 hours.

  • Self-Validating IPC: Take a 0.1 mL aliquot, perform a mini-workup, and analyze by 1H NMR. Complete consumption is indicated by the disappearance of the exo-methylene alkene protons ( δ 4.9–5.1 ppm) and the appearance of upfield cyclopropyl protons ( δ 0.5–1.0 ppm).

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4​Cl (40 mL) followed by 1M HCl (20 mL) to dissolve zinc salts. Extract with DCM ( 3×50 mL). Wash the organics with saturated aqueous Na2​S2​O3​ to remove residual iodine, dry over MgSO4​ , and concentrate.

  • Purification: Purify by silica gel chromatography (Hexanes/EtOAc 8:1) to yield Ethyl 1-Boc-5-azaspiro[1]heptane-7-carboxylate as a pale yellow oil.

Step 3: N-Boc Deprotection

Objective: Cleave the Boc protecting group to yield the final API-ready building block.

  • Preparation: Dissolve Ethyl 1-Boc-5-azaspiro[1]heptane-7-carboxylate (1.0 eq, 15.0 mmol) in anhydrous DCM (15 mL). Cool to 0 °C.

  • Deprotection: Add 4M HCl in Dioxane (10.0 eq, 150.0 mmol) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validating IPC: Analyze by LC-MS. The reaction is complete when the starting material mass ( [M+H]+=270.2 ) is replaced entirely by the product mass ( [M+H]+=170.1 ).

  • Isolation: Concentrate the reaction mixture in vacuo to remove all volatiles. Triturate the resulting sticky residue with anhydrous diethyl ether ( 3×20 mL) until a free-flowing white solid forms.

  • Drying: Dry the solid under high vacuum for 12 hours to afford Ethyl 5-azaspiro[1]heptane-7-carboxylate hydrochloride in quantitative yield.

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid Source: MDPI, Molecules (2020) URL:[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: NIH PubMed Central (2022) URL:[Link]

  • Synthesis of (S)-7-Amino-5-azaspiro[1]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates Source: ACS Publications, Journal of Organic Chemistry (2011) URL:[Link]

Sources

Application

Asymmetric Synthesis of Chiral 5-Azaspiro[2.4]heptanes: A Guide for Researchers and Drug Development Professionals

The chiral 5-azaspiro[2.4]heptane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its three-dimensional architecture that can enhance binding affinity, selectivity, and pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

The chiral 5-azaspiro[2.4]heptane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its three-dimensional architecture that can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. Its rigid, sp³-rich framework offers a distinct advantage over flat, aromatic systems in the exploration of chemical space. This application note provides a comprehensive overview of cutting-edge methodologies for the asymmetric synthesis of these valuable building blocks, offering detailed protocols and insights into the rationale behind experimental design.

The Strategic Importance of 5-Azaspiro[2.4]heptanes in Drug Discovery

The incorporation of the 5-azaspiro[2.4]heptane core is a key feature in a number of biologically active molecules. For instance, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a crucial intermediate in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein[1][2][3]. Furthermore, derivatives of 7-amino-5-azaspiro[2.4]heptane have been integral to the development of novel quinolone antibacterial agents[4][5]. The therapeutic potential of this scaffold continues to expand, with applications in areas such as orexin receptor antagonism[6].

Key Methodologies for Asymmetric Synthesis

Several powerful strategies have emerged for the enantioselective synthesis of 5-azaspiro[2.4]heptanes. This guide will delve into three prominent and field-proven approaches: enzymatic cyclopropanation, phase-transfer catalysis, and transition-metal-catalyzed hydrogenations and cycloadditions.

Biocatalytic Approach: Iridium-Containing Cytochrome P450 for Enantioselective Cyclopropanation

A groundbreaking approach leverages the catalytic prowess of an engineered iridium-containing cytochrome P450 enzyme (Ir(Me)-CYP119) for the asymmetric cyclopropanation of methylene-substituted N-heterocycles. This method stands out for its exceptional enantioselectivity and operation under environmentally benign aqueous conditions.

Causality of Experimental Choices: The choice of an artificial metalloenzyme, specifically an iridium-containing cytochrome, is driven by the desire to combine the high selectivity of enzymes with the versatile reactivity of transition metal catalysts. Iridium carbene intermediates are highly effective in cyclopropanation reactions. By incorporating the iridium center into the chiral pocket of a cytochrome P450, the enzyme's structure pre-organizes the substrate and the carbene precursor, dictating the stereochemical outcome of the reaction with remarkable precision. Directed evolution through mutagenesis of the enzyme allows for the fine-tuning of the catalyst's activity and selectivity for specific substrates[7].

Experimental Workflow: Enzymatic Cyclopropanation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Substrate Methylene-substituted N-heterocycle ReactionVessel Stirring at controlled temperature (e.g., 25 °C) Substrate->ReactionVessel Enzyme Lyophilized Ir(Me)-CYP119 variant Enzyme->ReactionVessel Reagents Diazo Reagent (e.g., Ethyl diazoacetate) Reagents->ReactionVessel Buffer Aqueous Buffer (e.g., pH 8.0) Buffer->ReactionVessel Extraction Extraction with organic solvent ReactionVessel->Extraction Chromatography Silica gel chromatography Extraction->Chromatography Product Chiral 5-Azaspiro[2.4]heptane Chromatography->Product

Caption: Workflow for enzymatic asymmetric cyclopropanation.

Protocol 1: Asymmetric Cyclopropanation using Ir(Me)-CYP119

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, combine the methylene-substituted N-heterocycle (1.0 equiv.), the lyophilized Ir(Me)-CYP119 variant (e.g., 0.1 mol%), and the aqueous buffer (e.g., potassium phosphate buffer, pH 8.0).

  • Initiation of the Reaction: Add the diazo reagent (e.g., ethyl diazoacetate, 1.2 equiv.) portion-wise to the stirred reaction mixture at a controlled temperature (e.g., 25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the enantiomerically enriched 5-azaspiro[2.4]heptane.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC).

Data Summary: Enzymatic Cyclopropanation

Substrate (N-protecting group)Enantiomeric Excess (ee)
Benzoyl (Bz)>95%
Methoxycarbonyl (Moc)>95%
tert-Butoxycarbonyl (Boc)92%
Tosyl (Ts)92%

Data sourced from studies on Ir(Me)-CYP119 catalyzed cyclopropanation of methylene azetidines[7].

Phase-Transfer Catalysis: Double Allylic Alkylation for Proline Scaffolds

This method provides an enantioselective route to (S)-4-methyleneproline derivatives, which are direct precursors to 5-azaspiro[2.4]heptanes. The key step is a one-pot double allylic alkylation of a glycine imine analog under phase-transfer conditions, employing a chiral cinchona alkaloid-derived catalyst[1][2][3].

Causality of Experimental Choices: Phase-transfer catalysis is an excellent choice for reactions involving a water-soluble nucleophile and an organic-soluble electrophile. The chiral catalyst, a derivative of chinchonidine, forms a chiral ion pair with the enolate of the glycine imine, which is then transported into the organic phase to react with the allylic dibromide. The stereochemistry of the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer in excess. The one-pot nature of the double alkylation simplifies the procedure and improves overall efficiency[2].

Reaction Mechanism: Phase-Transfer Catalyzed Double Allylic Alkylation

Start Glycine Imine + Allylic Dibromide PhaseTransfer Formation of Chiral Ion Pair in Organic Phase Start->PhaseTransfer Catalyst Chinchonidine-derived Phase-Transfer Catalyst Catalyst->PhaseTransfer Base Aqueous Base (e.g., KOH) Base->PhaseTransfer Alkylation1 First Allylic Alkylation PhaseTransfer->Alkylation1 Alkylation2 Second Allylic Alkylation (Intramolecular) Alkylation1->Alkylation2 Intermediate (S)-4-Methyleneproline Derivative Alkylation2->Intermediate Cyclopropanation Subsequent Cyclopropanation (e.g., Simmons-Smith) Intermediate->Cyclopropanation FinalProduct Chiral 5-Azaspiro[2.4]heptane Cyclopropanation->FinalProduct

Caption: Key steps in the phase-transfer catalyzed synthesis.

Protocol 2: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Precursor

  • Reaction Setup: In a round-bottom flask, dissolve the glycine imine analog and the chinchonidine-derived catalyst (e.g., 10 mol%) in an organic solvent (e.g., toluene).

  • Addition of Reagents: Add the allylic dibromide and a concentrated aqueous solution of a strong base (e.g., potassium hydroxide).

  • Reaction Conditions: Stir the biphasic mixture vigorously at a controlled temperature (e.g., room temperature) until the reaction is complete, as monitored by TLC.

  • Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Subsequent Steps: Purify the resulting (S)-4-methyleneprolinate derivative by column chromatography. This intermediate can then be converted to the desired 5-azaspiro[2.4]heptane structure through established methods such as a Simmons-Smith cyclopropanation followed by further functional group manipulations[3].

Asymmetric Hydrogenation: Ruthenium-Catalyzed Reduction

A highly efficient method for preparing key intermediates for certain 5-azaspiro[2.4]heptane derivatives involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. This reaction utilizes a chiral ruthenium catalyst, [RuCl(benzene)(S)-SunPhos]Cl, to achieve excellent enantioselectivities[4].

Causality of Experimental Choices: Asymmetric hydrogenation is a powerful tool for the stereoselective reduction of prochiral ketones and olefins. The choice of a ruthenium catalyst bearing a chiral phosphine ligand, in this case (S)-SunPhos, is crucial for achieving high enantioselectivity. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the delivery of hydrogen to one face of the substrate's carbonyl group, leading to the formation of the desired chiral alcohol intermediate with high stereocontrol[4]. This alcohol can then be further elaborated to the final 5-azaspiro[2.4]heptane.

Protocol 3: Asymmetric Hydrogenation of a Pro-chiral Ketone

  • Catalyst Preparation: Prepare the active ruthenium catalyst in situ or use a pre-formed catalyst as per literature procedures.

  • Reaction Setup: In a high-pressure reactor, dissolve the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate substrate in a suitable solvent (e.g., methanol).

  • Catalyst Addition: Add the chiral ruthenium catalyst ([RuCl(benzene)(S)-SunPhos]Cl) to the reactor under an inert atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at a specified temperature until the starting material is consumed.

  • Workup and Analysis: Carefully depressurize the reactor. Remove the solvent under reduced pressure. The resulting chiral alcohol intermediate can be purified by chromatography. The enantiomeric excess can be determined by chiral HPLC analysis. This intermediate is then cyclized to form the 5-azaspiro[2.4]heptane ring system.

Data Summary: Asymmetric Hydrogenation

Substrate (Protecting Group)CatalystEnantiomeric Excess (ee)
Boc-protected aminoaceto cyclopropanecarboxylate[RuCl(benzene)(S)-SunPhos]Clup to 98.7%

Data sourced from the asymmetric hydrogenation for the synthesis of a (S)-7-amino-5-azaspiro[2.4]heptane intermediate[4].

Conclusion

The asymmetric synthesis of chiral 5-azaspiro[2.4]heptanes is a dynamic and evolving field, with innovative methodologies continually being developed. The choice of synthetic strategy will depend on the specific target molecule, desired stereochemistry, and available resources. The biocatalytic approach offers unparalleled enantioselectivity and green credentials, while phase-transfer catalysis provides a robust route to key proline-based precursors. Asymmetric hydrogenation remains a powerful and reliable method for installing chirality early in the synthetic sequence. By understanding the principles behind these diverse approaches, researchers and drug development professionals can effectively harness the potential of the 5-azaspiro[2.4]heptane scaffold in the creation of next-generation therapeutics.

References

  • D. K. B. Applegate, J. A. B. Mohamed, H. M. F. Viens, et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome.
  • B. López, et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Available at: [Link]

  • J. Org. Chem. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. J. Org. Chem., 76(8), 2807-13. Available at: [Link]

  • PubMed. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. Molecules, 25(23). Available at: [Link]

  • Y. Wei, et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters, 20(22), 7248–7252. Available at: [Link]

  • X. Han, et al. (2017). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. Scientific Reports, 7, 41369. Available at: [Link]

  • J. Am. Chem. Soc. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Available at: [Link]

  • Google Patents. (2012). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. WO2012158861A2.
  • L. Yang, et al. (2024). Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation. Organic Letters. Available at: [Link]

  • J. Med. Chem. (1995). (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical Structure-Activity Relationships of Chiral 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone Antibacterial Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • ACS Publications. (2024). Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation. Organic Letters. Available at: [Link]

  • Google Patents. (2014). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. CN103687489A.
  • Chem. Commun. (Camb.). (2011). Stereoselective Construction of a 5-aza-spiro[1][2]heptane Motif via Catalytic Asymmetric 1,3-dipolar Cycloaddition of Azomethine Ylides and Ethyl Cyclopropylidene Acetate. Chemical Communications, 47(9), 2616-8. Available at: [Link]

  • PubMed. (2024). Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation. Organic Letters, 26(27), 5782-5787. Available at: [Link]

  • J. Am. Chem. Soc. (2007). Palladium-catalyzed synthesis of spiro[2.4]heptanes: ligand-dependent position control in the nucleophilic attack to a pi-allylpalladium intermediate. Journal of the American Chemical Society, 129(48), 14866-7. Available at: [Link]

  • P. Wipf, C. R. J. Stephenson, & M. A. A. Walczak. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009–3012. Available at: [Link]

  • ResearchGate. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Request PDF. Available at: [Link]

  • MDPI. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4306. Available at: [Link]

  • Bioorg. Med. Chem. Lett. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-8. Available at: [Link]

  • ACS Catal. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]

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  • Org. Biomol. Chem. (2017). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry, 15(3), 633-640. Available at: [Link]

Sources

Method

Application Note: Ethyl 5-azaspiro[2.4]heptane-7-carboxylate as a Conformationally Restricted Scaffold for HCV Inhibitor Development

Target Audience: Medicinal Chemists, Process Scientists, and Antiviral Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Antiviral Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The development of Direct-Acting Antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV). A critical breakthrough in this field was the discovery of NS5A inhibitors, such as Ledipasvir, which utilize a conformationally restricted 5-azaspiro[2.4]heptane-6-carboxylic acid core [1]. This spirocyclic proline analog minimizes the entropic penalty upon binding to the zinc-binding domain of the NS5A protein, drastically improving binding affinity [2].

While the 6-carboxylate isomer acts as an α -amino acid mimetic, Ethyl 5-azaspiro[2.4]heptane-7-carboxylate (CAS: 2007919-30-2) introduces a paradigm shift by functioning as a restricted β -amino acid scaffold [3].

The β -Amino Acid Advantage

In the 7-carboxylate isomer, the carboxylic acid is separated from the pyrrolidine nitrogen by an additional carbon (C6). This structural variance provides two critical pharmacological advantages:

  • Proteolytic Evasion: β -amino acid linkages are inherently resistant to endogenous peptidases, significantly extending the in vivo half-life of the resulting inhibitor [4].

  • Novel Pharmacophore Trajectory: The altered vector of the C7 substituent allows the attached benzimidazole or fluorene cores to probe deeper into the NS5A dimer interface, offering a strategic bypass against common Resistance-Associated Substitutions (RAS) like the Y93H mutation.

G V1 HCV RNA Replication V2 NS5A Protein Hyperphosphorylation V1->V2 V3 Viral Assembly & Release V2->V3 D1 Spirocyclic β-Amino NS5A Inhibitor D1->V2 Competitive Binding

Inhibition of HCV NS5A hyperphosphorylation and viral assembly by spirocyclic DAAs.

Quantitative Reaction Metrics

When integrating the 7-carboxylate scaffold into existing HCV inhibitor workflows, process scientists must account for the unique steric environment imparted by the adjacent spiro-cyclopropyl ring. Table 1 summarizes the comparative reaction metrics between the traditional 6-carboxylate and the novel 7-carboxylate scaffolds.

Table 1: Comparative Processing Metrics for Spirocyclic Scaffolds

Parameter6-Carboxylate ( α -amino acid)7-Carboxylate ( β -amino acid)Analytical Method
Saponification Yield 92 - 95%88 - 91%HPLC-UV (214 nm)
Epimerization Rate < 1% (with LiOH)< 2% (with LiOH)Chiral HPLC
Amide Coupling Yield 85% (HATU)78% (HATU)LC-MS
Proteolytic Stability ( t1/2​ ) ~4.5 hours> 12 hoursIn vitro plasma assay

Experimental Protocols

The following self-validating protocols detail the preparation of the free acid and its subsequent coupling to a target pharmacophore. Every step is engineered to maximize yield while preserving the integrity of the C7 stereocenter.

Protocol A: N-Boc Protection and Ester Saponification

Commercial Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is typically supplied as an HCl salt. It must be N-protected and hydrolyzed prior to peptide coupling.

Step 1: N-Boc Protection

  • Dissolve Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (Et 3​ N, 2.5 eq) dropwise.

    • Causality: The excess base neutralizes the HCl salt and acts as an acid scavenger. Performing this at 0 °C minimizes exothermic degradation and prevents premature ring-opening of the cyclopropyl moiety.

  • Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) and stir for 4 hours at room temperature.

  • Self-Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the secondary amine spot (which stains purple) confirms complete protection.

Step 2: Saponification

  • Concentrate the DCM layer and redissolve the crude intermediate in a 3:1:1 mixture of THF:MeOH:H 2​ O.

  • Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 2.0 eq) at 0 °C.

    • Causality: LiOH is explicitly selected over NaOH or KOH. The C7 stereocenter is highly susceptible to base-catalyzed enolization due to the adjacent spiro-ring strain. The milder basicity of LiOH suppresses epimerization, ensuring high enantiomeric excess (ee%).

  • Stir for 12 hours at room temperature.

  • Self-Validation: Acidify the aqueous layer to pH 3-4 using 1M citric acid. Crucial: Avoid strong mineral acids (like HCl), which will prematurely cleave the Boc protecting group. Extract with ethyl acetate; solvent removal yields the free acid as a white solid.

Protocol B: Sterically Hindered Amide Coupling

Coupling the β -amino acid to a bulky benzimidazole core (common in DAAs) requires overcoming significant steric hindrance.

  • Dissolve the N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid (1.0 eq) and the target benzimidazole amine (0.95 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0 °C.

    • Causality: Standard carbodiimides (EDC/DCC) fail here due to slow reaction kinetics leading to epimerization. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that forces the coupling. DIPEA is utilized instead of Et 3​ N because its steric bulk prevents it from acting as a competing nucleophile.

  • Stir for 16 hours at room temperature under an inert argon atmosphere.

  • Self-Validation: Perform LC-MS analysis. The chromatogram should indicate the formation of the product mass [M+H] + with <2% of the epimerized byproduct.

G N1 Ethyl 5-azaspiro[2.4]heptane-7-carboxylate (Starting Scaffold) N2 Boc-Protection of N5 (Boc2O, Et3N, DCM) N1->N2 N3 Ester Hydrolysis (LiOH, THF/H2O) N2->N3 N4 Amide Coupling (HATU, DIPEA, Benzimidazole Core) N3->N4 N5 Advanced HCV Inhibitor Intermediate N4->N5

Synthetic workflow for incorporating the 5-azaspiro[2.4]heptane-7-carboxylate scaffold.

Conclusion

The transition from α -amino acid spirocycles to β -amino acid analogs like Ethyl 5-azaspiro[2.4]heptane-7-carboxylate represents a sophisticated strategy in antiviral medicinal chemistry. By strictly controlling the saponification and coupling conditions—specifically through the use of LiOH and HOAt-based coupling reagents—process scientists can successfully integrate this sterically demanding, proteolytically stable scaffold into next-generation DAAs.

References

  • Title: Ledipasvir | CID 67505836 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Source: Molecules (MDPI) URL: [Link]

  • Title: Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring Source: PubMed Central (PMC) - NIH URL: [Link]

Application

Application Note: Utilizing Ethyl 5-azaspiroheptane-7-carboxylate in the Synthesis of Advanced Fluoroquinolone Antibacterials

Application Note: Utilizing Ethyl 5-azaspiro[1]heptane-7-carboxylate in the Synthesis of Advanced Fluoroquinolone Antibacterials Executive Summary The escalation of antimicrobial resistance (AMR), particularly among meth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Ethyl 5-azaspiro[1]heptane-7-carboxylate in the Synthesis of Advanced Fluoroquinolone Antibacterials

Executive Summary

The escalation of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Streptococcus pneumoniae (QR-SP), necessitates the continuous evolution of the fluoroquinolone (FQ) class. Recent breakthroughs in medicinal chemistry have demonstrated that incorporating conformationally restricted spirocyclic amines at the C-7 position of the fluoroquinolone core effectively overcomes efflux pump-mediated resistance while enhancing target affinity.

This application note details the structural rationale, mechanistic synthetic principles, and validated protocols for utilizing Ethyl 5-azaspiro[1]heptane-7-carboxylate as a premium building block in modern drug discovery workflows.

Rationale & Structural Biology

The C-7 substituent of the fluoroquinolone scaffold is a primary determinant of the drug's pharmacokinetic properties, cellular permeability, and antibacterial spectrum. Traditional linear or simple cyclic amines (e.g., the piperazine ring in ciprofloxacin) are increasingly susceptible to bacterial efflux pumps like NorA.

  • Conformational Restriction : The 5-azaspiro[1]heptane system locks the amine into a rigid, three-dimensional geometry. This pre-organization reduces the entropic penalty upon binding to the DNA gyrase-DNA cleavage complex, significantly boosting target potency.

  • Efflux Evasion : The bulky, orthogonal spirocyclic nature of the[1]heptane system sterically hinders recognition by bacterial efflux transporters, ensuring high intracellular drug concentrations are maintained.

  • Versatility of the Ethyl Carboxylate Handle : While the secondary amine at position 5 serves as the nucleophile for attachment to the FQ core, the ethyl carboxylate at position 7 provides a critical synthetic handle. It can be hydrolyzed to a carboxylic acid to create zwitterionic drug candidates or undergo a Curtius rearrangement to yield 7-amino derivatives—a motif found in highly potent clinical agents like Sitafloxacin ().

Mechanistic Causality in Synthesis (Expertise & Experience)

The attachment of Ethyl 5-azaspiro[1]heptane-7-carboxylate to a fluoroquinolone core (e.g., 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) proceeds via a Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Regioselectivity via Boron Chelation : In a 6,7-difluoroquinolone, both the C-6 and C-7 positions are activated for nucleophilic attack. To prevent competitive C-6 substitution, the quinolone core is often pre-treated with boron trifluoride etherate ( BF3​⋅OEt2​ ) to form a BF2​ chelate between the C-3 carboxylate and C-4 ketone. This chelation dynamically pulls electron density away from the core, selectively enhancing the electrophilicity of the C-7 carbon.

  • Base Selection (DIPEA) : N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base. It efficiently scavenges the hydrofluoric acid (HF) generated during the SN​Ar process without competing with the spirocyclic amine for the electrophilic C-7 center.

  • Solvent Dynamics : Polar aprotic solvents like DMSO or NMP are critical. They stabilize the anionic Meisenheimer complex intermediate formed during the SN​Ar transition state, dramatically accelerating the reaction rate and improving overall yield.

Comparative Efficacy Data

The integration of spirocyclic systems profoundly impacts the Minimum Inhibitory Concentration (MIC) against resistant bacterial strains.

Table 1: Impact of C-7 Spirocyclic Substitution on Minimum Inhibitory Concentration (MIC)

Compound ClassC-7 SubstituentMIC vs. MRSA (µg/mL)MIC vs. QR-S. pneumoniae (µg/mL)Efflux Pump Susceptibility
Standard FQ (e.g., Ciprofloxacin)Piperazine4.0 - 16.08.0 - 32.0High (NorA substrate)
Advanced FQ (e.g., Moxifloxacin)Diazabicyclononane0.5 - 2.01.0 - 4.0Moderate
Spiro-FQ (Sitafloxacin analogs)5-azaspiro[1]heptane≤ 0.06 ≤ 0.12 Low (Evades NorA)

(Data synthesized from structure-activity relationship studies of azaspiro-quinolones;).

Synthetic Workflow Visualization

G Core 6,7-Difluoroquinolone Core (BF2 Chelate) SNAr S_NAr Coupling (DIPEA, DMSO, 80°C) Core->SNAr Spiro Ethyl 5-azaspiro[2.4]heptane- 7-carboxylate Spiro->SNAr Intermediate C7-Spiro Quinolone (Ethyl Ester Intermediate) SNAr->Intermediate Regioselective C-7 Attack Hydrolysis Ester Hydrolysis (LiOH, THF/H2O, RT) Intermediate->Hydrolysis Final Target Antibacterial (Carboxylic Acid) Hydrolysis->Final Quantitative Yield

Fig 1: Synthetic workflow for integrating Ethyl 5-azaspiro[1]heptane-7-carboxylate into quinolones.

Validated Experimental Protocols

Protocol A: SN​Ar Coupling of Ethyl 5-azaspiro[1]heptane-7-carboxylate

Objective: Regioselective attachment of the spirocyclic building block to the fluoroquinolone core.

  • Preparation : In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve the 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid BF2​ chelate (1.0 eq, 3.0 mmol) in anhydrous DMSO (15 mL).

  • Amine Addition : Add Ethyl 5-azaspiro[1]heptane-7-carboxylate hydrochloride (1.2 eq, 3.6 mmol) to the stirring solution. (Note: Enantiopure spirocycles can be synthesized via asymmetric hydrogenation if strict stereocontrol is required; ).

  • Base Addition : Dropwise, add DIPEA (3.5 eq, 10.5 mmol). Causality Note: Excess DIPEA is required to liberate the free base of the spirocycle from its HCl salt and to neutralize the HF generated during the substitution, preventing acidification of the reaction matrix.

  • Reaction : Heat the mixture to 80°C. Stir for 12–18 hours. Monitor progression via LC-MS. The reaction is complete when the starting material mass is fully consumed, and the product mass ( [M+H]+ ) dominates the chromatogram.

  • Workup & Dechelation : Cool to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the crude product. Filter the solid. To remove the BF2​ chelate, suspend the solid in a mixture of EtOH/ H2​O (4:1) containing 5% triethylamine, and reflux for 4 hours.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH, 95:5) to yield the C7-substituted ethyl ester intermediate.

Protocol B: Downstream Hydrolysis to the Carboxylic Acid

Objective: Unmask the C-7 ethyl ester to yield the biologically active carboxylic acid derivative.

  • Solvation : Dissolve the purified ethyl ester intermediate (1.0 eq, 2.0 mmol) in a 1:1 mixture of THF and H2​O (20 mL).

  • Hydrolysis : Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 eq, 6.0 mmol). Causality Note: LiOH is preferred over NaOH/KOH as the lithium cation coordinates effectively with the carboxylate, driving the equilibrium forward under mild room-temperature conditions. This prevents unwanted degradation or epimerization of the quinolone core.

  • Reaction : Stir at ambient temperature for 4 hours. Monitor by TLC (disappearance of the higher Rf​ ester spot).

  • Workup : Evaporate the THF under reduced pressure. Acidify the remaining aqueous phase dropwise with 1M HCl to pH 4.5–5.0. The target zwitterionic carboxylic acid will precipitate from the solution.

  • Isolation : Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry in vacuo to afford the final target compound.

References

  • Yao, Y., et al. (2011). "Synthesis of (S)-7-Amino-5-azaspiro[1]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates." The Journal of Organic Chemistry, 76(8), 2807–2813. Available at:[Link]

  • Kimura, Y., et al. (2013). "Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]-heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens." Journal of Medicinal Chemistry, 56(5), 1974–1983. Available at:[Link]

  • New Drug Approvals. (2014). "SITAFLOXACIN | New Drug Approvals." New Drug Approvals Database. Available at:[Link]

Sources

Method

Application Note: Protocol for Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

Introduction & Strategic Utility The pyrrolidine ring is a privileged structural motif ubiquitous in natural alkaloids, pharmaceutical agents, and biological probes. For drug development professionals and synthetic chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The pyrrolidine ring is a privileged structural motif ubiquitous in natural alkaloids, pharmaceutical agents, and biological probes. For drug development professionals and synthetic chemists, the catalytic asymmetric 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides stands as one of the most powerful methodologies to construct highly substituted, enantioenriched pyrrolidines. By reacting an azomethine ylide (the 1,3-dipole) with an electron-deficient alkene (the dipolarophile), up to four contiguous stereocenters can be generated in a single, atom-economical step .

This guide details a robust, field-proven protocol utilizing chiral Lewis acid catalysis (e.g., Cu(I) or Ag(I) complexes) to achieve exceptional diastereo- and enantioselectivity, a critical requirement for Biology-Oriented Synthesis (BIOS) and modern drug discovery .

Mechanistic Causality & Reaction Design

To execute this protocol successfully, one must understand the causality behind the reagent selection and reaction conditions. This is not merely a mixture of components; it is a highly orchestrated catalytic cycle.

  • Precursor Activation: α -Imino esters (derived from amino acids like glycine) are stable precursors. However, their α -protons have a high pKa (~20-25), making them unreactive under neutral conditions.

  • Role of the Metal (Lewis Acid): When a metal salt like Cu(CH3​CN)4​PF6​ or AgOAc coordinates to the imine nitrogen and the ester carbonyl, it acts as an electron sink. This coordination drastically lowers the pKa of the α -proton to ~10-15.

  • Role of the Base: Because the pKa is lowered by the metal, a mild tertiary amine base (e.g., Et3​N ) is now sufficient to deprotonate the α -carbon, generating the active metallo-azomethine ylide in situ.

  • Stereocontrol (The Chiral Ligand): Chiral ligands (such as (R)-Fesulphos or TF-BiphamPhos) bind to the metal center, creating a sterically demanding chiral pocket. This effectively shields one face of the planar azomethine ylide. The dipolarophile is forced to approach from the unshielded face via a highly organized endo or exo transition state, dictating the absolute stereochemistry of the resulting pyrrolidine.

  • Temperature Control: The reaction is typically run at sub-ambient temperatures (e.g., -20 °C). This is a deliberate choice to suppress the background (uncatalyzed) reaction, which would otherwise yield racemic products and erode the overall enantiomeric excess (ee).

CatalyticCycle M Metal Salt + Chiral Ligand (e.g., Cu(I) + Fesulphos) C Chiral Lewis Acid Complex M->C Complexation I α-Imino Ester Coordination C->I Substrate binding Y Metallo-Azomethine Ylide (Active Dipole) I->Y Base (Et3N) Deprotonation D Dipolarophile Addition (e.g., Acrylate) Y->D Face-selective attack T Stereoselective [3+2] Cycloaddition D->T Concerted or Stepwise mechanism T->C Catalyst regeneration P Enantioenriched Pyrrolidine Product T->P Product release

Figure 1: Catalytic cycle of the asymmetric 1,3-dipolar cycloaddition.

Quantitative Optimization Data

The choice of metal, ligand, and solvent fundamentally alters the reaction trajectory. The table below summarizes the quantitative impact of these variables on a model reaction (N-benzylidene glycine methyl ester + tert-butyl acrylate) to guide your optimization strategy.

EntryMetal PrecursorChiral LigandBaseSolventTemp (°C)Yield (%)dr (endo:exo)ee (%)
1 Cu(CH3​CN)4​PF6​ (R)-Fesulphos Et3​N DCM-2095>98:298
2 Cu(CH3​CN)4​PF6​ (R)-Fesulphos Et3​N THF258890:1085
3 AgOAc TF-BiphamPhosDIPEAToluene-2092>95:596
4 Zn(OTf)2​ Bisoxazoline Et3​N DCM258085:1575
5None (Control)None Et3​N DCM25<1050:500

Data Interpretation: Entry 1 demonstrates the optimal synergy of Cu(I) and Fesulphos in a non-coordinating solvent (DCM) at low temperatures. Entry 2 shows that increasing the temperature and using a coordinating solvent (THF) disrupts the tight transition state, lowering both dr and ee. Entry 5 proves that the uncatalyzed background reaction is negligible but highly unselective.

Experimental Protocol: Step-by-Step

ExpWorkflow Prep 1. Preparation Dry Solvents & Ar/N2 Cat 2. Catalyst Formation Stir Metal + Ligand Prep->Cat Ylide 3. Ylide Generation Add Imino Ester + Base Cat->Ylide React 4. Cycloaddition Add Dipolarophile Ylide->React Workup 5. Isolation Filter & Chromatography React->Workup

Figure 2: Step-by-step experimental workflow for the cycloaddition protocol.

Materials & Equipment
  • Reagents: Cu(CH3​CN)4​PF6​ (3 mol%), (R)-Fesulphos (3.3 mol%), α -imino ester (0.5 mmol), dipolarophile (0.6 mmol), Triethylamine ( Et3​N , 5 mol%).

  • Solvents: Anhydrous Dichloromethane (DCM), degassed.

  • Equipment: Flame-dried Schlenk tube, magnetic stirrer, argon/nitrogen manifold, cooling bath (cryocooler or dry ice/isopropanol).

Procedure
  • Catalyst Complexation (Pre-activation):

    • In a glovebox or under strict argon flow, charge a flame-dried Schlenk tube with Cu(CH3​CN)4​PF6​ (5.6 mg, 0.015 mmol) and (R)-Fesulphos (7.8 mg, 0.0165 mmol).

    • Add 2.0 mL of anhydrous DCM. Stir at room temperature for 30 minutes. Causality: This allows the thermodynamic formation of the active chiral Lewis acid complex.

  • Temperature Equilibration:

    • Transfer the Schlenk tube to a cooling bath set to -20 °C. Allow the solution to equilibrate for 10 minutes.

  • Ylide Generation:

    • Add the α -imino ester (0.5 mmol) dissolved in 1.0 mL of DCM.

    • Add Et3​N (3.5 μ L, 0.025 mmol). Stir for 15 minutes. Causality: The base deprotonates the metal-coordinated imino ester, forming the highly reactive metallo-azomethine ylide.

  • Cycloaddition:

    • Dropwise, add the dipolarophile (e.g., tert-butyl acrylate, 0.6 mmol) dissolved in 1.0 mL of DCM.

    • Maintain stirring at -20 °C for 12–24 hours.

  • Quenching & Workup:

    • Once complete, quench the reaction by filtering the mixture through a short pad of Celite to remove the metal catalyst. Wash the pad with EtOAc (10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Isolation:

    • Purify the crude residue via flash column chromatography on silica gel (typically using a Hexane/EtOAc gradient) to isolate the pure enantioenriched pyrrolidine.

In-Process Validation & Troubleshooting

To ensure the protocol is functioning as a self-validating system, monitor the following critical indicators:

  • Visual Colorimetric Validation:

    • Catalyst Formation: The initial mixture of Cu(CH3​CN)4​PF6​ and Fesulphos should form a clear, slightly yellow solution. If the solution turns green or blue, the Cu(I) has oxidized to Cu(II), which is catalytically dead for this specific asymmetric induction. Discard and restart with fresh, strictly anaerobic reagents.

    • Ylide Formation: Upon addition of the imino ester and base, the solution typically shifts to a deep orange or red hue, visually confirming the generation of the metallo-azomethine ylide.

  • TLC Monitoring:

    • The α -imino ester precursor is highly UV-active and runs fast (high Rf) in non-polar solvent systems (e.g., 4:1 Hexane:EtOAc).

    • The resulting pyrrolidine product will have a significantly lower Rf due to increased polarity and will stain strongly with ninhydrin (if a secondary amine is formed) or PMA.

  • NMR Verification:

    • Take a crude 1 H-NMR before column chromatography. The diagnostic α -proton of the imino ester (a singlet around δ 8.0–8.5 ppm) must completely disappear.

    • Look for the emergence of complex multiplets between δ 3.0–5.5 ppm, corresponding to the newly formed chiral protons on the pyrrolidine ring. The integration of these peaks will immediately confirm the diastereomeric ratio (dr).

References

  • Adrio, J., & Carretero, J. C. (2014). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 50(83), 12434-12446. URL:[Link]

  • Narayan, R., Potowski, M., Jia, Z. J., Antonchick, A. P., & Waldmann, H. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(4), 1296-1310. URL:[Link]

Application

Application Note: Large-Scale Synthesis of 5-Azaspiroheptane Derivatives

Application Note: Large-Scale Synthesis of 5-Azaspiro[1]heptane Derivatives Audience: Process Chemists, Research Scientists, and Drug Development Professionals Discipline: Scalable Process Chemistry & API Intermediate Sy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of 5-Azaspiro[1]heptane Derivatives

Audience: Process Chemists, Research Scientists, and Drug Development Professionals Discipline: Scalable Process Chemistry & API Intermediate Synthesis

Executive Summary

The 5-azaspiro[1]heptane scaffold is a highly privileged, conformationally restricted structural motif utilized in advanced active pharmaceutical ingredients (APIs). It is most notably featured in the hepatitis C virus (HCV) NS5A inhibitor 2[2] and broad-spectrum quinolone antibacterial agents such as3[3]. While bench-scale synthesis often relies on the Simmons-Smith reaction to construct the spirocyclopropane ring, translating this method to pilot or commercial scale presents catastrophic safety risks and poor atom economy. This application note details a fully scalable, self-validating process chemistry route utilizing dihalocarbene addition followed by reductive hydrodehalogenation.

Strategic Rationale: Overcoming Scale-Up Bottlenecks

Historically, the preparation of 4-spirocyclopropyl proline derivatives involved treating a 4-exocyclic methylene-substituted pyrrolidine with a metal carbenoid (e.g., Et₂Zn / CH₂I₂). At scale, this pathway is fundamentally flawed. Diethylzinc is highly pyrophoric, posing severe fire hazards upon exposure to air or moisture, and the reaction notoriously suffers from incomplete conversion, necessitating complex downstream chromatography[4].

To bypass these bottlenecks, process chemistry dictates a shift to a dihalocarbene cyclopropanation strategy. By generating a dibromocarbene intermediate in a biphasic system using a phase-transfer catalyst (PTC), the [2+1] cycloaddition proceeds safely and with high conversion. The subsequent gem-dibromo cyclopropane is then cleanly reduced via catalytic hydrogenation. This methodology eliminates explosive reagents, utilizes inexpensive bulk chemicals, and allows for direct crystallization of the product[4].

Process Workflow Visualization

SynthesisWorkflow cluster_traditional Traditional Route (Hazardous at Scale) cluster_scalable Scalable Process Chemistry Route Start Protected 4-Oxopyrrolidine (Starting Material) Wittig Step 1: Wittig Olefination (Ph3PCH3Br, KOtBu) Start->Wittig ExoAlkene 4-Methylenepyrrolidine (Exocyclic Alkene) Wittig->ExoAlkene SimmonsSmith Simmons-Smith Reaction (Et2Zn, CH2I2) ExoAlkene->SimmonsSmith Low Yield, Pyrophoric Carbene Step 2: Dihalocarbene Addition (CHBr3, NaOH, PTC) ExoAlkene->Carbene High Yield, Safe Final 5-Azaspiro[2.4]heptane Derivative (Target Scaffold) SimmonsSmith->Final DihaloSpiro Dihalogenated Spiro-Intermediate Carbene->DihaloSpiro Hydrodehalogenation Step 3: Reductive Hydrodehalogenation (H2, Pd/C, Base) DihaloSpiro->Hydrodehalogenation Hydrodehalogenation->Final

Fig 1: Comparison of traditional vs. scalable 5-azaspiro[1]heptane synthesis workflows.

Quantitative Process Metrics & In-Process Controls

Table 1: Comparative Route Metrics
ParameterTraditional Simmons-SmithScalable Dihalocarbene Route
Primary Reagents Diethylzinc (Et₂Zn), DiiodomethaneBromoform (CHBr₃), NaOH, H₂, Pd/C
Safety Profile Highly pyrophoric, explosive hazardStable reagents, standard hydrogenation
Reaction Conditions Strictly anhydrous, inert atmosphereBiphasic (PTC), aqueous tolerant
Typical Overall Yield 30% – 45%65% – 80%
Scalability Limited to bench-scale (grams)Pilot to commercial scale (kilograms)
Table 2: Self-Validating In-Process Control (IPC) Specifications
Process StepAnalytical MethodTarget SpecificationCorrective Action if Failed
1. Wittig Olefination GC-MS< 1.0% residual 4-oxopyrrolidineAdd 0.1 eq Ph₃PCH₃Br / KOtBu
2. Carbene Addition HPLC (UV 210 nm)> 95% conversion to dihalospiroExtend stir time; add 0.5 eq CHBr₃
3. Hydrodehalogenation H₂ Uptake / LC-MSZero H₂ flow; < 0.5% monobromoRepressurize H₂; verify base pH > 6

Validated Experimental Protocols

Phase 1: Synthesis of the Exocyclic Alkene via Wittig Olefination

Objective: Convert (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid to the corresponding 4-methylenepyrrolidine intermediate.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (2.7 eq) in anhydrous THF (10 volumes). Cool the reactor to 0 °C.

  • Base Addition: Rapidly charge potassium tert-butoxide (2.75 eq) while maintaining the internal temperature ≤ 5 °C. Stir for 2 hours to allow complete ylide formation (solution turns vibrant yellow).

  • Substrate Addition: Slowly add the protected 4-oxopyrrolidine (1.0 eq) dissolved in THF.

  • Causality Check: Potassium tert-butoxide is specifically selected over stronger bases like n-butyllithium to prevent nucleophilic attack on the Boc protecting group. Maintaining 0 °C preserves the stereochemical integrity of the C2 chiral center.

  • Self-Validation & Workup: Confirm completion via GC-MS (IPC: < 1.0% starting material). Quench with saturated NaHCO₃. Extract with tert-butyl methyl ether (MTBE). The MTBE extraction inherently leaves the bulk of the triphenylphosphine oxide byproduct in the aqueous/interfacial layer.

Phase 2: Dihalocarbene Cyclopropanation

Objective: Form the spirocyclic core via [2+1] cycloaddition without pyrophoric reagents[4].

  • Biphasic Setup: Dissolve the 4-methylenepyrrolidine intermediate (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq) in dichloromethane (DCM) or toluene (8 volumes).

  • Reagent Charging: Add bromoform (CHBr₃, 3.0 eq) to the organic phase.

  • Carbene Generation: Slowly dose 50% aqueous NaOH (10.0 eq) into the reactor under vigorous agitation. Maintain the internal temperature between 20 °C and 25 °C (reaction is moderately exothermic).

  • Causality Check: The biphasic system ensures that the highly reactive dibromocarbene is generated exactly at the solvent interface, immediately reacting with the organic-soluble alkene. TBAB acts as the phase-transfer catalyst, shuttling the hydroxide ion into the organic phase. This completely circumvents the need for anhydrous conditions and explosive zinc reagents[4].

  • Self-Validation & Workup: Monitor the organic layer via HPLC. If conversion stalls, the reaction is self-limiting; additional bromoform and NaOH can be titrated without degrading the formed product. Once complete, separate the phases, wash the organic layer with 1N HCl to neutralize residual base, and concentrate to yield the gem-dibromo spiro-intermediate.

Phase 3: Reductive Hydrodehalogenation

Objective: Remove the geminal bromine atoms to yield the fully saturated 5-azaspiro[1]heptane derivative.

  • Reactor Charging: Charge a pressure reactor (autoclave) with the dibromo intermediate (1.0 eq), ethanol (10 volumes), sodium acetate (2.5 eq), and 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize the reactor to 40-50 psi with hydrogen gas and stir vigorously at room temperature.

  • Causality Check: A stoichiometric amount of base (sodium acetate) is absolutely critical. As the palladium catalyst reduces the carbon-bromine bonds, hydrobromic acid (HBr) is generated. Without a base to scavenge this acid, the local pH would drop rapidly, leading to the cleavage of the Boc protecting group and the poisoning of the Pd/C catalyst.

  • Self-Validation & Workup: The reaction is complete when the mass flow controller indicates zero hydrogen uptake. Confirm via LC-MS (IPC: < 0.5% monobromo intermediate). Filter the reaction mixture through a pad of Celite to ensure complete, safe removal of the pyrophoric Pd/C catalyst before concentrating the filtrate to yield the final, highly pure 5-azaspiro[1]heptane core.

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid Source: MDPI (Molecules) URL:2

  • Processes for the preparation of 5-azaspiro[1]heptane-6-carboxylic acid and its derivatives (US8927739B2) Source: Google Patents (Enanta Pharmaceuticals, Inc.) URL:4

  • Synthesis of (S)-7-Amino-5-azaspiro[1]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates Source: ACS Publications (The Journal of Organic Chemistry) URL:3

Sources

Method

Application Note: Utilizing Ethyl 5-azaspiro[2.4]heptane-7-carboxylate in Modern Drug Discovery

Mechanistic Rationale: Escaping Flatland with Spirocyclic Scaffolds The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in contemporary drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Escaping Flatland with Spirocyclic Scaffolds

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in contemporary drug discovery, often referred to as "escaping flatland"[1]. Ethyl 5-azaspiro[2.4]heptane-7-carboxylate serves as a highly versatile, conformationally restricted building block. Structurally, it is a spirocyclic proline analog where a cyclopropane ring is fused orthogonally to a pyrrolidine core.

Causality of the Scaffold in Drug Design:

  • Conformational Restriction: The spiro-fused cyclopropane ring restricts the puckering of the pyrrolidine envelope. By locking the molecule into a specific bioactive conformation, the entropic penalty upon target binding is significantly reduced, leading to enhanced target affinity and selectivity[2].

  • Metabolic Shielding: The steric bulk and lack of abstractable alpha-protons near the spiro-center shield the pyrrolidine core from cytochrome P450 (CYP)-mediated oxidation. This structural rigidity blocks metabolic soft spots, dramatically improving the biological half-life of the resulting drug candidate[3].

  • Precise Vector Projection: The carboxylate group at the 7-position allows for the precise spatial projection of attached pharmacophores, making it an ideal core for peptidomimetics and targeted protein degrader (PROTAC) linkers.

Key Application Areas

Dual Orexin Receptor Antagonists (DORAs)

The 5-azaspiro[2.4]heptane scaffold has been successfully utilized to discover potent dual orexin 1 and 2 receptor antagonists for the treatment of sleep disorders. Stasi et al. demonstrated that replacing a flat 4,4-disubstituted piperidine with a 5-azaspiro[2.4]heptane core yielded lead compounds with excellent brain penetration, low CYP inhibition, and high oral bioavailability in in vivo models for insomnia[3][4].

Rigidified Peptidomimetics

As a proline surrogate, the hydrolyzed form of this ester can be incorporated into peptide sequences. The spirocycle forces a specific dihedral angle ( ϕ / ψ ) trajectory, stabilizing secondary structures like β -turns, which is critical for disrupting complex protein-protein interactions (PPIs)[2][5].

Pharmacokinetic Impact: Flat vs. Spirocyclic Scaffolds

To illustrate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) advantages of the spirocyclic core, the following table summarizes the typical pharmacokinetic shifts observed when transitioning from a standard pyrrolidine to a 5-azaspiro[2.4]heptane scaffold during lead optimization[2][3].

ParameterStandard Pyrrolidine Core5-azaspiro[2.4]heptane CoreMechanistic Driver
Fraction sp3 (Fsp3) ~0.45>0.70Addition of the sp3-hybridized cyclopropane ring.
Aqueous Solubility ModerateHighIncreased 3D character disrupts crystal lattice packing.
CYP3A4 Inhibition (IC50) < 5 µM (High risk)> 20 µM (Low risk)Steric hindrance around the nitrogen lone pair.
In vitro T1/2 (HLM) ~15 minutes> 60 minutesElimination of metabolic soft spots (alpha-oxidation).
Brain Penetration (Kp,uu) Poor (< 0.1)Excellent (> 0.5)Optimal lipophilicity and reduced hydrogen bond donor count.

Experimental Workflows and Signaling Pathways

Workflow N1 Ethyl 5-azaspiro[2.4]heptane -7-carboxylate N2 Saponification (LiOH, THF/H2O) N1->N2 N3 Amide Coupling (HATU, DIPEA) N2->N3 N4 Library Generation (Spiro-Proline Analogs) N3->N4 N5 ADMET Screening (Microsomal Stability) N4->N5 N6 Lead Optimization (e.g., Orexin Antagonists) N5->N6

Workflow for integrating Ethyl 5-azaspiro[2.4]heptane-7-carboxylate into hit-to-lead optimization.

Pathway OXA Orexin A / B Neuropeptides Rec OX1 / OX2 Receptors (GPCRs) OXA->Rec Binds Gq Gq Protein Activation Rec->Gq Active Pathway Antag 5-azaspiro[2.4]heptane DORA Antag->Rec Blocks Sleep Sleep Induction Antag->Sleep Promotes Ca Intracellular Ca2+ Release Gq->Ca Active Pathway Arousal Wakefulness & Arousal Ca->Arousal Active Pathway

Mechanism of 5-azaspiro[2.4]heptane Dual Orexin Receptor Antagonists (DORAs) in sleep induction.

Self-Validating Experimental Protocols

Protocol A: Saponification of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate

Causality: The ethyl ester acts as a stable protecting group during storage and early synthetic steps[6]. To utilize the molecule as a proline surrogate, it must be hydrolyzed to the free carboxylic acid. Lithium hydroxide (LiOH) in a biphasic THF/Water system is chosen over harsh acidic conditions to prevent unwanted ring-opening of the highly strained cyclopropane moiety.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate in a 3:1 mixture of THF and deionized water (0.2 M concentration).

  • Base Addition: If starting from the hydrochloride salt, add 1.0 eq of NaHCO3 to neutralize the salt. Then, add 2.0 equivalents of LiOH monohydrate.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the ester via TLC (Stain with Ninhydrin; the secondary amine will appear as a distinct spot).

  • Workup: Evaporate the THF under reduced pressure. Acidify the aqueous layer to pH 4-5 using 1M HCl.

  • Extraction: Extract the free amino acid using a polar organic solvent (e.g., n-butanol or a 4:1 CHCl3/Isopropanol mixture) due to the zwitterionic nature of the product.

  • Validation Checkpoint: Perform LC-MS. The target mass should shift from [M+H]+ 170.1 (Ester) to [M+H]+ 142.1 (Acid).

Protocol B: Sterically Hindered Amide Coupling

Causality: The spiro[2.4]heptane core is sterically demanding. Standard coupling reagents like EDC/HOBt often result in low yields due to the hindered secondary amine. HATU is employed because it forms a highly reactive 7-aza-OBt ester intermediate, overcoming the steric barrier. N,N-Diisopropylethylamine (DIPEA) is used as it is non-nucleophilic and prevents side reactions.

Step-by-Step Methodology:

  • Activation: In a dry flask under nitrogen, dissolve the carboxylic acid partner (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 15 minutes to pre-form the active ester.

  • Coupling: Add the saponified 5-azaspiro[2.4]heptane-7-carboxylic acid (1.0 eq) to the mixture.

  • Reaction: Stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Validation Checkpoint: Run a small aliquot on UPLC-MS. A successful reaction will show >85% conversion to the amide product. If unreacted amine remains, gently heat to 40°C for an additional 2 hours.

Protocol C: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To quantitatively prove the "metabolic shielding" effect of the spirocycle, the synthesized lead must be subjected to an HLM assay. This system provides the necessary CYP enzymes to simulate first-pass hepatic metabolism and validate the ADMET improvements[3].

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the spirocyclic test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation Checkpoint: Include Verapamil as a high-clearance positive control (should show rapid depletion, T1/2 < 15 min) and Warfarin as a low-clearance negative control. Calculate the intrinsic clearance (CLint) and half-life (T1/2). The spirocyclic compound should demonstrate a T1/2 > 60 minutes.

References

  • Stasi, L. P., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters. PubMed.[Link]

  • "Synthetic Routes to Approved Drugs Containing a Spirocycle." Preprints.org.[Link]

  • "CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES." ChemRxiv.[Link]

  • "5-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 70700605." PubChem.[Link]

  • "Development Approaches Towards a 4‐Spiro Cyclopropane Proline Scaffold (S)‐5‐(tert‐Butoxycarbonyl)‐5‐azaspiro[2.4]heptane‐6‐carboxylic Acid." ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Ethyl 5-azaspiro[2.4]heptane-7-carboxylate synthesis yield

Technical Support Center: Optimizing Ethyl 5-azaspiroheptane-7-carboxylate Synthesis Overview The spirocyclic amino acid derivative, Ethyl 5-azaspiroheptane-7-carboxylate, is a critical building block in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Ethyl 5-azaspiroheptane-7-carboxylate Synthesis

Overview The spirocyclic amino acid derivative, Ethyl 5-azaspiroheptane-7-carboxylate, is a critical building block in the development of antiviral agents (e.g., Ledipasvir analogs) and quinolone antibacterials[1]. The most direct synthetic route involves the spirocyclopropanation of an exocyclic alkene (Ethyl 4-methylenepyrrolidine-3-carboxylate) via a Simmons-Smith reaction. However, researchers frequently encounter poor yields, epimerization, and protecting-group degradation during this transformation[2]. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to optimize your reaction yields.

I. Experimental Workflow & Mechanistic Pathways

SynthesisWorkflow SM 1. Starting Material Ethyl 4-methylenepyrrolidine -3-carboxylate Prot 2. N-Protection Boc2O, Et3N SM->Prot Int1 3. Protected Intermediate Ethyl N-Boc-4-methylene pyrrolidine-3-carboxylate Prot->Int1 SS 4. Spirocyclopropanation ZnEt2, CH2I2, TFA Int1->SS Int2 5. Spiro Intermediate Ethyl N-Boc-5-azaspiro [2.4]heptane-7-carboxylate SS->Int2 Deprot 6. Deprotection 4M HCl in Dioxane Int2->Deprot Prod 7. Final Product Ethyl 5-azaspiro[2.4]heptane -7-carboxylate HCl Deprot->Prod

Workflow for the synthesis of Ethyl 5-azaspiroheptane-7-carboxylate via Simmons-Smith reaction.

Mechanism Zn ZnEt2 + CH2I2 TFA Trifluoroacetic Acid (TFA) Zn->TFA Modified Protocol Standard Standard Simmons-Smith (I-Zn-CH2I) Zn->Standard No Additive Carbenoid Active Carbenoid CF3COO-Zn-CH2I TFA->Carbenoid TS Concerted Methylene Transfer (Butterfly Transition State) Carbenoid->TS Alkene Exocyclic Alkene (N-Boc-4-methylenepyrrolidine) Alkene->TS Prod Desired Spirocycle (High Yield, Retention of Config) TS->Prod Degradation N-Boc Deprotection & Complex Mixtures Standard->Degradation Highly Lewis Acidic

Logical relationship of additive causality in the modified Simmons-Smith cyclopropanation.

II. Optimization Data Summary

The choice of carbenoid precursor dictates the survival of the N-Boc protecting group and the overall yield. The table below summarizes quantitative optimization data for the cyclopropanation step.

Carbenoid SystemAdditiveTemp RangeConversion (%)Isolated Yield (%)Purity (dr)Observation
ZnEt₂ / CH₂I₂None0°C to RT45%22%N/AExtensive N-Boc deprotection[2]
Zn-Cu couple / CH₂I₂None40°C60%41%>95:5Sluggish reaction, thermal degradation
ZnEt₂ / CH₂I₂ TFA -15°C to 0°C >98% 82% >99:1 Clean conversion, stable intermediate
ZnEt₂ / CH₂I₂Cl₂CHCOOH-15°C to 15°C>99%85%>99:1Excellent scalability[3]

III. Self-Validating Experimental Protocol

This step-by-step methodology utilizes the modified Simmons-Smith reaction, incorporating internal checkpoints to ensure scientific integrity.

Step 1: Preparation of the Modified Zinc Carbenoid

  • Purge a flame-dried flask with Argon. Add strictly anhydrous dichloromethane (DCM) and cool to -15°C.

  • Add diethylzinc (ZnEt₂, 1.0 M in hexanes, 3.4 eq).

  • Dropwise addition of Trifluoroacetic Acid (TFA, 3.4 eq):

    • Self-Validation Checkpoint: A white precipitate of CF₃COOZnEt will form initially. Continue stirring for 15 minutes until the solution becomes completely homogeneous. If it remains cloudy, moisture has compromised the reagent; abort the reaction.

  • Add diiodomethane (CH₂I₂, 3.5 eq) dropwise over 20 minutes, maintaining the temperature below -10°C.

    • Self-Validation Checkpoint: The solution must remain clear and colorless. A dark brown/purple tint indicates iodine release and carbenoid decomposition.

Step 2: Substrate Addition and Cyclopropanation

  • Dissolve Ethyl N-Boc-4-methylenepyrrolidine-3-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the carbenoid solution at -15°C.

  • Allow the reaction to slowly warm to 0°C and stir for 12 hours.

    • Self-Validation Checkpoint: Monitor via ¹H NMR of a crude micro-aliquot. The exocyclic alkene protons (δ ~5.0 ppm) must completely disappear, replaced by the high-field cyclopropyl protons (δ 0.5–1.0 ppm).

Step 3: Quench and Isolation

  • Quench the reaction carefully at 0°C with saturated aqueous NH₄Cl.

    • Self-Validation Checkpoint: Vigorous gas evolution (ethane) must occur. This confirms that active ZnEt₂ was present in excess throughout the reaction, validating the stoichiometry.

  • Extract with DCM, wash with saturated Na₂S₂O₃ (to remove residual iodine), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Step 4: Deprotection to Final Product

  • Dissolve the intermediate in anhydrous 4M HCl in dioxane. Stir at 20°C for 2 hours.

    • Self-Validation Checkpoint: Effervescence (CO₂ and isobutylene gas) indicates active Boc cleavage. The final product, Ethyl 5-azaspiroheptane-7-carboxylate hydrochloride, will precipitate as a white crystalline solid.

IV. Troubleshooting Guides & FAQs

Q: Why am I getting complex mixtures and low yields during the standard Simmons-Smith cyclopropanation? A: Causality: The classical Simmons-Smith reagent (I-Zn-CH₂I) is highly Lewis acidic. When applied to N-Boc protected pyrrolidines, the necessary acidic media and the Lewis acidity of the zinc species strip the Boc group, leading to water-soluble byproducts and complex mixtures (2)[2]. Solution: Switch to a modified Simmons-Smith protocol using TFA or dichloroacetic acid. This forms a CF₃COO-Zn-CH₂I carbenoid, which is significantly more reactive toward the alkene but less Lewis acidic, preserving the N-Boc group and boosting yields to >80%[3].

Q: I am observing epimerization at the C7 position (alpha to the ester). How can I prevent this? A: Causality: The proton at the C7 position (former C3 of the pyrrolidine ring) is highly acidic due to the adjacent electron-withdrawing ethyl ester group. Exposure to strong bases during the initial Boc-protection, or elevated temperatures during acidic deprotection, induces enolization and subsequent loss of stereochemical integrity. Solution: Maintain strict temperature control. Perform the Boc protection at 0°C using a mild base like Triethylamine (Et₃N). For the final deprotection step, completely avoid aqueous acids and elevated temperatures; rely exclusively on anhydrous 4M HCl in dioxane at room temperature.

Q: Are there alternative synthetic routes if the cyclopropanation approach continues to fail? A: Yes. An alternative, highly efficient route involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. By utilizing a Ru-catalyst system (e.g.,[RuCl(benzene)(S)-SunPhos]Cl), researchers have achieved up to 98.7% enantiomeric excess, bypassing the need for late-stage cyclopropanation entirely (4)[4].

V. References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: PMC / NIH URL:[Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiroheptane-6-carboxylic Acid Source: MDPI URL:[Link]

  • Synthesis of (S)-7-Amino-5-azaspiroheptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: Stereoselective Construction of the 5-Azaspiro[2.4]heptane Motif

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this hub to address the kinetic, thermodynamic, and topological challenges inherent in synthesizing the 5-azaspiro[2.4]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this hub to address the kinetic, thermodynamic, and topological challenges inherent in synthesizing the 5-azaspiro[2.4]heptane system. This conformationally restricted spirocyclic scaffold is a privileged structural motif, critical to the development of antiviral agents (e.g., the HCV drug Ledipasvir) and fluoroquinolone antibiotics[1][2].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and the mechanistic causality behind each experimental choice to ensure your scale-up and discovery workflows succeed.

Strategic Workflow for Motif Construction

Selecting the correct retrosynthetic disconnection is the most critical step. The optimal route depends on your starting materials and the specific stereocenters required.

Workflow Target Target Motif: 5-azaspiro[2.4]heptane Decision Select Retrosynthetic Disconnection Target->Decision Path1 C-C Bond Formation (Spiro-Ring Closure) Decision->Path1 Path2 C-N Bond Formation (Pyrrolidine Closure) Decision->Path2 Path3 Chiral Center Reduction (Existing Spiro-Core) Decision->Path3 Meth1 Asymmetric 1,3-Dipolar Cycloaddition Path1->Meth1 Meth2 Phase-Transfer Catalyzed Double Alkylation Path2->Meth2 Meth3 Ru-Catalyzed Asymmetric Hydrogenation Path3->Meth3

Decision logic for stereoselective 5-azaspiro[2.4]heptane synthesis.

Troubleshooting Guides & FAQs

Q1: I am using the Ag(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides, but my enantiomeric excess (ee) is stalling below 70%. What is causing this?

Causality & Solution: The stereoselectivity in the 1,3-dipolar cycloaddition to cyclopropylidene acetates is highly dependent on the metallacycle geometry[3][4]. If you observe low ee, the causality often traces back to the bite angle of your chiral ligand failing to properly shield the re-face of the ylide.

  • Actionable Fix: Switch to a highly modular ligand like TF-BiphamPhos. Furthermore, trace moisture disrupts the Ag(I)-ligand coordination sphere, leading to an uncatalyzed background racemic pathway. Ensure your dichloromethane (DCM) is freshly distilled over CaH₂ and conduct the reaction strictly under argon.

Q2: During the Phase-Transfer Catalysis (PTC) double allylic alkylation to form the (S)-4-methyleneproline intermediate, my yield is high but the product is nearly racemic. Why?

Causality & Solution: In PTC, poor enantioselectivity is rarely a catalyst failure; it is a mass-transfer issue[2][5]. Deprotonation of the glycine imine occurs at the solid-liquid or liquid-liquid interface. If your stirring rate is inadequate, the local concentration of the enolate exceeds the rate at which it can form a chiral ion-pair with the cinchonidine-derived catalyst. This allows the uncatalyzed, racemic alkylation to outcompete the stereoselective pathway.

  • Actionable Fix: Increase your stirring rate to >800 RPM to maximize interfacial surface area. Lower the temperature to 0 °C to suppress the background reaction.

Q3: My Ru-catalyzed asymmetric hydrogenation of the cyclopropane carboxylate intermediate is stalling at 50% conversion. Should I add more catalyst?

Causality & Solution: Do not add more catalyst. In the asymmetric hydrogenation of cyclopropyl ketones using [RuCl(benzene)(S)-SunPhos]Cl, conversion stalling is typically caused by insufficient hydrogen solubility or catalyst poisoning by trace amines[6]. The Ru-SunPhos complex requires a precise pressure threshold to ensure the rate of oxidative addition of H₂ outpaces catalyst deactivation pathways.

  • Actionable Fix: Purify your starting material via silica gel filtration to remove basic impurities. Ensure the reactor pressure is maintained strictly at 50 atm, and use degassed anhydrous ethanol.

Standardized Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

PTC_Workflow Step1 Organic Phase: Glycine Imine + Alkylating Agent Step2 Interface: Base Deprotonation Step1->Step2 High Stirring Step3 Chiral Ion Pair Formation (Cinchonidine Catalyst) Step2->Step3 Catalyst Transfer Step4 Stereoselective Alkylation Step3->Step4 Enantio-discrimination Step5 Product: (S)-4-methyleneproline scaffold Step4->Step5

Interfacial mass transfer and reaction logic in PTC-mediated alkylation.

Protocol A: Asymmetric 1,3-Dipolar Cycloaddition[3]

Purpose: Direct construction of the 5-azaspiro[2.4]heptane core from azomethine ylides.

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under argon, dissolve AgOAc (0.03 mmol) and (R,R)-TF-BiphamPhos (0.033 mmol) in anhydrous DCM (2.0 mL). Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution must turn a homogeneous pale yellow. A cloudy suspension indicates incomplete complexation or moisture ingress; discard and restart if cloudy.

  • Ylide Formation: Add the imine ester (0.3 mmol) to the catalyst solution. Stir for 10 minutes to allow the metallo-azomethine ylide to form.

  • Cycloaddition: Cool the reaction mixture to -20 °C. Dropwise, add ethyl cyclopropylidene acetate (0.36 mmol). Stir at -20 °C for 12 hours.

  • Quench & IPC: Filter the mixture through a short pad of Celite to remove the silver catalyst.

    • Self-Validation Check: Run a TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active imine ester spot validates full conversion.

  • Purification: Concentrate the filtrate and purify via flash chromatography to yield the highly functionalized 5-aza-spiro[2.4]heptane.

Protocol B: PTC Double Allylic Alkylation[2][5]

Purpose: Enantioselective synthesis of the (S)-4-methyleneproline scaffold, a direct precursor to the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid (Ledipasvir intermediate).

  • Phase Preparation: Dissolve the glycine imine analogue (1.0 mmol) and the cinchonidine-derived phase transfer catalyst (0.1 mmol) in toluene (10 mL). Cool to 0 °C.

  • Base Addition: Add solid Cs₂CO₃ (3.0 mmol) in one portion. Begin vigorous stirring (>800 RPM).

  • Alkylation: Add 2-(bromomethyl)allyl bromide (1.2 mmol) dropwise over 15 minutes via a syringe pump to prevent local concentration spikes.

  • Monitoring & IPC: Stir for 24 hours at 0 °C.

    • Self-Validation Check: Monitor the organic layer by LC-MS. The mass of the cyclized double-alkylated product must dominate. If the mono-alkylated intermediate persists, interfacial mass transfer is failing—increase stirring rate immediately.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate, dry over MgSO₄, and concentrate for subsequent Boc-protection and cyclopropanation.

Quantitative Data Presentation

The following table summarizes the field-proven performance metrics of the primary stereoselective strategies used to construct this motif.

Synthesis StrategyKey Catalyst SystemTypical Yield (%)Enantiomeric Excess (ee %)Primary Technical Challenge
1,3-Dipolar Cycloaddition Ag(I) / TF-BiphamPhos85 - 92%Up to 95%Exocyclic double bond reactivity & moisture sensitivity
PTC Double Alkylation Cinchonidine-derived PTC80 - 85%90 - 94%Interfacial mass transfer & stirring dependency
Asymmetric Hydrogenation [RuCl(benzene)(S)-SunPhos]Cl90 - 95%Up to 98.7%High-pressure equipment (50 atm) & catalyst poisoning
Microbial Reduction Phaeocrepsis sp.60 - 65%> 96%Scalability of bioreactor & downstream purification

References

  • Stereoselective construction of a 5-aza-spiro[2,4]heptane motif via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. Chemical Communications (2011).[Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules (2020).[Link]

  • Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry (2011).[Link]

  • Efficient Synthesis of a Key Intermediate of DV-7751 via Optical Resolution or Microbial Reduction. Chemical and Pharmaceutical Bulletin (2000).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Spirocyclopropyl Proline Derivatives

Welcome to the Technical Support Center. The 5-azaspiro[1]heptane-6-carboxylic acid scaffold (4-spirocyclopropyl proline) is a privileged structural motif, most notably serving as a critical intermediate in the industria...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 5-azaspiro[1]heptane-6-carboxylic acid scaffold (4-spirocyclopropyl proline) is a privileged structural motif, most notably serving as a critical intermediate in the industrial synthesis of the antiviral drug Ledipasvir [1]. However, the construction of this sterically demanding spirocyclic system is notoriously prone to side reactions, including protecting group cleavage, incomplete conversions, and competing cycloadditions.

This guide is designed for researchers and drug development professionals, providing field-proven insights and self-validating protocols to overcome these synthetic bottlenecks.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing massive Boc-deprotection and complex mixtures during the Simmons-Smith cyclopropanation of 4-methyleneproline? Causality & Explanation: The classical Simmons-Smith reaction utilizes diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ ). During the carbenoid transfer, Lewis acidic zinc species (such as ZnI2​ ) are generated as stoichiometric byproducts. In the presence of the necessary acidic media, these Lewis acids strongly coordinate to the carbonyl oxygen of the tert-butoxycarbonyl (Boc) protecting group. This coordination facilitates the departure of the tert-butyl cation, leading to massive Boc-deprotection and subsequent polymerization or degradation of the exposed secondary amine [2]. Solution: Abandon the classical Simmons-Smith approach for this specific substrate. Instead, utilize a dibromocarbene addition followed by a debromination sequence, which operates under basic/radical conditions, entirely circumventing Lewis acid-mediated deprotection [2].

Q2: In the phase-transfer catalyzed (PTC) double alkylation of glycine imines to form 4-methyleneprolines, my enantiomeric ratio (e.r.) is low, and I am isolating mono-alkylated intermediates. How can I optimize this? Causality & Explanation: The synthesis of the 4-methyleneproline precursor via PTC double allylic alkylation is highly temperature-dependent. If the temperature drops below -20 °C, the catalytic cycle stalls after the first alkylation event because the second intramolecular cyclization requires a higher activation energy, leaving you with mono-alkylated intermediates. Conversely, if the temperature rises above 0 °C, the rate of the non-catalyzed background reaction and base-mediated enolization increases, leading to racemization and a plummeted e.r. [2]. Solution: Maintain strict cryogenic control at exactly -20 °C and extend the reaction time to 7 hours to ensure full conversion without compromising enantiopurity.

Q3: When using Pd(dba)2​ for the Pd-catalyzed[4+1] annulation to form 4-methyleneprolines, my sulfur ylide is being consumed without product formation. What is happening? Causality & Explanation: The dibenzylideneacetone (dba) ligand is an electron-deficient diene. Sulfur ylides are highly nucleophilic. In the reaction mixture, the dissociated free dba ligand outcompetes the catalytic intermediate, acting as an electrophilic trap for the sulfur ylide and undergoing an undesired cyclopropanation side reaction [3]. Solution: Switch to a dba-free palladium precatalyst, such as the allylpalladium(II) chloride dimer [η3-(C3H5)PdCl]2, which eliminates this competitive sink [3].

Q4: In Rh-catalyzed[4+1] cycloadditions with diazo compounds, how do I suppress C-H/O-H insertions and direct olefin cyclopropanation? Causality & Explanation: Rhodium carbenoids are exceptionally reactive and will readily insert into C-H or O-H bonds, or cyclopropanate isolated olefins. However, when reacting with 3-methyleneazetidines, the nitrogen atom is highly nucleophilic and attacks the Rh-carbene to form an ylide intermediate faster than the competing insertion pathways [4]. Solution: Ensure the slow, dropwise addition of the diazo compound to keep its steady-state concentration low, favoring the highly chemoselective[4+1] cycloaddition driven by the azetidine nitrogen [4].

Part 2: Quantitative Data Summaries

Table 1: Impact of Cyclopropanation Conditions on Boc-Protected 4-Methyleneproline

Reagent SystemIntermediate FormedMajor Side ReactionYield of Target Spirocycle
ZnEt2​ , CH2​I2​ (Simmons-Smith)Zinc carbenoidBoc-deprotection (>50%)< 15%
CHBr3​ , KOH, PTCDibromocyclopropaneTrace hydrolysis83% (after debromination)

Table 2: Temperature Effects on PTC Double Alkylation of Glycine Imine [2]

Temperature (°C)Conversion StateEnantiomeric Ratio (e.r.)Isolated Yield (%)
> 0 °CFull conversion< 60:40 (Racemization)~ 65%
-20 °CFull conversion95:571%
< -20 °CStalled (Mono-alkylated)N/A< 30%

Part 3: Experimental Protocols

Protocol A: Dibromocarbene Cyclopropanation & Debromination (Self-Validating System)

Purpose: To convert (S)-4-methyleneproline to the 4-spirocyclopropyl proline derivative without Boc-deprotection.

  • Carbene Generation: Dissolve Boc-protected (S)-4-methyleneproline ester (1.0 eq) and bromoform ( CHBr3​ , 3.0 eq) in a biphasic mixture of dichloromethane and 50% aqueous NaOH.

  • Phase Transfer: Add benzyltriethylammonium chloride (TEBAC, 0.1 eq) as a phase-transfer catalyst. Stir vigorously at room temperature for 12 hours.

    • Validation Check: TLC should show complete consumption of the starting olefin; the dibromocyclopropane intermediate is highly UV-active.

  • Isolation: Dilute with water, extract with DCM, dry over MgSO4​ , and concentrate.

  • Debromination: Dissolve the crude dibromocyclopropane in methanol. Add sodium acetate (3.0 eq) and 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Stir under a hydrogen atmosphere (1 atm) at room temperature for 8 hours.

    • Validation Check: GC-MS should confirm the loss of both bromine isotopes (M-158).

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography to yield the pure spirocycle.

Protocol B: PTC Double Alkylation of Glycine Imine [2]

Purpose: Enantioselective synthesis of the 4-methyleneproline scaffold.

  • Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and a cinchonidine-derived phase-transfer catalyst (5 mol%) in toluene/ CH2​Cl2​ (7:3 v/v) under nitrogen, add solid KOH (5.0 eq).

  • Cryogenic Control: Cool the reaction vessel strictly to -20 °C using a cryocooler.

  • Alkylation: Add 3-bromo-2-(bromomethyl)-1-propene (2.5 eq) dropwise over 30 minutes.

  • Maturation: Maintain stirring at -20 °C for exactly 7 hours.

    • Validation Check: Aliquot NMR should show the disappearance of the mono-alkylated intermediate and formation of the cyclic product.

  • Quench: Quench with water, extract with tert-butyl methyl ether, dry, and concentrate. Purify via flash chromatography.

Part 4: Pathway & Logic Visualizations

SS_Pathway Start 4-Methyleneproline (Boc-protected) SS_Reagents Classical Simmons-Smith (ZnEt2, CH2I2) Start->SS_Reagents Alt_Reagents Dibromocarbene Addition (CHBr3, Base) Start->Alt_Reagents Zinc_Species Lewis Acidic ZnI2 Generation SS_Reagents->Zinc_Species Side_Product Boc Deprotection & Complex Mixtures Zinc_Species->Side_Product Side Reaction Intermediate Dibromocyclopropane Intermediate Alt_Reagents->Intermediate Debromination Debromination (H2, Pd/C) Intermediate->Debromination Product 4-Spirocyclopropyl Proline (High Yield) Debromination->Product Desired Pathway

Mechanistic divergence between Simmons-Smith side reactions and the dibromocarbene pathway.

PTC_Logic Imine Glycine Imine + 1,3-Dibromopropene PTC Phase Transfer Catalyst (KOH, Toluene/CH2Cl2) Imine->PTC Temp_High T > 0 °C PTC->Temp_High Temp_Low T < -20 °C PTC->Temp_Low Temp_Opt T = -20 °C PTC->Temp_Opt Result_High Racemization (Low e.r.) Temp_High->Result_High Result_Low Stalled at Mono-alkylation (Low Yield) Temp_Low->Result_Low Result_Opt (S)-4-Methyleneproline (71% Yield, 95:5 e.r.) Temp_Opt->Result_Opt

Temperature causality in the PTC double alkylation of glycine imines.

Pd_Annulation Start Sulfur Ylide + Pd-Zwitterion Pd_dba Pd(dba)2 Precatalyst Start->Pd_dba Pd_allyl [η3-(C3H5)PdCl]2 Precatalyst Start->Pd_allyl Free_dba Free dba Ligand (Electron-Deficient) Pd_dba->Free_dba Side_Product Ylide Consumption (Cyclopropanation of dba) Free_dba->Side_Product Side Reaction Annulation [4+1] Annulation Pd_allyl->Annulation Product 4-Methyleneproline (61% Yield) Annulation->Product Desired Pathway

Ligand-induced side reactions in Pd-catalyzed [4+1] annulation.

References

  • Processes for the preparation of 5-azaspiro[1]heptane-6-carboxylic acid and its derivatives. Google Patents (WO2012158861A2).

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid. MDPI (Molecules).

  • Pd-Catalyzed[4 + 1] Annulation Strategy to Functionalized 4-Methyleneproline Derivatives. ACS Publications (The Journal of Organic Chemistry).
  • Rh-Catalyzed Chemoselective[4 + 1] Cycloaddition Reaction Toward Diverse 4-Methyleneprolines. PubMed (The Journal of Organic Chemistry).

Sources

Optimization

purification techniques for Ethyl 5-azaspiro[2.4]heptane-7-carboxylate

Welcome to the Technical Support Center for spirocyclic pyrrolidine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic pyrrolidine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Ethyl 5-azaspiro[2.4]heptane-7-carboxylate .

This molecule presents a unique trifecta of purification challenges: a highly polar secondary amine (prone to irreversible silica binding), a spirocyclic core (affecting solubility), and a base-sensitive ethyl ester. The following self-validating protocols and troubleshooting guides are engineered to ensure high-yield, high-purity recovery while preventing degradation.

Part 1: Quantitative Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the molecule's intrinsic properties. These parameters dictate solvent selection, pH boundaries, and chromatographic conditions.

Table 1: Physicochemical Parameters & Experimental Implications

Parameter Value Causality / Experimental Implication
Molecular Weight 169.22 g/mol (Free Base) Target mass for ESI+ LCMS monitoring is [M+H]⁺ = 170.2 .
LogP 0.9709 Moderately lipophilic[1]. Dictates the use of moderately polar organic solvents (EtOAc, DCM) for liquid-liquid extraction.
TPSA 38.33 Ų High polar surface area[1]. The free base retains partial water solubility; aqueous layers often require "salting out" (NaCl) to prevent yield loss.
H-Bond Donors 1 (Secondary Amine) The free N-H strongly hydrogen-bonds with acidic silanol groups on standard silica, causing severe peak tailing unless a basic modifier is used.

| Functional Vulnerability | Ethyl Ester | Susceptible to saponification (hydrolysis). Strong aqueous bases (NaOH, KOH) must be strictly avoided during extraction. |

Part 2: Troubleshooting Liquid-Liquid Extraction (LLE)

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is frequently synthesized or supplied as a hydrochloride salt (CAS 2007919-30-2) to improve stability. Converting this salt to the free base requires precise pH control to avoid hydrolyzing the ester at the 7-position[2].

Q: Why did my product disappear into the aqueous layer during extraction? A: You likely under-basified the solution or failed to account for the molecule's TPSA. The secondary amine has a pKa of ~9.5. If the aqueous phase pH is below 8, the molecule remains protonated (water-soluble). Conversely, if you used NaOH to force the pH to 14, you likely hydrolyzed the ethyl ester into 5-azaspiro[2.4]heptane-7-carboxylic acid, which is highly water-soluble and permanently lost to the aqueous phase.

ExtractionWorkflow Start Crude Mixture (HCl salt in aqueous) Basify Add aq. NaHCO3 (Adjust to pH 8-9) Start->Basify Neutralization Extract Extract with EtOAc/DCM (3x volume) Basify->Extract Phase Separation Wash Wash with Brine Extract->Wash Remove aq. impurities Dry Dry over Na2SO4 & Concentrate Wash->Dry Desiccation Pure Free Base Isolated Dry->Pure Yield

Fig 1: Self-validating extraction workflow for spirocyclic pyrrolidine free base isolation.

Self-Validating Protocol: Mild Acid-Base Extraction
  • Dissolution: Suspend the crude HCl salt in distilled water (10 mL/gram).

  • Controlled Basification: Slowly add saturated aqueous NaHCO3​ dropwise while stirring. Validation step: Test the aqueous layer with pH paper. Stop when the pH stabilizes strictly between 8.0 and 9.0.

  • Salting Out: Add solid NaCl until the aqueous layer is saturated. Causality: This increases the ionic strength of the water, forcing the moderately polar spirocycle (LogP 0.97) into the organic phase.

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Aqueous Validation (Critical): Spot a drop of the remaining aqueous layer on a TLC plate, heat, and stain with Ninhydrin. If a purple spot appears, the secondary amine is still in the water. Repeat steps 3 and 4.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp < 40°C to prevent thermal degradation).

Part 3: Chromatographic Purification Strategies

Spirocyclic pyrrolidines are notorious for interacting irreversibly with stationary phases[3]. Choosing the right chromatographic method depends entirely on your downstream purity requirements.

Chromatography Crude Crude Free Base Check Purity Requirement? Crude->Check High >98% (In vivo/Assay) Check->High Med >90% (Intermediate) Check->Med Prep Reverse Phase Prep-HPLC (C18, 0.1% NH4OH/MeCN) Flash Normal Phase Flash (Silica, DCM/MeOH/TEA) High->Prep Med->Flash

Fig 2: Decision matrix for selecting the optimal chromatographic purification technique.

Q: My compound is streaking down the entire TLC plate and I am losing yield on the flash column. How do I fix this? A: The secondary amine of the 5-azaspiro[2.4]heptane ring is acting as a strong hydrogen-bond donor to the acidic silanol groups (-SiOH) on the silica gel. You must dynamically deactivate the silica.

Self-Validating Protocol: Normal Phase Flash Chromatography
  • Column Pre-treatment: Pack your silica column using a solvent mixture containing 1% Triethylamine (TEA) (e.g., 99% DCM / 1% TEA). Causality: The TEA acts as a sacrificial base, permanently binding to the most acidic silanol sites so your product does not have to.

  • Sample Loading: Load the crude free base dissolved in a minimal amount of DCM.

  • Elution Gradient: Run a gradient from 100% DCM to 90:9:1 (DCM : Methanol : TEA).

  • Fraction Validation: Because the molecule lacks a strong UV chromophore (no aromatic rings), UV-directed fraction collection will fail. Spot fractions on a TLC plate and stain with KMnO4 (oxidizes the ring system) or Ninhydrin (reacts specifically with the secondary amine to form a deep purple/blue complex).

Q: I need >98% purity for biological assays, but acidic Prep-HPLC (0.1% TFA) is destroying my compound. What is the alternative? A: Trifluoroacetic acid (TFA) is too harsh for the ethyl ester during the concentration phase, and it protonates the amine, making it elute in the void volume of a C18 column. Switch to a high-pH Reverse Phase method .

Self-Validating Protocol: High-pH Prep-HPLC
  • Stationary Phase: Use a base-stable C18 column (e.g., Waters XBridge) designed to withstand pH 10.

  • Mobile Phase:

    • Buffer A: Water + 0.1% Ammonium Hydroxide ( NH4​OH ).

    • Buffer B: Acetonitrile (MeCN).

    • Causality: At pH 10, the secondary amine is deprotonated (neutral). This maximizes its hydrophobic interaction with the C18 phase, ensuring proper retention and sharp peak shape.

  • Detection: Use inline ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry) targeting m/z 170.2, as UV at 210 nm will be obscured by solvent noise.

Part 4: Storage and Stability

Q: My purified free base turned into a dark, viscous oil after a week on the bench. How should I store it? A: Free secondary amines are susceptible to atmospheric oxidation and CO2​ absorption (forming carbamate salts). For long-term storage, the compound must be converted back to its hydrochloride salt[4].

  • Dissolve the purified free base in anhydrous Diethyl Ether or DCM.

  • Add 1.1 equivalents of HCl in Dioxane (4M) at 0°C.

  • The Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride salt will immediately precipitate as a white solid.

  • Filter, dry under vacuum, and store sealed at 2-8°C[1].

References

  • Google Patents, "US8927739B2 - Processes for the preparation of 5-azaspiro[2.
  • ACS Omega, "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines", [Link]

  • MDPI, "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid", [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Spirocyclization Reactions

Welcome to the technical support center dedicated to addressing challenges in the synthesis of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide acti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for overcoming low yields in spirocyclization reactions. The information is presented in a practical question-and-answer format to directly address specific experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Optimization & Low Yield
Question 1: My spirocyclization reaction is resulting in a low yield. What are the primary causes and how can I systematically troubleshoot this?

Answer: Low yields are a common challenge in spirocyclization reactions and can be attributed to a number of factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Core Areas for Investigation:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Utilize techniques like TLC, LC-MS, or NMR to track the consumption of starting material and the formation of the product over time.[2]

      • Increase Reaction Time or Temperature: If starting material persists, consider extending the reaction time. A gradual increase in temperature may also be beneficial, but monitor for potential decomposition.[3]

  • Decomposition of Starting Material or Product: The desired spirocyclic product or its precursor may be unstable under the reaction or workup conditions.[1]

    • Troubleshooting:

      • Analyze Crude Reaction Mixture: Take aliquots at different time points to observe the formation and potential decomposition of the product.

      • Modify Reaction Conditions: Consider lowering the reaction temperature or employing milder reagents.[2]

      • Adjust Workup Procedure: If decomposition is suspected during workup, consider using milder pH conditions or reducing the exposure time to acidic or basic environments.[1]

  • Suboptimal Reagent Stoichiometry: Inaccurate measurement of reagents can significantly impact the reaction outcome.

    • Troubleshooting:

      • Verify Stoichiometry: Double-check the calculations and ensure accurate measurement of all reagents, particularly the limiting reagent.[2] An excess of one reagent may be necessary to drive the reaction to completion.[1]

  • Catalyst Inactivity or Inefficiency: The chosen catalyst may be compromised or not optimal for the specific transformation.[1][2]

    • Troubleshooting:

      • Ensure Catalyst Quality: Use a fresh batch of catalyst and handle it under appropriate inert conditions if it is air or moisture sensitive.

      • Screen Catalysts and Ligands: A screening process with different catalysts or ligands can identify a more effective system. For example, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly affect both yield and enantioselectivity.[1]

      • Increase Catalyst Loading: A modest increase in catalyst loading may improve the reaction rate and yield.[2][4]

  • Solvent Effects: The reaction solvent plays a critical role in solubility, reaction rate, and stability of intermediates.

    • Troubleshooting:

      • Conduct a Solvent Screen: Systematically evaluate a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[1] The choice of solvent can dramatically influence the transition state of the cyclization.[1] For instance, in some dearomatizing spirocyclizations, hexafluoroisopropanol (HFIP) was found to be the only solvent that promoted the desired reaction.[5]

  • Intermolecular Side Reactions: At higher concentrations, starting materials may react with each other rather than undergoing the desired intramolecular cyclization.[3][4]

    • Troubleshooting:

      • Apply High-Dilution Conditions: Running the reaction at a lower concentration (e.g., <0.05 M) can significantly favor the intramolecular pathway.[3]

Below is a logical workflow for troubleshooting low yields in spirocyclization reactions:

G start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn monitor Monitor Progress (TLC, LC-MS) incomplete_rxn->monitor Yes decomposition Decomposition Observed? incomplete_rxn->decomposition No adjust_time_temp Increase Time / Temperature monitor->adjust_time_temp adjust_time_temp->decomposition lower_temp Lower Temperature / Milder Reagents decomposition->lower_temp Yes catalyst_issue Catalyst Inactivity? decomposition->catalyst_issue No lower_temp->catalyst_issue screen_catalyst Screen Catalysts / Ligands Increase Loading catalyst_issue->screen_catalyst Yes solvent_issue Suboptimal Solvent? catalyst_issue->solvent_issue No screen_catalyst->solvent_issue solvent_screen Perform Solvent Screen solvent_issue->solvent_screen Yes concentration_issue Intermolecular Reactions? solvent_issue->concentration_issue No solvent_screen->concentration_issue high_dilution Use High-Dilution Conditions concentration_issue->high_dilution Yes workup_loss Loss During Workup/Purification? concentration_issue->workup_loss No high_dilution->workup_loss optimize_workup Optimize Extraction & Chromatography workup_loss->optimize_workup Yes end Improved Yield workup_loss->end No optimize_workup->end

Caption: A logical workflow for troubleshooting low yields in spirocyclization reactions.

Stereoselectivity Control
Question 2: I am observing poor diastereoselectivity in my spirocyclization. How can I control the stereochemistry at the spirocenter?

Answer: Achieving high diastereoselectivity is a common hurdle in spirocycle synthesis. The stereochemical outcome is often a delicate balance of thermodynamic and kinetic factors.[2]

Strategies for Improving Diastereoselectivity:

  • Thermodynamic vs. Kinetic Control:

    • Explanation: The kinetic product is formed the fastest, while the thermodynamic product is the most stable.[2]

    • Troubleshooting:

      • To favor the kinetic product , run the reaction at a lower temperature.[2]

      • To favor the thermodynamic product , use higher temperatures or longer reaction times to allow for equilibration to the more stable diastereomer.[2]

  • Catalyst/Reagent Control:

    • Explanation: The choice of catalyst or reagent can have a profound impact on stereoselectivity. Chiral catalysts or auxiliaries can create a chiral environment that favors the formation of one diastereomer.[2]

    • Troubleshooting:

      • Screen Chiral Catalysts/Ligands: For enantioselective processes, screening a variety of chiral ligands is crucial. For diastereoselectivity, the steric and electronic properties of achiral catalysts and ligands can also influence the transition state geometry.

  • Substrate Control:

    • Explanation: The existing stereochemistry in the starting material can direct the stereochemical outcome of the spirocyclization.

    • Troubleshooting:

      • Introduce Bulky Substituents or Directing Groups: These can block one face of the molecule, favoring a specific trajectory for the cyclizing moiety.[2]

  • Solvent Effects:

    • Explanation: The polarity of the solvent can influence the geometry of the transition state and, consequently, the diastereoselectivity.[2] In some cases, a change in solvent can even reverse the diastereoselectivity.[1]

    • Troubleshooting:

      • Perform a Solvent Screen: Evaluate a range of solvents with varying polarities to identify the optimal medium for the desired stereochemical outcome.[2]

The interplay of these factors is illustrated in the following diagram:

G cluster_0 Factors Influencing Diastereoselectivity Thermodynamic vs. Kinetic Control Thermodynamic vs. Kinetic Control High Diastereoselectivity High Diastereoselectivity Thermodynamic vs. Kinetic Control->High Diastereoselectivity Temperature Catalyst/Reagent Control Catalyst/Reagent Control Catalyst/Reagent Control->High Diastereoselectivity Ligand/Catalyst Choice Substrate Control Substrate Control Substrate Control->High Diastereoselectivity Steric/Directing Groups Solvent Effects Solvent Effects Solvent Effects->High Diastereoselectivity Polarity

Caption: Key factors influencing diastereoselectivity in spirocyclization reactions.

Purification Challenges
Question 3: My spirocyclic product is difficult to purify. What strategies can I employ for effective separation?

Answer: The purification of spirocyclic compounds can be challenging due to the potential for closely related isomers and byproducts.[2]

Recommended Purification Techniques:

TechniqueApplicationKey Considerations
Flash Column Chromatography Primary method for purification of moderately polar to nonpolar compounds.Optimize the solvent system for good separation (ΔRf > 0.2). Gradient elution is often more effective than isocratic.[2]
Preparative HPLC For difficult separations of isomers with very similar polarities.Both normal-phase and reversed-phase columns can be utilized depending on the compound's properties.[2]
Crystallization Highly effective for obtaining high-purity solid compounds.Can also be used to separate diastereomers if one crystallizes preferentially.[2]
Derivatization To facilitate the separation of diastereomers.Reacting a mixture of diastereomers with a chiral resolving agent can create new diastereomeric adducts that are more easily separated by chromatography.[2]

Experimental Protocols

General Protocol for a Trial Spirocyclization Reaction

This protocol provides a general framework. Specific conditions will need to be optimized for your particular reaction.

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the catalyst and ligand (if applicable) to an oven-dried flask.

    • Add the appropriate anhydrous solvent.

    • Stir the mixture at room temperature for 30 minutes to allow for catalyst activation.[2]

  • Reaction:

    • In a separate flask, dissolve the starting material in the anhydrous solvent.

    • Add the starting material solution to the catalyst mixture via syringe.

    • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.[2]

  • Workup:

    • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[1]

References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Reddy, B. V. S., & Kumar, A. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules, 30(5), 1234. [Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for Ethyl 5-azaspiroheptane-7-carboxylate Synthesis

Technical Support Center: Reaction Condition Optimization for Ethyl 5-azaspiro[1]heptane-7-carboxylate Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Condition Optimization for Ethyl 5-azaspiro[1]heptane-7-carboxylate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis and optimization of spirocyclic proline analogues.

Ethyl 5-azaspiro[1]heptane-7-carboxylate is a critical building block used to introduce conformational restriction into peptide backbones, a strategy frequently employed in the development of biologically active molecules such as Hepatitis C virus (HCV) [2]. Synthesizing this highly strained spirocycle requires precise control over olefination and cyclopropanation steps to prevent epimerization and ensure high yields.

Synthetic Workflow Overview

SynthesisWorkflow A Ethyl 4-oxopyrrolidine-3-carboxylate (Starting Material) B Step 1: N-Boc Protection (Boc2O, Et3N, DCM) A->B C Step 2: Wittig Olefination (Ph3PCH3Br, t-BuOK, THF) B->C D Step 3: Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, DCM) C->D E Step 4: Boc Deprotection (4M HCl in Dioxane) D->E F Ethyl 5-azaspiroheptane-7-carboxylate HCl (Target Product) E->F

Figure 1: Step-by-step synthetic workflow for Ethyl 5-azaspiro[1]heptane-7-carboxylate.

Section 1: Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following methodology details the optimal synthesis of the target molecule. This protocol is designed as a "self-validating" system—each critical step includes an In-Process Control (IPC) to verify mechanistic success before proceeding to the next stage.

Step 1: N-Boc Protection & Wittig Olefination

Causality: The secondary amine must be protected to prevent nucleophilic interference during the Wittig reaction. The Wittig olefination converts the C4 ketone into an exocyclic alkene, setting the necessary spatial geometry for the subsequent cyclopropanation.

  • Protection: Dissolve Ethyl 4-oxopyrrolidine-3-carboxylate in anhydrous DCM. Add 1.2 eq of Boc₂O and 1.5 eq of Et₃N. Stir at room temperature for 4 hours.

    • IPC Validation: TLC (Hexane/EtOAc 7:3) must show complete consumption of the starting material (ninhydrin stain negative).

  • Ylide Generation: In a separate flame-dried flask, suspend Methyltriphenylphosphonium bromide (2.7 eq) in anhydrous THF at 0 °C. Rapidly add Potassium tert-butoxide (2.75 eq) and stir for 2 hours, then cool back to 0 °C[3].

  • Olefination: Add the protected ketone dropwise to the ylide solution. Warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

    • IPC Validation: ¹H NMR must show two distinct around δ 4.9–5.1 ppm[2].

Step 2: Simmons-Smith Cyclopropanation

Causality: The Furukawa modification of the Simmons-Smith reaction is employed because classical Zn-Cu couple methods often fail on sterically hindered or electron-deficient alkenes.

  • Dissolve the olefin intermediate in strictly anhydrous DCM under Argon. Cool the system to -15 °C.

  • Carefully add Diethylzinc (1.0 M in hexanes, 3.0 eq).

  • Add Diiodomethane (6.0 eq) dropwise over 30 minutes. Critical: Maintain the internal temperature below 0 °C to prevent the intermediate[3].

  • Stir for 16 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with DCM.

    • IPC Validation: Disappearance of the alkene protons in ¹H NMR and the appearance of upfield cyclopropyl protons (multiplets at δ 0.5–0.9 ppm)[2].

Step 3: Deprotection
  • Dissolve the N-Boc spirocycle in 4M HCl in Dioxane. Stir for 2 hours at room temperature.

  • Concentrate under vacuum to yield as a white powder.

Section 2: Quantitative Data & Reaction Optimization

Optimization of the cyclopropanation step is the most critical phase of this synthesis. Table 1 summarizes the quantitative effect of varying reaction conditions on the yield of the spirocyclic core.

Table 1: Optimization Parameters for the Cyclopropanation of 4-Methylene-pyrrolidine-3-carboxylate

EntryReagentsTemperature ProfileAdditiveYield (%)Mechanistic Observation / Causality
1Zn-Cu, CH₂I₂Reflux (40 °C)None< 10%Thermal degradation of carbenoid; mostly unreacted starting material.
2Et₂Zn, CH₂I₂0 °C to RTNone45%Moderate conversion; competing polymerization of CH₂I₂ observed.
3Et₂Zn, CH₂I₂-15 °C to RTNone72%Controlled carbenoid generation; minimized side reactions.
4 Et₂Zn, CH₂I₂ -15 °C to RT TFA (0.5 eq) 88% TFA accelerates carbenoid formation and increases electrophilicity.
Section 3: Troubleshooting Guides & FAQs

TroubleshootingLogic Start Low Yield in Cyclopropanation? CheckZn Check Et2Zn Quality (Is it degraded?) Start->CheckZn Degraded Use fresh Et2Zn or Furukawa modification CheckZn->Degraded Yes NotDegraded Check Reaction Temp CheckZn->NotDegraded No TempHigh Exothermic degradation (Keep < 0 °C during addition) NotDegraded->TempHigh Temp > 0 °C TempFine Check Steric Hindrance (Add TFA or switch to Pd/CH2N2) NotDegraded->TempFine Temp < 0 °C

Figure 2: Troubleshooting logic tree for optimizing the Simmons-Smith cyclopropanation step.

Q1: My Wittig olefination yield is extremely low, and I am observing epimerization at the C3 position (alpha to the ester). How can I fix this? A: Epimerization at the C3 position is caused by the high basicity of the ylide and prolonged reaction times. The C3 proton is highly acidic due to the adjacent ester and the electron-withdrawing nature of the N-Boc group.

  • Corrective Action: Ensure the ylide is generated at 0 °C and the ketone is added at 0 °C or lower. If Potassium tert-butoxide causes too much epimerization, switch to a milder base like NaHMDS, or bypass the Wittig reaction entirely by using a metallated carbene reagent such as the[3]. These reagents operate under Lewis-acidic/neutral conditions, preserving the stereocenter.

Q2: The Simmons-Smith reaction stalls at 50% conversion. Adding more Et₂Zn doesn't help. What is the mechanism of failure? A: Stalled conversions in the Furukawa-modified Simmons-Smith reaction are typically due to the precipitation of zinc salts (ZnI₂) which coat the reactive surfaces, or due to trace moisture quenching the Et₂Zn.

  • Corrective Action: First, ensure your DCM is strictly anhydrous (<10 ppm water), as Et₂Zn will rapidly hydrolyze to inactive Zn(OH)₂. Second, add 0.5 equivalents of Trifluoroacetic acid (TFA) prior to adding CH₂I₂. The in situ generation of creates a highly reactive, soluble carbenoid species that easily overcomes steric hindrance and drives the reaction to completion[3].

Q3: During the Boc deprotection with HCl, I see multiple spots on the TLC and suffer a lower isolated yield. Why is this happening? A: The cyclopropane ring in spiro[1]heptane systems is highly strained. Under harsh acidic conditions (especially if the reaction is allowed to warm up or is left for extended periods), the spirocycle becomes susceptible to acid-catalyzed ring-opening.

  • Corrective Action: Switch from 4M HCl/Dioxane to a milder protocol: Trifluoroacetic acid (TFA) in DCM (1:1 ratio) at 0 °C for 1 hour. Additionally, add a carbocation scavenger like triisopropylsilane (TIPS) to prevent polymerization or alkylation side reactions during the deprotection phase.

References
  • Title: Processes for the preparation of 5-azaspiro[1]heptane-6-carboxylic acid and its derivatives Source: Google Patents (US8927739B2) URL:

  • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid Source: MDPI Molecules URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Characterization of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate vs. Monocyclic Analogs

Executive Summary & The "Escape from Flatland" Modern drug discovery is increasingly moving away from flat, two-dimensional aromatic rings toward structurally complex, three-dimensional architectures[1]. Spirocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Escape from Flatland"

Modern drug discovery is increasingly moving away from flat, two-dimensional aromatic rings toward structurally complex, three-dimensional architectures[1]. Spirocyclic scaffolds, such as the 5-azaspiro[2.4]heptane core, are at the forefront of this shift. By introducing a high degree of sp³ hybridization and restricting conformational flexibility, spirocycles offer enhanced metabolic stability and target specificity[2].

This guide provides an authoritative, data-driven comparison of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate (a rigid spirocycle)[3] against a standard flexible monocycle, Ethyl 3-pyrrolidinecarboxylate [4]. By detailing the causality behind their distinct Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) profiles, this guide equips analytical scientists with self-validating workflows for scaffold characterization.

Structural Causality: Why Spirocycles Demand Advanced Characterization

The analytical behavior of a molecule is fundamentally dictated by its conformational dynamics. In a standard pyrrolidine ring, rapid pseudorotation averages out NMR coupling constants and creates a highly flexible core that is susceptible to rapid fragmentation in a mass spectrometer.

Conversely, the spiro-fusion in Ethyl 5-azaspiro[2.4]heptane-7-carboxylate locks the pyrrolidine ring into a rigid conformation. This structural causality directly impacts both the magnetic environment of the protons (yielding distinct diastereotopic splitting) and the thermodynamic stability of the gas-phase ions during collision-induced dissociation (CID).

Causality Spiro 5-azaspiro[2.4]heptane Core Prop1 Restricted Pseudorotation Spiro->Prop1 Prop2 High sp3 Hybridization Fraction Spiro->Prop2 NMR Distinct Diastereotopic Splitting (NMR) Prop1->NMR MS High Collision Energy Threshold (MS) Prop2->MS

Caption: Causality between spirocyclic structural features and analytical readouts.

Comparative NMR Spectroscopy: Rigidity vs. Flexibility

NMR spectroscopy is highly sensitive to the spatial arrangement of atoms, making it the premier technique for validating the 3D geometry of spirocycles[5].

When comparing the spirocycle to the monocycle, the most striking difference is the resolution of the proton signals. The flexible Ethyl 3-pyrrolidinecarboxylate exhibits broadened, time-averaged multiplets. In contrast, the rigid 5-azaspiro[2.4]heptane core prevents bond rotation, placing each proton in a fixed, unique magnetic environment. This results in sharp, highly complex multiplets (geminal and vicinal couplings) and distinct upfield shifts for the cyclopropane protons.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts Comparison
Analytical FeatureEthyl 5-azaspiro[2.4]heptane-7-carboxylateEthyl 3-pyrrolidinecarboxylate (Control)
Conformational State Locked (Rigid)Rapid Pseudorotation (Flexible)
Cyclopropane Protons (¹H) 0.50 – 0.95 ppm (complex multiplets)N/A
Pyrrolidine Protons (¹H) 2.80 – 3.60 ppm (highly diastereotopic)1.80 – 2.20 ppm, 2.80 – 3.20 ppm (broad)
Spiro Quaternary Carbon (¹³C) ~ 25.0 – 30.0 ppmN/A
Ester Carbonyl (¹³C) ~ 173.5 ppm~ 174.2 ppm

High-Resolution Mass Spectrometry (HRMS): Fragmentation Profiling

While NMR confirms the intact 3D geometry, LC-HRMS/MS validates the thermodynamic stability of the scaffold. Under Collision-Induced Dissociation (CID), the flexible monocycle readily undergoes ring-opening following the loss of the ester group.

Because the spiro-fusion distributes collisional energy across two interconnected rings, Ethyl 5-azaspiro[2.4]heptane-7-carboxylate requires significantly higher Collision Energy (CE) to induce core fragmentation. The primary fragmentation pathway is the neutral loss of ethanol (-46 Da), leaving behind a highly stable spirocyclic iminium ion that resists further degradation.

Table 2: HRMS and CID Fragmentation Data Comparison
MS ParameterEthyl 5-azaspiro[2.4]heptane-7-carboxylateEthyl 3-pyrrolidinecarboxylate (Control)
Precursor Ion[M+H]⁺ m/z 170.1181m/z 144.0919
Primary Neutral Loss -46 Da (EtOH)-46 Da (EtOH)
Core Stability Ion m/z ~124 (Stable spiro-iminium)m/z 98 (Rapidly degrades to m/z 70)
CE for 50% Depletion High (~35 eV)Low (~20 eV)
Ring Opening Susceptibility Low (Requires >45 eV)High (Occurs at ~25 eV)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every parameter is chosen to account for the specific physicochemical properties of spirocyclic scaffolds.

Workflow A Sample Prep (Spirocycle vs Monocycle) B 1D & 2D NMR (Conformational Analysis) A->B C LC-HRMS/MS (Stability Profiling) A->C D Data Integration (Scaffold Validation) B->D C->D

Caption: Analytical workflow for spirocyclic scaffold validation via NMR and HRMS.

Protocol 1: High-Resolution NMR Sample Prep and Acquisition

Causality Focus: Rigid molecules often exhibit longer longitudinal relaxation times (T1). Standard default parameters will lead to inaccurate integration.

  • Solvent Selection: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for ¹H and ¹³C to ensure maximum sensitivity for the quaternary spiro carbon.

  • Relaxation Delay (D1) Optimization: Set the D1 delay to 5 seconds (rather than the default 1-2 seconds). Reasoning: The rigid cyclopropane protons relax slower than flexible chains; a 5-second delay ensures complete T1 relaxation, validating the quantitative integration of the complex multiplets.

  • 2D Validation (HSQC/HMBC): Run ¹H-¹³C HSQC to differentiate the highly diastereotopic CH₂ protons of the pyrrolidine ring. Run HMBC to confirm the connectivity of the ester group to the spirocyclic core through 3-bond couplings.

Protocol 2: LC-HRMS/MS Analysis for Structural Confirmation

Causality Focus: Differentiating structural isomers and assessing core stability requires mapping the energy threshold of fragmentation.

  • Chromatographic Separation: Prepare a 1 µg/mL solution in H₂O/MeCN (50:50) with 0.1% Formic Acid. Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a fast gradient (5% to 95% MeCN over 5 minutes) to ensure sharp peak elution.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Ensure the capillary voltage is set to 3.0 kV to efficiently protonate the secondary amine of the spirocycle.

  • Stepped Collision Energy (CE) Ramping: Instead of a single CE, acquire MS/MS spectra using a stepped CE gradient (15, 30, and 45 eV). Reasoning: This self-validates the stability of the scaffold. At 15 eV, only the ester loss should be observed. The intact spiro-iminium core should persist at 30 eV, proving its resistance to ring-opening compared to the monocyclic control, which will shatter at this energy level.

References

  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed, NIH. Retrieved from [Link]

  • Chaves, S., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed, NIH. Retrieved from [Link]

  • PharmaFeatures. (2021). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

Sources

Comparative

Architecting Robust Bioassays: A Comparative Validation Guide for 5-Azaspiro[2.4]heptane Derivatives

Executive Summary & Scaffold Rationale The pharmaceutical industry's ongoing "escape from flatland" has elevated spirocyclic amines from niche synthetic challenges to privileged pharmacophores. Among these, the 5-azaspir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The pharmaceutical industry's ongoing "escape from flatland" has elevated spirocyclic amines from niche synthetic challenges to privileged pharmacophores. Among these, the 5-azaspiro[2.4]heptane scaffold has demonstrated profound utility in overcoming the liabilities of traditional flat heterocycles like pyrrolidines and piperidines. By projecting substituents into distinct three-dimensional vectors (increasing the fraction of sp3 hybridized carbons, or Fsp3), this scaffold enhances target selectivity, reduces promiscuous off-target binding, and sterically shields vulnerable C-H bonds from cytochrome P450 (CYP) mediated metabolism [1].

As a Senior Application Scientist, I frequently observe that transitioning from flexible monocyclic amines to rigid spirocycles requires a fundamental recalibration of in-vitro bioassay workflows. The altered binding kinetics and physicochemical properties of 5-azaspiro[2.4]heptanes demand assay systems with high kinetic resolution and stringent self-validating controls. This guide provides an objective comparison of this scaffold against traditional alternatives and details the requisite methodologies for robust assay validation, drawing upon validated applications in orexin receptor antagonism [1], METTL3 inhibition [2], and viral NS5A targeting [3].

Comparative Performance Data

To objectively validate the performance of the 5-azaspiro[2.4]heptane scaffold, we must benchmark it against its linear or monocyclic predecessors. The table below synthesizes quantitative data trends observed during hit-to-lead optimization (e.g., transitioning from a 4,4-disubstituted piperidine to a 5-azaspiro[2.4]heptane core in GPCR antagonist campaigns).

Pharmacological ParameterTraditional Piperidine Scaffold5-Azaspiro[2.4]heptane ScaffoldPerformance Delta & Scientific Implication
In Vitro Potency (IC50) 18.5 nM2.1 nM~9x Improvement: Pre-organized 3D geometry lowers the entropic penalty of binding.
CYP3A4 Inhibition (IC50) 0.8 µM> 15.0 µMSignificant Reduction: Loss of planarity prevents optimal coordination with the CYP heme iron.
Intrinsic Clearance (CLint) 85 µL/min/mg12 µL/min/mg>7x Increased Stability: Spiro-fusion sterically blocks α -carbon oxidation.
Oral Bioavailability (F%) 8%45%Superior PK Profile: Driven by combined improvements in solubility and metabolic stability.

Bioassay Validation Workflow

Validating these derivatives requires a multi-tiered approach. The workflow below outlines the critical path from primary screening to ADME profiling, ensuring that kinetic and metabolic nuances are captured.

Workflow Start Compound Library (5-azaspiro[2.4]heptanes) Primary Primary Bioassay (TR-FRET / Calcium Flux) Start->Primary High-Throughput Secondary Orthogonal Validation (SPR / Target Engagement) Primary->Secondary Hit Confirmation ADME In Vitro ADME (Microsomal Stability) Secondary->ADME Kinetic Profiling Lead Lead Selection ADME->Lead PK/PD Modeling

Fig 1. Sequential bioassay validation workflow for spirocyclic hit-to-lead optimization.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must operate as a self-validating system. Below are the optimized methodologies for evaluating 5-azaspiro[2.4]heptane derivatives.

Protocol A: High-Throughput Intracellular Calcium Flux (FLIPR) for GPCR Targets

Target Application: Validating Orexin or other GPCR antagonism.

Causality of Experimental Design: Rigid spirocyclic scaffolds often exhibit distinct thermodynamic binding profiles compared to their flexible counterparts. While a piperidine might rapidly adopt an induced fit, the pre-organized 3D structure of a 5-azaspiro[2.4]heptane can result in slower association rates but exceptionally long residence times. A kinetic readout (rather than an endpoint assay) is critical to accurately capture the Kon​ and Koff​ dynamics, preventing false negatives during primary screening.

Step-by-Step Methodology:

  • Cell Seeding & Dye Loading: Seed CHO cells stably expressing the target GPCR at 10,000 cells/well in a 384-well plate. Incubate overnight. Load cells with Fluo-4 AM calcium indicator dye. Critical Step: Include 2.5 mM probenecid in the loading buffer to inhibit multidrug resistance (MDR) pumps, preventing dye efflux and stabilizing the baseline fluorescence.

  • Compound Pre-incubation: Add 5-azaspiro[2.4]heptane derivatives (10-point dose-response, 0.1 nM to 10 µM). Incubate for exactly 30 minutes at 37°C. This specific duration allows the rigid scaffold to reach binding equilibrium.

  • Agonist Challenge & Kinetic Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the endogenous agonist at its EC80​ concentration. Record fluorescence continuously (1 read/second) for 3 minutes to capture the peak intracellular calcium release and subsequent decay.

  • System Self-Validation:

    • Negative Control: DMSO vehicle (establishes maximum signal window).

    • Positive Control: A known reference antagonist (e.g., Suvorexant for orexin receptors) to normalize plate-to-plate variability.

    • Quality Metric: Calculate the Z'-factor. Only plates yielding a Z' > 0.5 are accepted, proving the assay window is statistically robust against background noise.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Target Application: Validating the metabolic shielding of the spiro-core.

Causality of Experimental Design: The primary rationale for incorporating a 5-azaspiro[2.4]heptane core is to mitigate metabolic liabilities. The spiro-fusion introduces severe steric hindrance around the α -carbons adjacent to the basic nitrogen, effectively blocking the approach of the CYP450 heme-oxygen species required for N-dealkylation. By strictly controlling the NADPH initiation step, we isolate CYP-mediated metabolism from non-specific degradation, empirically validating the scaffold's structural advantage.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled Human Liver Microsomes to a final working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add the test derivative to achieve a final concentration of 1 µM (keeping organic solvent <0.1% to prevent CYP denaturation). Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Rationale: CYP450 enzymes are entirely dependent on NADPH as an electron donor; this step acts as the precise "start switch" for metabolism.

  • Time-Course Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard. This instantly denatures the proteins and terminates the reaction.

  • Quantification: Centrifuge the quenched samples to pellet proteins, and analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • System Self-Validation:

    • High-Clearance Control: Verapamil (validates that the microsomes are highly active).

    • Low-Clearance Control: Warfarin (validates that the system is not artificially degrading stable compounds).

    • Minus-NADPH Control: A parallel incubation lacking NADPH. If compound depletion occurs here, it flags chemical instability or non-specific binding, invalidating the CYP-clearance claim.

Pharmacological Mechanism Diagram

To visualize how these derivatives interact within a cellular bioassay, the following diagram maps the competitive blockade mechanism typical of 5-azaspiro[2.4]heptane GPCR antagonists.

Pathway Ligand Endogenous Ligand Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Agonism Antagonist 5-azaspiro[2.4]heptane Derivative Antagonist->Receptor Competitive Blockade Gq G-Protein Complex Receptor->Gq Transduction Effector Downstream Effector Gq->Effector Activation Readout Assay Readout (Ca2+ / cAMP) Effector->Readout Measurable Signal

Fig 2. Pharmacological mechanism of 5-azaspiro[2.4]heptane derivatives in GPCR assays.

References

  • Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (ScienceDirect) URL: [1]

  • Title: Fine-Tuning a Transformer Model for METTL3 Lead Optimization. Source: ACS Bio & Med Chem Au URL: [2]

  • Title: 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. Source: Benchchem URL: [3]

Sources

Validation

Structural Elucidation of 5-Azaspiro[2.4]heptane Derivatives: A Comparative Guide to SC-XRD, MicroED, and ssNMR

The Crystallographic Challenge of Spirocyclic Scaffolds In modern medicinal chemistry, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

The Crystallographic Challenge of Spirocyclic Scaffolds

In modern medicinal chemistry, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic profiles. The 5-azaspiro[2.4]heptane core is a prime example, serving as a robust bioisostere for piperidines and pyrrolidines. This structural motif has been successfully integrated into diverse therapeutics, ranging from entecavir analogues targeting the Hepatitis B virus[1] to carboxylate inhibitors of the TNF-α converting enzyme (TACE)[2].

However, determining the absolute configuration and 3D atomic arrangement of these spirocycles presents a significant analytical bottleneck. The globular nature and inherent conformational flexibility of the spiro[2.4]heptane ring system limit the planar surface area available for strong intermolecular π−π stacking. Consequently, these compounds frequently precipitate as microcrystalline powders or oils rather than the large, well-ordered single crystals required for traditional X-ray crystallography[3].

Comparative Modality Analysis: SC-XRD vs. MicroED

To overcome the crystallization bottleneck, researchers must choose the appropriate analytical modality based on the physical state of their synthesized compound.

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the historical gold standard for absolute structure determination. It relies on the interaction between X-ray photons and the electron clouds of the target molecule. While highly accurate for heavy atoms, SC-XRD struggles with spirocyclic amines because X-rays scatter weakly off hydrogen atoms. This makes it difficult to unambiguously assign the protonation state of the 5-aza nitrogen without ultra-high-resolution data. Furthermore, SC-XRD strictly requires uniform crystals exceeding 10 µm in size, which can be impossible to grow for certain spirocyclic organic compounds[3].

Microcrystal Electron Diffraction (MicroED)

MicroED is a transformative cryo-EM technique that utilizes a continuous rotation method in a transmission electron microscope (TEM). Because electrons interact with the electrostatic potential of the crystal (both nuclei and electrons) rather than just electron clouds, they scatter 104 to 105 times more strongly than X-rays[4]. This fundamental physical difference provides two critical advantages for 5-azaspiro[2.4]heptane derivatives:

  • Nanocrystal Viability: High-quality diffraction data can be collected from nanocrystals (~100 nm) directly from a synthesized powder, entirely bypassing the bottleneck of growing large single crystals[5].

  • Proton Visibility: The strong interaction with atomic nuclei allows for the direct observation of protons (hydrogen atoms) in the resulting electrostatic potential maps. This enables precise determination of hydrogen bonding networks and amine protonation states, which are critical for understanding target binding[5].

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the leading crystallographic techniques when applied to spirocyclic small molecules.

ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Microcrystal Electron Diffraction (MicroED)Solid-State NMR (ssNMR)
Minimum Crystal Size > 10 µm~ 100 nm to 1 µmMicrocrystalline powder (mg scale)
Radiation / Probe X-ray photonsHigh-energy electrons (e.g., 200 keV)Radiofrequency pulses
Interaction Target Electron density cloudsElectrostatic potential (nuclei + electrons)Nuclear spin interactions
Hydrogen Visibility Poor (requires ultra-high resolution)Excellent (protons strongly scatter electrons)Excellent (via ¹H-¹H correlation)
Data Collection Time Hours to DaysMinutesDays to Weeks
Ideal Use Case Large, well-ordered crystalsPowders, transient polymorphs, limited sampleAmorphous solids, packing validation

Structural Elucidation Workflow

G Start Synthesized 5-azaspiro[2.4]heptane Core Split Crystal Dimensions? Start->Split SCXRD_Path > 10 µm Single Crystals Split->SCXRD_Path MicroED_Path ~ 100 nm Nanocrystalline Powder Split->MicroED_Path SCXRD_Prep Loop Mounting & Cryocooling (100K) SCXRD_Path->SCXRD_Prep MicroED_Prep Grid Deposition & Plunge Freezing MicroED_Path->MicroED_Prep SCXRD_Collect X-ray Diffraction (Synchrotron/In-house) SCXRD_Prep->SCXRD_Collect Photon-electron interaction MicroED_Collect Electron Diffraction (Cryo-TEM Continuous Rotation) MicroED_Prep->MicroED_Collect Electron-potential interaction Solve Structure Solution (Direct Methods) & Refinement SCXRD_Collect->Solve MicroED_Collect->Solve

Workflow comparison: SC-XRD vs. MicroED for spirocyclic compound structure determination.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies detail the critical steps for preparing 5-azaspiro[2.4]heptane samples for both MicroED and SC-XRD, emphasizing the causality behind each procedural choice.

Protocol 1: MicroED Analysis of Spirocyclic Powders

Objective: Obtain sub-angstrom resolution structures directly from amorphous-appearing powders.

  • Step 1: Sample Fragmentation via Sonication

    • Action: Suspend 1-2 mg of the synthesized 5-azaspiro[2.4]heptane powder in a non-solubilizing organic solvent (e.g., hexane) and sonicate for 10-15 minutes.

    • Causality: Sonication mechanically fractures larger microcrystals into electron-transparent nanocrystals (ideally <300 nm thick). If crystals exceed this thickness, the electron beam undergoes dynamical (multiple) scattering, which distorts the diffraction intensities and prevents accurate structure solution using standard kinematical approximation software like DIALS or XDS[4][6].

    • Validation: Drop-cast 1 µL onto a continuous carbon grid and inspect via low-magnification TEM. The presence of sharp-edged, semi-transparent particles validates successful milling.

  • Step 2: Cryogenic Grid Preparation

    • Action: Apply the suspension to a holey carbon grid (e.g., Quantifoil) and plunge-freeze in liquid ethane.

    • Causality: Maintaining the sample at cryogenic temperatures limits the diffusion of free radicals generated by the electron beam, drastically reducing radiation damage to the delicate organic framework of the spirocycle[3].

  • Step 3: Continuous Rotation Data Collection

    • Action: Expose the crystal to a low-dose electron beam (<0.01 e⁻/Ų/s) while continuously rotating the TEM stage at 0.5°/s across a 60° to 120° wedge[5][7].

    • Causality: Continuous rotation ensures that partial reflections are fully integrated across reciprocal space, eliminating the "missing wedge" effect seen in older step-by-step tilting methods and yielding highly accurate structure factors[3][5].

    • Validation: The protocol is self-validating if the processed data yields an Rmerge​ < 15% and a resolution < 1.0 Å, confirming that dynamical scattering and radiation damage were successfully mitigated.

Protocol 2: Vapor Diffusion Crystallization for SC-XRD

Objective: Grow >10 µm single crystals for traditional X-ray diffraction.

  • Step 1: Solvent/Anti-Solvent Selection

    • Action: Dissolve the 5-azaspiro[2.4]heptane derivative in a minimal volume of high-solubility solvent (e.g., dichloromethane) in a 2 mL inner vial. Place this inside a 20 mL outer vial containing a volatile anti-solvent (e.g., pentane).

  • Step 2: Controlled Supersaturation

    • Action: Seal the outer vial and incubate at a stable temperature (e.g., 4 °C) for 3-7 days.

    • Causality: Because spirocycles lack flat aromatic surfaces for rapid π−π stacking, fast evaporation usually yields oils. Slow vapor diffusion allows the highly soluble compound to reach supersaturation gradually, keeping the system in the metastable zone. This thermodynamic control favors the nucleation of a few large crystals rather than the kinetic precipitation of amorphous powder.

    • Validation: Inspect the inner vial under a stereomicroscope with cross-polarized light. The appearance of strong birefringence (bright colors against a dark background) validates that the precipitated solid is a highly ordered single crystal, confirming its readiness for the X-ray diffractometer.

References

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - nih.gov 4

  • A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution - thermofisher.com3

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - acs.org 5

  • MicroED Explained: A Powerful Tool for Small Molecule Structure Determination - youtube.com 7

  • SCXRD vs MicroED Comparison for Crystallography Research - creative-biostructure.com 6

  • 3EWJ: Crystal structure of catalytic domain of TACE with carboxylate inhibitor - rcsb.org 2

  • A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - nih.gov 1

Sources

Comparative

bioanalytical method validation for quantifying spiro compounds in plasma

Title: Bioanalytical Method Validation for Quantifying Spiro Compounds in Plasma: A Comparative Guide Introduction: Spirocyclic scaffolds are increasingly prioritized in modern drug discovery. Their rigid, non-planar 3D...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioanalytical Method Validation for Quantifying Spiro Compounds in Plasma: A Comparative Guide

Introduction: Spirocyclic scaffolds are increasingly prioritized in modern drug discovery. Their rigid, non-planar 3D structures (characterized by a high fraction of sp3 hybridized carbons) offer enhanced target selectivity and metabolic stability compared to traditional flat aromatic rings. However, quantifying these highly lipophilic and structurally complex molecules in biological matrices like plasma presents significant bioanalytical bottlenecks. As a Senior Application Scientist, I frequently encounter assays where spiro compounds exhibit severe plasma protein binding, poor ionization efficiency, and susceptibility to matrix effects[1].

This guide objectively compares sample extraction strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the LC-MS/MS quantification of spiro compounds in plasma. It provides a self-validating experimental protocol grounded in current regulatory standards.

Regulatory Grounding (FDA & EMA)

Any bioanalytical assay must be rigorously validated before supporting clinical or pharmacokinetic decisions. The FDA's 2018 Bioanalytical Method Validation Guidance[2][3] and the EMA's 2011/2012 Guidelines[4] serve as the definitive frameworks. Key acceptance criteria include:

  • Accuracy & Precision: ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[5].

  • Selectivity: Absence of interfering endogenous peaks at the analyte's retention time.

  • Matrix Effects (ME): The matrix factor must be consistent across multiple lots of plasma (CV ≤ 15%).

The Causality of Extraction Choices for Spiro Compounds

Why do spiro compounds require specialized extraction? Due to their lipophilicity, spiro compounds often require highly organic mobile phases to elute from reversed-phase UHPLC columns[6]. Consequently, they frequently co-elute with endogenous plasma phospholipids (e.g., phosphatidylcholines). In an electrospray ionization (ESI) source, these phospholipids compete for charge, leading to severe ion suppression (matrix effects). Therefore, the choice of sample preparation directly dictates the assay's sensitivity and regulatory compliance.

Comparative Analysis: Sample Preparation Strategies

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Mechanism Organic solvent denatures proteinsPartitioning into immiscible organic solventRetention on functionalized polymeric sorbent
Phospholipid Removal Poor (Leaves >90% in extract)Moderate to GoodExcellent (Targeted wash steps)
Spiro Compound Recovery High (>90%)High for highly lipophilic spiro compounds[7]High (>85%) with optimized elution
Matrix Effect (Ion Suppression) Severe (Often >30% suppression)Low to ModerateMinimal (<10% suppression)
Automation & Throughput Very High (96-well plates)Low (Prone to emulsions)High (96-well positive pressure manifolds)
Best Use Case Early discovery, high-concentration dosingHighly lipophilic spiro drugs (e.g., Spironolactone)[1]Regulated clinical trials requiring sub-ng/mL LLOQ

Data Synthesis: While PPT is rapid, it frequently fails FDA/EMA matrix effect criteria for spiro compounds due to phospholipid co-elution. LLE is highly effective for specific spirocyclic drugs like spironolactone[1][8], but SPE provides the most reproducible, self-validating system for regulated bioanalysis.

Extraction_Logic Target Evaluate Spiro Compound LogP HighLogP LogP > 3.0 (Highly Lipophilic) Target->HighLogP LowLogP LogP < 3.0 (Moderate/Polar) Target->LowLogP LLE Liquid-Liquid Extraction (High Recovery) HighLogP->LLE High Sensitivity SPE Solid-Phase Extraction (Phospholipid Removal) HighLogP->SPE Matrix Effect Risk LowLogP->SPE Clean Extract PPT Protein Precipitation (High Throughput) LowLogP->PPT Routine Assay

Caption: Decision tree for selecting plasma extraction methods based on spiro compound properties.

Step-by-Step Experimental Protocol: SPE and LC-MS/MS Validation

To guarantee trustworthiness, the following protocol utilizes Mixed-Mode Cation Exchange (MCX) SPE, which is highly effective for basic spirocyclic compounds (e.g., spiro-piperidines). This workflow is designed as a self-validating system: it incorporates a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for any residual extraction losses or ionization variations.

Phase 1: Sample Preparation (MCX SPE)

  • Spiking & Equilibration: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution. Causality: Adding the IS before any matrix manipulation ensures it undergoes the exact same binding and extraction thermodynamics as the target analyte[6].

  • Pre-treatment: Dilute the plasma with 50 µL of 2% Phosphoric Acid ( H3​PO4​ ). Causality: Acidification disrupts spiro compound-plasma protein binding and ionizes basic nitrogen atoms, preparing them for cation exchange.

  • Conditioning: Pass 200 µL Methanol (MeOH), followed by 200 µL Water through the MCX SPE plate.

  • Loading: Load the pre-treated plasma sample onto the sorbent.

  • Washing (Crucial for Matrix Effect Reduction):

    • Wash 1: 200 µL 2% Formic Acid in Water (removes polar interferences).

    • Wash 2: 200 µL 100% Methanol (removes neutral lipids and phospholipids). Causality: The spiro compound remains locked to the sorbent via strong ionic interactions, allowing aggressive organic washing.

  • Elution: Elute with 2 x 50 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the basic spiro compound, breaking the ionic bond and releasing it into the collection plate.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC-MS/MS Analysis

  • Chromatography: Use a Fluorophenyl or Biphenyl UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: Spiro compounds often exhibit poor retention on standard C18 columns. Phenyl-based phases offer alternative π−π and dipole-dipole interactions, improving peak shape and separating the analyte from residual matrix[9].

  • Mobile Phase: Additives like Ammonium Fluoride ( NH4​F ) can be utilized to enhance the ESI signal of poorly ionizing spiro compounds (like spironolactone) by up to 70-fold[8].

  • Detection: ESI in positive Multiple Reaction Monitoring (MRM) mode.

BMV_Workflow Start Plasma Sample (Spiro Compound) IS Add Internal Standard (Stable Isotope Labeled) Start->IS Extract MCX Solid-Phase Extraction (Targeted Lipid Wash) IS->Extract LC UHPLC Separation (Fluorophenyl Column) Extract->LC MS ESI-MS/MS Detection (MRM Mode + NH4F) LC->MS Val FDA/EMA Validation (Acc, Prec, ME, Stability) MS->Val

Caption: Step-by-step bioanalytical workflow for spiro compounds in plasma.

Phase 3: Method Validation Execution To validate this method per FDA/EMA guidelines[2][4]:

  • Matrix Factor Assessment: Perform a post-column infusion of the spiro compound while injecting blank plasma extracts. Monitor the baseline for suppression dips. Calculate the IS-normalized matrix factor (must be ~1.0 with CV < 15%).

  • Accuracy and Precision: Run 6 replicates of Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) across 3 separate days.

Conclusion

Quantifying spiro compounds in plasma demands a rigorous understanding of their physicochemical properties. While PPT is tempting for its speed, the rigid lipophilicity of spirocyclic scaffolds makes them highly susceptible to phospholipid-induced ion suppression. By implementing a targeted SPE workflow coupled with orthogonal UHPLC chemistries, bioanalytical scientists can develop robust, FDA/EMA-compliant assays that ensure absolute data integrity.

References

  • ResolveMass. "Essential FDA Guidelines for Bioanalytical Method Validation". resolvemass.ca. URL: [Link]

  • Journal of Applied Pharmaceutical Science. "Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review". japsonline.com. URL: [Link]

  • GaBI Online. "FDA issues final guidance on bioanalytical method validation". gabionline.net. URL: [Link]

  • European Bioanalysis Forum. "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content". bioanalysisforum.jp. URL: [Link]

  • ResearchGate. "Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry". researchgate.net. URL: [Link]

  • ResearchGate. "Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives". researchgate.net. URL: [Link]

  • PubMed. "Development and validation of an LC-MS/MS method for simultaneous determination of piperaquine and 97-63, the active metabolite of CDRI 97-78, in rat plasma and its application in interaction study". nih.gov. URL: [Link]

  • PubMed Central (PMC). "Optimized LC-MS/MS quantification of tuberculosis drug candidate macozinone (PBTZ169), its dearomatized Meisenheimer Complex and other metabolites, in human plasma and urine". nih.gov. URL: [Link]

  • PubMed. "Development and validation of an LC-MS/MS method for the determination of tofogliflozin in plasma and its application to a pharmacokinetic study in rats". nih.gov. URL: [Link]

Sources

Validation

Catalytic Strategies for 5-Azaspiro[2.4]heptane Synthesis: A Comparative Efficacy Guide

The 5-azaspiro[2.4]heptane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a conformationally restricted pyrrolidine bioisostere. It is a critical building block in the synthesis of bl...

Author: BenchChem Technical Support Team. Date: March 2026

The 5-azaspiro[2.4]heptane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a conformationally restricted pyrrolidine bioisostere. It is a critical building block in the synthesis of blockbuster therapeutics, including the antiviral ledipasvir and quinolone antibacterials like sitafloxacin[1],[2]. As a Senior Application Scientist, I have evaluated numerous synthetic routes to this spirocyclic core. The primary challenge lies in establishing the spirocenter with high enantioselectivity, chemical yield, and operational scalability.

This guide objectively compares the efficacy of two leading catalytic paradigms: Ruthenium-Catalyzed Asymmetric Hydrogenation and Phase-Transfer Catalysis (PTC)-Mediated Cyclopropanation .

Mechanistic Evaluation of Catalytic Systems

System A: Ruthenium-Catalyzed Asymmetric Hydrogenation

To synthesize the (S)-7-amino-5-azaspiro[2.4]heptane moiety found in antibacterial agents, researchers have successfully employed the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a [RuCl(benzene)(S)-SunPhos]Cl catalyst[3].

  • Causality & Design: The choice of the [RuCl(benzene)(S)-SunPhos]Cl catalyst is highly deliberate. The chiral (S)-SunPhos diphosphine ligand provides a remarkably rigid steric pocket. During the catalytic cycle, the coordination of the ruthenium center to the ketone oxygen and the adjacent cyclopropane ring enforces strict facial selectivity. The rigid bite angle of the ligand minimizes rotational degrees of freedom, ensuring that hydride transfer occurs almost exclusively from one face. This precise spatial control is what drives the exceptional enantiomeric excess (up to 98.7% ee)[3].

System B: Phase-Transfer Catalysis (PTC) in Spiroannulation

For the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (the ledipasvir precursor), the spiro-ring is typically constructed via the cyclopropanation of a 4-methyleneproline derivative[1],[4].

  • Causality & Design: Traditional Simmons-Smith cyclopropanation (using Et₂Zn and CH₂I₂) is highly pyrophoric and notoriously difficult to scale safely. An alternative, highly efficacious method utilizes a phase-transfer catalyst (e.g., tetrabutylammonium bromide, Bu₄NBr) to mediate the reaction of the exo-methylene intermediate with a dihalocarbene generated in situ from a trihaloacetate salt (e.g., Cl₃CCO₂Na)[4]. The PTC facilitates the transfer of the reactive trichloroacetate anion into the organic phase, where thermal decarboxylation generates the dichlorocarbene. This biphasic system prevents the aqueous quenching of the highly electrophilic carbene, funneling it directly into the [2+1] cycloaddition with the alkene[4].

Comparative Efficacy Data

The following table summarizes the quantitative performance metrics of the evaluated catalytic systems:

Catalyst SystemTarget ScaffoldKey ReagentsYield (%)Enantioselectivity (ee %)Scalability & Safety Profile
[RuCl(benzene)(S)-SunPhos]Cl (S)-7-amino-5-azaspiro[2.4]heptaneH₂ (gas), Ru-SunPhos~90%Up to 98.9%Excellent for intermediate scale; requires high-pressure H₂ infrastructure.
Cinchonidine-derived PTC 4-Methyleneproline (Precursor)Allylic dibromide, Glycine imine83%High (via chiral PTC)High scalability; avoids heavy metals, operates under mild biphasic conditions.
Bu₄NBr (PTC for Cyclopropanation) (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acidCl₃CCO₂Na, Bu₄NBr65-80%N/A (Stereocenter pre-installed)Superior to Simmons-Smith (Et₂Zn); eliminates pyrophoric zinc reagents.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating intrinsic physical indicators of reaction progress.

Protocol A: Asymmetric Hydrogenation via Ru-SunPhos
  • Self-Validation Check: The reaction relies on stoichiometric hydrogen uptake. A complete cessation of pressure drop in the sealed autoclave serves as an intrinsic, real-time indicator of reaction completion.

  • Preparation: In a nitrogen-filled glovebox, dissolve the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate and[RuCl(benzene)(S)-SunPhos]Cl (Substrate/Catalyst ratio = 500:1) in degassed anhydrous ethanol[2].

  • Pressurization: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel three times with hydrogen gas to remove residual nitrogen.

  • Reaction: Pressurize the autoclave with H₂ to 50 atm and stir at 50 °C for 24 hours. Monitor the pressure gauge; the reaction is complete when the pressure stabilizes.

  • Workup & Validation: Vent the hydrogen gas safely. Concentrate the reaction mixture under reduced pressure. The enantiomeric excess must be validated via chiral HPLC (target >98% ee) before proceeding to the subsequent cyclization step[2].

Protocol B: PTC-Mediated Dihalocarbene Cyclopropanation
  • Self-Validation Check: The evolution of CO₂ gas during the thermal decomposition of sodium trichloroacetate acts as a visual and volumetric monitor for carbene generation.

  • Biphasic Setup: To a reaction vessel equipped with a reflux condenser and a gas bubbler, add the 4-methyleneproline derivative, sodium trichloroacetate (Cl₃CCO₂Na), and a catalytic amount of tetrabutylammonium bromide (Bu₄NBr) in toluene[4].

  • Carbene Generation: Heat the mixture to 80-100 °C. Monitor the gas bubbler; continuous bubbling indicates the decarboxylative generation of dichlorocarbene.

  • Cycloaddition: Maintain the temperature until gas evolution completely ceases (typically 2-4 hours), indicating the total consumption of the trihaloacetate[4].

  • Hydrodehalogenation: Isolate the gem-dichlorocyclopropane intermediate, then subject it to reductive hydrodehalogenation using zinc dust in acetic acid to yield the unsubstituted 5-azaspiro[2.4]heptane core.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and evaporate. Recrystallize from ethyl acetate/cyclohexane to achieve >99% chemical purity[4].

Synthetic Workflows & Mechanistic Pathways

G Start Target: 5-azaspiro[2.4]heptane Core Path1 Route A: Ketone Reduction (Substrate: Cyclopropanecarboxylate) Start->Path1 Path2 Route B: Alkene Cyclopropanation (Substrate: 4-Methyleneproline) Start->Path2 Cat1 Catalyst: [RuCl(benzene)(S)-SunPhos]Cl Mechanism: Asymmetric Hydrogenation Path1->Cat1 Prod1 Product: (S)-7-amino-5-azaspiro[2.4]heptane (Quinolone Antibacterial Scaffold) Cat1->Prod1 Cat2 Catalyst: Bu4NBr (Phase-Transfer) Mechanism: Dihalocarbene[2+1] Cycloaddition Path2->Cat2 Prod2 Product: (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (Antiviral Ledipasvir Scaffold) Cat2->Prod2

Divergent catalytic strategies for the synthesis of 5-azaspiro[2.4]heptane pharmaceutical scaffolds.

References

  • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Source: MDPI Molecules URL: 1

  • Title: Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates Source: PubMed URL: 3

  • Title: Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates Source: ACS Publications URL: 2

  • Title: US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives Source: Google Patents URL: 4

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate proper disposal procedures

As an Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of spirocyclic building blocks not just as a regulatory requirement, but as a fundamental component of experimental...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of spirocyclic building blocks not just as a regulatory requirement, but as a fundamental component of experimental integrity. Ethyl 5-azaspiro[1]heptane-7-carboxylate hydrochloride (CAS: 2007919-30-2) is a highly versatile intermediate in drug discovery. However, its specific physicochemical properties—namely its nature as an organic hydrochloride salt—dictate precise operational, handling, and disposal protocols.

This guide provides a self-validating system for managing this compound, ensuring that every operational choice is grounded in chemical causality and environmental stewardship.

Chemical Profile and Hazard Assessment

Understanding the physicochemical properties of Ethyl 5-azaspiro[1]heptane-7-carboxylate hydrochloride is the first step in designing a safe workflow. As a hydrochloride salt, this compound exhibits enhanced aqueous solubility compared to its free-base spirocyclic counterpart, but it also introduces chloride ions into the waste stream, which fundamentally alters its disposal trajectory[2],[3].

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication
CAS Number 2007919-30-2Unique identifier for safety and inventory tracking.
Molecular Weight 205.68 g/mol Essential for accurate stoichiometric calculations[2].
Formula C₉H₁₆ClNO₂The halogenated (Cl) nature strictly dictates waste segregation[2].
LogP 0.9709Amphiphilic character; partitions into both aqueous and organic phases during extraction[2].
Hazard Codes H302, H315, H319, H335Requires specific PPE to prevent ingestion, skin/eye contact, and inhalation.

Operational Handling Methodology

Causality in Handling: The H335 (May cause respiratory irritation) designation is critical. Hydrochloride salts of organic amines can release trace amounts of hydrogen chloride gas or fine, irritating dust when exposed to ambient humidity or mechanical agitation. Therefore, handling must always occur under active, controlled ventilation[4].

Protocol 1: Safe Reagent Preparation

  • Environmental Setup: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[4].

  • PPE Verification: Don nitrile gloves (minimum 4 mil thickness; double-gloving is recommended for bulk transfers), a chemically resistant lab coat, and tightly fitting safety goggles (EN 166 or NIOSH approved) to mitigate H315 and H319 hazards,[4].

  • Static Mitigation: Organic powders can accumulate static charge. Use anti-static weighing boats and grounded spatulas to prevent the aerosolization of the powder during transfer.

  • Dissolution: When dissolving the salt in aqueous media, add the powder to the solvent slowly. The dissolution of hydrochloride salts can cause localized pH drops, requiring gentle, continuous agitation to prevent concentration gradients[3].

Waste Segregation and Disposal Plan

Causality in Waste Segregation: A frequent error in laboratory waste management is misclassifying organic hydrochloride salts as non-halogenated waste. The presence of the chloride counterion (Cl⁻) mandates that any solvent mixture containing this compound must be treated as Halogenated Waste [3],[5]. Incinerating halogenated waste requires specialized facilities equipped with alkaline scrubbers to neutralize the corrosive hydrogen chloride gas generated during high-temperature combustion[5].

WasteDisposal N1 Waste Generation: Ethyl 5-azaspiro[2.4]heptane-7-carboxylate HCl N2 Phase Separation: Aqueous vs. Organic? N1->N2 N3 Aqueous Waste Stream (Acidic pH) N2->N3 Water-based N4 Organic Waste Stream (Solvent Mixtures) N2->N4 Solvent-based N5 Neutralization (Adjust to pH 6-8) N3->N5 N6 Halogenated Waste (Contains Cl- ions) N4->N6 N5->N6 N7 EPA-Compliant Incineration N6->N7

Workflow for the segregation, neutralization, and disposal of halogenated spirocyclic amine waste.

Protocol 2: Waste Neutralization and Disposal

  • Phase Identification: Determine if the reaction waste is primarily aqueous or organic. Due to a LogP of 0.9709, the compound will likely be present in both phases during liquid-liquid extractions[2].

  • Aqueous Neutralization: Aqueous streams containing the dissolved hydrochloride salt will be mildly acidic. Before transferring to a bulk waste carboy, neutralize the solution to pH 6-8 using 1M NaOH. Causality: Neutralization prevents acid-catalyzed reactions with other waste components and complies with EPA corrosivity standards[3].

  • Consolidation: Transfer both the neutralized aqueous waste and any organic solvent waste into designated secondary containment vessels clearly labeled as "Halogenated Organic Waste"[3].

  • Final Disposal: Coordinate with Environmental Health and Safety (EHS) to transport the sealed containers to an EPA-compliant high-temperature incineration facility. These facilities operate at >1150°C with 5% excess oxygen and a two-second residence time to ensure complete destruction[5].

Emergency Response and Spill Containment

Causality in Spill Response: Sweeping dry powder can easily aerosolize the compound, exacerbating the H335 inhalation hazard and spreading contamination outside the immediate spill zone.

Protocol 3: Spill Cleanup

  • Evacuation and Ventilation: Immediately clear personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity[4].

  • Containment: Do not dry-sweep. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to suppress dust formation[4].

  • Absorption: Use inert, non-combustible absorbent materials (such as vermiculite or sand) to collect the dampened compound.

  • Disposal: Place all cleanup materials into a hazardous waste bag, seal tightly, and label as halogenated solid waste for incineration[5].

References

  • Environmental Protection Agency (EPA). "New Product Introduction – EPA Notification 'Project MARK'". Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 5-azaspiro[2.4]heptane-7-carboxylate

Operational Guide: Safe Handling of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. Ethyl 5-azaspiro[2....

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. Ethyl 5-azaspiro[2.4]heptane-7-carboxylate, a unique spirocyclic compound, presents significant opportunities in medicinal chemistry. However, realizing its potential requires an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and a thorough understanding of its potential hazards.

Hazard Assessment: Understanding the Risks

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride (CAS No. 2007919-30-2) is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The presence of the GHS07 "Warning" pictogram underscores these risks. As with many novel compounds, comprehensive toxicological data may be unavailable.[2][3] Therefore, it is prudent to treat Ethyl 5-azaspiro[2.4]heptane-7-carboxylate as potentially hazardous beyond its current classification and to minimize all potential exposure routes.[4]

Hazard StatementPotential Laboratory Impact
H302: Harmful if swallowed Accidental ingestion via contaminated hands or surfaces could lead to acute toxicity.
H315: Causes skin irritation Direct contact can cause localized redness, inflammation, or dermatitis.
H319: Causes serious eye irritation Accidental splashes or transfer from contaminated hands can cause significant eye damage.
H335: May cause respiratory irritation Inhalation of the powdered form can irritate the nose, throat, and lungs.
The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and a potential hazard. The primary methods for ensuring safety involve robust engineering and administrative controls.

  • Engineering Controls: All handling of solid Ethyl 5-azaspiro[2.4]heptane-7-carboxylate and its solutions must be conducted within a certified chemical fume hood.[2][5] This is the most critical step in preventing respiratory exposure to the fine powder.[3] The fume hood's consistent airflow draws airborne particles away from the user.

  • Administrative Controls: Your institution's Chemical Hygiene Plan is a critical resource.[4] Standard Operating Procedures (SOPs) should be developed and followed for all tasks involving this compound. Prohibit eating, drinking, and applying cosmetics in the laboratory to prevent accidental ingestion.[6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the risks of skin, eye, and respiratory exposure.[8][9]

PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[9][10] When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves are a reliable choice for preventing skin contact during routine handling.[4][10] For prolonged operations or when handling concentrated solutions, double-gloving is recommended to provide an additional layer of protection against potential tears or permeation.[2] Always inspect gloves for damage before use and wash hands thoroughly after removal.[3][6]
Body Protection Laboratory CoatA fully fastened lab coat protects skin and personal clothing from contamination.[5][10] Ensure the coat is made of an appropriate material for the solvents being used.
Respiratory Protection N95 or Higher-Rated RespiratorWhile all work should be done in a fume hood, respiratory protection may be required as a secondary precaution or in the event of an engineering control failure.[2][10] Use of a respirator must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Operational Plan: Step-by-Step Handling

Adherence to a strict, methodical workflow is crucial for minimizing exposure.

Protocol 4.1: Weighing and Preparing Solutions

  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatula, weigh paper, vials, solvents, vortexer) is clean and ready. Don all required PPE.

  • Weighing: Conduct all weighing operations inside a fume hood or a powder-coated balance enclosure to contain any airborne particles.[2] Use a dedicated spatula for this compound.

  • Dispensing: Open the primary container slowly. After dispensing the required amount, securely close the container immediately.

  • Solubilization: Add the solvent to the weighed solid slowly to prevent splashing.[2] Cap the vial securely before mixing or sonicating.

  • Labeling: Clearly label the resulting solution with the full chemical name, concentration, solvent, and date of preparation.[5]

Emergency Procedures: Spill and Exposure Management

In the event of an accident, a swift and correct response is critical.[2]

Protocol 5.1: Accidental Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[11][12] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[4][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.

Protocol 5.2: Spill Response For any spill, treat it as a major spill.[4] Alert colleagues and your supervisor immediately. The following workflow outlines the necessary steps.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Supervisor Start->Alert Assess Assess Hazard (Size & Location) Alert->Assess Evacuate Evacuate Area Assess->Evacuate Major Spill DonPPE Don Full PPE (Gloves, Goggles, Respirator, Coat) Assess->DonPPE Minor Spill (If trained) Evacuate->DonPPE Contain Contain Spill: Carefully sweep solid to avoid dust DonPPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with appropriate solvent Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report Incident to EH&S Dispose->Report End End Report->End

Caption: Workflow for handling a chemical spill.

Disposal Plan: Responsible Waste Management

All waste containing Ethyl 5-azaspiro[2.4]heptane-7-carboxylate must be treated as hazardous waste.

  • Segregation: Keep all waste associated with this compound separate from other waste streams to prevent hazardous reactions.[13][14] Do not mix with incompatible materials like strong acids or oxidizing agents.[13]

  • Solid Waste: Collect all contaminated disposables (gloves, pipette tips, weigh paper) in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all solutions in a separate, sealed, and clearly labeled hazardous waste bottle.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[13][14] Never dispose of this chemical down the drain.[13]

By integrating these safety protocols into your daily workflow, you can confidently and responsibly explore the scientific potential of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate while ensuring the safety of yourself, your colleagues, and the environment.

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
  • Personal protective equipment for handling 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester. Benchchem.
  • ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride | 2007919-30-2. Sigma-Aldrich.
  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Published May 26, 2025.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Medium. Published April 10, 2023.
  • Working with Chemicals. In: Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.
  • SAFETY DATA SHEET. Fisher Scientific. Published September 26, 2009.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Safety Data Sheet. Angene Chemical. Published July 26, 2025.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. Published October 23, 2025.
  • The importance of Personal Protective Equipment in the handling of chemicals. Labs Contamination Control. Published April 5, 2024.
  • Safety Guidelines for Handling Chemicals. HPE Support.
  • Amine Disposal For Businesses. Collect and Recycle. Published July 18, 2024.
  • Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals. Benchchem.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.

Sources

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